molecular formula C10H10 B1346892 1-Phenyl-1-butyne CAS No. 622-76-4

1-Phenyl-1-butyne

货号: B1346892
CAS 编号: 622-76-4
分子量: 130.19 g/mol
InChI 键: FFFMSANAQQVUJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-1-butyne is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

but-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMSANAQQVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211243
Record name 1-Butynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-76-4
Record name 1-Phenyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenyl-1-butyne CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 1-Phenyl-1-butyne, including its key physical constants, experimental protocols for its application in organic synthesis, and a visualization of a common experimental workflow.

Core Compound Identification

Chemical Name: this compound CAS Number: 622-76-4[1][2][3] Synonyms: 1-Butynylbenzene, Ethylphenylacetylene[2][4][5]

Physical and Chemical Properties

This compound is a phenyl alkyl acetylenic compound.[1][5][6] The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₀[2]
Molecular Weight 130.19 g/mol [1][2][3]
Appearance Colorless to yellow to green clear liquid[5][7]
Boiling Point 73-75 °C at 4 mmHg[1][3][5][6]
Density 0.916 g/mL at 25 °C[1][3][5][6]
Refractive Index n20/D 1.551[1][3][5][6]
Flash Point 69 °C (156.2 °F) - closed cup[1][3]

Experimental Protocols

This compound is a versatile substrate in organic synthesis, particularly in hydrogenation reactions to produce the corresponding alkenes with high stereoselectivity. The following protocol describes a general procedure for the liquid-phase stereoselective hydrogenation of this compound to (Z)-1-phenyl-1-butene, based on methodologies employing palladium-based catalysts.

Liquid-Phase Stereoselective Hydrogenation

This procedure outlines the selective reduction of the alkyne to a cis-alkene, a common transformation for this class of compounds.

Materials:

  • This compound

  • Palladium-supported catalyst (e.g., Pd on montmorillonite, Lindlar's catalyst)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, the palladium-based catalyst is suspended in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: this compound is added to the stirred catalyst suspension. The reactant-to-catalyst ratio is a critical parameter and should be optimized for maximum stereoselectivity.

  • Hydrogenation: The reaction flask is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at atmospheric pressure and 298 K).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the desired alkene. This is crucial to prevent over-reduction to the corresponding alkane.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography to isolate the (Z)-1-phenyl-1-butene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the liquid-phase hydrogenation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation catalyst Catalyst Suspension substrate Add this compound catalyst->substrate Stirring hydrogenation Introduce H2 Atmosphere substrate->hydrogenation Seal Flask monitoring Monitor Reaction (TLC/GC) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete concentration Solvent Evaporation filtration->concentration purification Column Chromatography concentration->purification product Pure (Z)-1-phenyl-1-butene purification->product

Caption: Workflow for the stereoselective hydrogenation of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1-butyne from Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-butyne, a valuable substituted alkyne intermediate in organic synthesis. The primary method detailed herein involves the alkylation of phenylacetylene, a common and efficient route for the formation of internal alkynes. This document outlines the core chemical principles, detailed experimental protocols, presentation of quantitative data, and safety considerations.

Introduction

This compound is a chemical compound with a phenyl group and an ethyl group attached to a carbon-carbon triple bond. Its structure is a valuable scaffold in the synthesis of more complex molecules, including pharmaceutical agents and organic materials. The synthesis from phenylacetylene is a foundational reaction in organic chemistry, illustrating the acidic nature of terminal alkynes and their utility as nucleophiles in carbon-carbon bond formation.

The overall transformation involves a two-step process: the deprotonation of phenylacetylene by a strong base to form a phenylacetylide anion, followed by the nucleophilic substitution of an ethyl halide.

Reaction Scheme and Mechanism

The synthesis proceeds via the following general reaction scheme:

Step 1: Deprotonation of Phenylacetylene

Phenylacetylene possesses a terminal alkyne proton with a pKa of approximately 25, making it significantly more acidic than alkane or alkene protons.[1] This acidity allows for its deprotonation by a strong base, such as sodium amide (NaNH₂), to generate a highly nucleophilic phenylacetylide anion.[1][2]

Step 2: SN2 Alkylation

The resulting phenylacetylide anion acts as a potent nucleophile and reacts with a primary alkyl halide, such as ethyl iodide or ethyl bromide, via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This step forms the new carbon-carbon bond, yielding the desired this compound. The reaction works best with unhindered primary alkyl halides to favor substitution over elimination.[4]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
PhenylacetyleneC₈H₆102.14142-1440.9301.549
Sodium AmideNaNH₂39.014001.39-
Ethyl IodideC₂H₅I155.9772.41.951.513
This compoundC₁₀H₁₀130.1973-75 / 4 mmHg[5][6]0.916[5][6]1.551[5][6]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenylacetylene (C₈H₆)

  • Sodium amide (NaNH₂)

  • Ethyl iodide (C₂H₅I)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Dry ice/acetone condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Sodium Phenylacetylide: In the flask, condense approximately 250 mL of liquid ammonia. To the liquid ammonia, cautiously add 0.11 mol of sodium amide. Stir the mixture until the sodium amide has dissolved. To this solution, add 0.10 mol of phenylacetylene dropwise from the dropping funnel over 30 minutes. A color change to a deep reddish-brown indicates the formation of the phenylacetylide anion. Allow the mixture to stir for an additional hour to ensure complete deprotonation.

  • Alkylation: To the solution of sodium phenylacetylide, add 0.12 mol of ethyl iodide dropwise from the dropping funnel over 30 minutes. A vigorous reaction may occur, and the rate of addition should be controlled to maintain a gentle reflux of the ammonia. After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours.

  • Work-up: After the reaction is complete, carefully add 50 mL of anhydrous diethyl ether to the reaction mixture. Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, cautiously add 100 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.[7] Combine the organic extracts.

  • Drying and Solvent Removal: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 73-75 °C at 4 mmHg to obtain pure this compound.[5][6]

Expected Yield: The typical yield for this reaction is in the range of 60-70%.

Mandatory Visualizations

Reaction Pathway

reaction_pathway phenylacetylene Phenylacetylene phenylacetylide Phenylacetylide Anion phenylacetylene->phenylacetylide Deprotonation sodium_amide NaNH₂ sodium_amide->phenylacetylide ammonia NH₃ sodium_amide->ammonia product This compound phenylacetylide->product SN2 Alkylation ethyl_iodide Ethyl Iodide ethyl_iodide->product sodium_iodide NaI ethyl_iodide->sodium_iodide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Inert Atmosphere) deprotonation Deprotonation (Phenylacetylene + NaNH₂ in liq. NH₃) setup->deprotonation alkylation Alkylation (Addition of Ethyl Iodide) deprotonation->alkylation quench Quenching (sat. aq. NH₄Cl) alkylation->quench extraction Extraction (Diethyl Ether) quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Purification (Vacuum Distillation) evaporation->distillation characterization Characterization (NMR, IR) distillation->characterization

References

Spectroscopic Profile of 1-Phenyl-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alkyne, 1-Phenyl-1-butyne (CAS No. 622-76-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for ease of comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a logical workflow diagram to illustrate the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.42 - 7.38Multiplet2HAromatic (ortho-protons)
7.32 - 7.26Multiplet3HAromatic (meta- & para-protons)
2.43Quartet2H-C≡C-CH₂-CH₃
1.20Triplet3H-C≡C-CH₂-CH₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)Assignment
131.6Aromatic (ipso-carbon)
128.2Aromatic (ortho- or meta-carbons)
127.9Aromatic (ortho- or meta-carbons)
123.9Aromatic (para-carbon)
91.3Alkyne (-C≡C-)
80.0Alkyne (-C≡C-)
13.9Methylene (-CH₂-)
12.9Methyl (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound was recorded as a liquid film. The absorption bands are indicative of the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
2975, 2935, 2875MediumAliphatic C-H stretch
2235MediumC≡C stretch
1598, 1490, 1442StrongAromatic C=C stretch
756, 692StrongAromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization (EI) at 75 eV. The data reveals the molecular weight and common fragmentation patterns of the compound.

m/zRelative Intensity (%)Assignment
130100[M]⁺ (Molecular Ion)
11580[M-CH₃]⁺
10230[M-C₂H₄]⁺
8925[C₇H₅]⁺
7715[C₆H₅]⁺ (Phenyl cation)
5120[C₄H₃]⁺

Experimental Protocols

The following sections outline the methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered through a pipette with a cotton wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon environment, with an increased number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of electrons with an energy of 75 eV (electron ionization), causing the molecules to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Vaporize Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

The Reactivity of the Internal Alkyne in 1-Phenyl-1-butyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-butyne is an internal alkyne featuring a phenyl group and an ethyl group attached to the sp-hybridized carbons. This substitution pattern imparts a unique electronic and steric environment to the carbon-carbon triple bond, influencing its reactivity in a variety of organic transformations. The electron-donating and resonance-stabilizing nature of the phenyl group, contrasted with the inductive effect of the ethyl group, leads to notable regiochemical and stereochemical outcomes. This guide provides a comprehensive overview of the reactivity of this compound's internal alkyne core, with a focus on electrophilic additions, including hydrogenation and hydration, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and drug development. The alkyne moiety is of significant interest in medicinal chemistry, where it can serve as a key building block or a latent electrophile for covalent inhibition.[1][2]

Core Reactivity: Electrophilic Additions

The π-bonds of the alkyne in this compound are electron-rich, making them susceptible to attack by electrophiles. However, the stability of the resulting vinyl carbocation intermediate is a critical factor governing the reaction rate and regioselectivity. The phenyl group plays a dominant role in stabilizing an adjacent positive charge through resonance.

Catalytic Hydrogenation

The hydrogenation of this compound can be controlled to produce the corresponding alkane, (Z)-alkene, or (E)-alkene, depending on the catalyst and reaction conditions.[3]

  • Complete Hydrogenation to Alkane: In the presence of powerful catalysts like platinum or palladium on carbon (Pd/C) with excess hydrogen, this compound is fully reduced to 1-phenylbutane.[3][4]

  • Stereoselective Semihydrogenation to (Z)-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), the hydrogenation can be stopped at the alkene stage.[3] The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, yielding the cis or (Z)-1-phenyl-1-butene as the major product.[3][5]

  • Stereoselective Semihydrogenation to (E)-Alkene: The trans or (E)-1-phenyl-1-butene can be obtained through a dissolving metal reduction, typically using sodium metal in liquid ammonia.[3][6] This reaction proceeds through a radical anion intermediate, which leads to the thermodynamically more stable trans-alkene.[3]

ReactionCatalyst/ReagentsSolventProductSelectivity/YieldReference
SemihydrogenationPd-supported catalystToluene(Z)-1-phenyl-1-buteneZ/E ratio: 95:5[5]
SemihydrogenationPd-montmorilloniteNot specified(Z)-1-phenyl-1-buteneHigh selectivity[7]
Dissolving Metal ReductionNa / NH₃ (l)-(E)-1-phenyl-1-butenePredominantly trans[3]
Full HydrogenationPd/C, H₂ (excess)Ethanol1-PhenylbutaneQuantitative[3]

Objective: To synthesize (Z)-1-phenyl-1-butene via the partial hydrogenation of this compound.

Materials:

  • This compound (1.30 g, 10.0 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~100 mg)

  • Hexane (50 mL)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask (100 mL), magnetic stirrer, and stir bar

Procedure:

  • A 100 mL round-bottom flask is charged with this compound (10.0 mmol) and Lindlar's catalyst (100 mg).

  • Hexane (50 mL) is added to the flask, and the mixture is stirred to create a suspension.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times to ensure an inert atmosphere is replaced with hydrogen.

  • The reaction is stirred vigorously under a positive pressure of hydrogen (balloon) at room temperature (25 °C).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyne is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite.

  • The Celite pad is washed with a small amount of hexane.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield (Z)-1-phenyl-1-butene. The product can be further purified by flash chromatography if necessary.

experimental_workflow

Acid-Catalyzed Hydration

The addition of water across the triple bond of this compound is typically catalyzed by a strong acid, often with the addition of a mercuric salt (HgSO₄) to promote the reaction. The reaction follows Markovnikov's rule.[8][9]

The mechanism involves the protonation of the alkyne to form the most stable vinyl carbocation.[10] In the case of this compound, the positive charge will be located on the carbon adjacent to the phenyl group, as this allows for resonance stabilization. Water then acts as a nucleophile, attacking the carbocation. The resulting intermediate is an enol, which rapidly tautomerizes to the more stable keto form.[10][11] Due to the regioselectivity, the final product is 1-phenyl-2-butanone.

SubstrateCatalyst/ReagentsTemperatureProductYieldReference
1-Phenyl-1-propyneIndium triflate, H₂O150-225 °C1-Phenyl-2-propanoneKinetically studied[12]
PhenylacetyleneH₂SO₄, H₂ORoom Temp.AcetophenoneHigh conversion[13]
This compoundH₂SO₄, H₂O, HgSO₄Not specified1-Phenyl-2-butanoneGenerally high[8][9]

Objective: To synthesize 1-phenyl-2-butanone from this compound.

Materials:

  • This compound (1.30 g, 10.0 mmol)

  • Water (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

  • Mercury(II) sulfate (HgSO₄, ~50 mg, catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, a mixture of water (10 mL), concentrated sulfuric acid (0.5 mL), and mercury(II) sulfate (50 mg) is prepared and heated to 60 °C with stirring.

  • This compound (10.0 mmol) is added dropwise to the heated solution.

  • The reaction mixture is stirred vigorously at 60-70 °C for 2-3 hours. The progress is monitored by TLC.

  • After cooling to room temperature, the mixture is transferred to a separatory funnel and extracted three times with diethyl ether (20 mL portions).

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • The crude 1-phenyl-2-butanone can be purified by vacuum distillation or flash column chromatography.

hydration_mechanism

Cycloaddition Reactions

The alkyne in this compound can participate as a 2π-electron component in cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

  • [4+2] Cycloaddition (Diels-Alder Reaction): While less reactive than electron-deficient alkynes, this compound can act as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly at high temperatures. The reaction leads to the formation of a substituted cyclohexadiene ring.[14][15]

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, reaction with an organic azide (R-N₃) would yield a triazole. Strain-promoted azide-alkyne cycloadditions are particularly noteworthy in bioconjugation, though they typically employ strained cyclic alkynes for higher reactivity.[16][17]

cycloaddition_pathway

Other Reactions

  • Electrophilic Halogenation: Similar to other alkynes, this compound can react with halogens like Br₂. The addition typically proceeds via an anti-addition mechanism, and with excess halogen, a tetrahaloalkane can be formed.[18]

  • Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, with the initial addition yielding a vinyl halide. The proton adds to the carbon atom that results in the more stable carbocation, which is the carbon adjacent to the phenyl group.[10][19][20]

  • Transition Metal-Catalyzed Reactions: As an internal alkyne, this compound is not a suitable substrate for reactions that require a terminal C-H bond, such as the Sonogashira coupling.[21][22][23]

Conclusion

The reactivity of the internal alkyne in this compound is dictated by a combination of electronic and steric effects from the adjacent phenyl and ethyl groups. This leads to highly predictable outcomes in common alkyne transformations. Electrophilic additions are governed by the formation of a resonance-stabilized vinyl carbocation adjacent to the phenyl ring, leading to specific regioselectivity in hydration and hydrohalogenation reactions. Furthermore, the stereochemistry of hydrogenation can be precisely controlled by the choice of catalyst, providing access to either the (Z) or (E) alkene isomer. The ability of the alkyne to participate in cycloaddition reactions further expands its synthetic utility. This guide provides foundational data and methodologies that are crucial for leveraging the unique chemical properties of this compound in the design and synthesis of complex organic molecules for research and pharmaceutical development.

References

A Technical Guide to the Copolymerization of C60 and 1-Phenyl-1-Butyne: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the copolymerization of buckminsterfullerene (C60) and 1-phenyl-1-butyne. It covers the synthetic protocols, quantitative outcomes, and potential applications of the resulting copolymer, with a particular focus on aspects relevant to materials science and drug development.

Introduction

The incorporation of C60 into polymer backbones has been a subject of intense research due to the unique electronic and physical properties of the resulting materials. The copolymerization of C60 with substituted acetylenes, such as this compound, offers a pathway to novel functional polymers with potential applications in optoelectronics and biomedicine. This guide details the synthesis and characterization of poly(this compound-co-C60), a material that benefits from the synergistic properties of a conjugated polyacetylene backbone and pendant fullerene moieties.

The copolymerization is effectively catalyzed by a tungsten-based system, specifically tungsten hexachloride (WCl6) in combination with tetraphenyltin (Ph4Sn). In this system, C60 surprisingly plays a dual role, acting not only as a comonomer but also as a cocatalyst, significantly enhancing the polymerization efficiency.[1][2]

Experimental Protocols

The following section outlines the detailed methodologies for the synthesis of poly(this compound-co-C60).

Materials
  • This compound (PB): Monomer

  • C60 (Buckminsterfullerene): Comonomer and Cocatalyst

  • Tungsten (VI) chloride (WCl6): Catalyst

  • Tetraphenyltin (Ph4Sn): Cocatalyst

  • Toluene: Solvent

  • Methanol: Precipitating agent

  • Tetrahydrofuran (THF): Solvent for characterization

  • Chloroform: Solvent for characterization

Synthesis of Poly(this compound-co-C60)

The following protocol is based on established literature procedures for the WCl6-Ph4Sn catalyzed polymerization of this compound in the presence of C60.[1][2]

Step 1: Preparation of the Catalyst Solution

  • In a glovebox under an inert atmosphere (e.g., argon or nitrogen), prepare a stock solution of WCl6 in toluene. The concentration is typically around 0.02 M.

  • Similarly, prepare a stock solution of Ph4Sn in toluene, with a concentration of approximately 0.02 M.

  • Age the individual catalyst and cocatalyst solutions for 15-30 minutes at room temperature before use.

Step 2: Preparation of the Monomer and Comonomer Solution

  • In a separate reaction vessel, dissolve the desired amount of this compound and C60 in toluene. The monomer concentration is typically maintained at 0.5 M.

Step 3: Polymerization

  • To the stirred monomer/comonomer solution, add the Ph4Sn solution followed by the WCl6 solution. The typical molar ratio of monomer to catalyst is 50:1.

  • Allow the reaction to proceed at a controlled temperature, typically 30°C, for the desired reaction time (e.g., 24 hours).

Step 4: Termination and Purification

  • Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Isolate the polymer by filtration.

  • Wash the collected polymer repeatedly with methanol to remove any unreacted monomers, catalyst residues, and low molecular weight oligomers.

  • Dry the purified polymer under vacuum to a constant weight.

The resulting copolymers are generally soluble in common organic solvents such as THF and chloroform.[1][3]

Quantitative Data

The following tables summarize the quantitative data from representative copolymerization experiments.

Run [PB] (M) [C60] (mM) [WCl6] (mM) [Ph4Sn] (mM) Solvent Temp (°C) Time (h) Yield (%) Mn (x 10^4) PDI
10.501010Toluene30245.31.5109
20.511010Toluene302485.117.12.2
30.521010Toluene302499.510.52.4
40.541010Toluene302498.77.92.5

Table 1: Copolymerization of this compound (PB) and C60 catalyzed by WCl6-Ph4Sn. Data extracted from[2]. Mn = Number-average molecular weight, PDI = Polydispersity index.

Property Value Reference
SolubilitySoluble in THF, Chloroform[1][3]
C60 Content (wt %)Up to 9.1%[2]
Photoluminescence (λmax)456 nm (strong blue emission)[2]

Table 2: Properties of the Poly(this compound-co-C60) Copolymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification catalyst_prep Prepare WCl6 & Ph4Sn in Toluene polymerization Mix solutions and react at 30°C for 24h catalyst_prep->polymerization monomer_prep Prepare PB & C60 in Toluene monomer_prep->polymerization termination Terminate with Methanol polymerization->termination precipitation Precipitate in Methanol termination->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying product Poly(PB-co-C60) drying->product

Caption: Experimental workflow for the synthesis of Poly(PB-co-C60).

Proposed Copolymerization Mechanism

mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst WCl6 + Ph4Sn active_catalyst Active Tungsten Carbene Species catalyst->active_catalyst Activation chain_growth Polymer Chain (P_n) active_catalyst->chain_growth Reaction with PB C60 C60 C60->chain_growth Cocatalyst & Comonomer PB This compound (PB) PB->chain_growth chain_growth->chain_growth Insertion of PB chain_growth->chain_growth Incorporation of C60 product Poly(PB-co-C60) chain_growth->product Termination

Caption: Proposed mechanism for the copolymerization of C60 and this compound.

Discussion

The copolymerization of C60 and this compound is significantly enhanced by the presence of C60, which acts as a cocatalyst in the WCl6-Ph4Sn system.[1][2] Without C60, the polymerization of this compound with this catalyst is inefficient, resulting in low yields and high polydispersity.[2] The addition of even small amounts of C60 dramatically increases the polymer yield and produces copolymers with high molecular weights and low polydispersity indexes.[2]

Spectroscopic analyses, including GPC, IR, NMR, and UV-Vis, have confirmed the covalent incorporation of C60 into the polyacetylene backbone.[2] The resulting copolymers are soluble, stable, and film-forming, which are desirable properties for various applications.[2] A notable characteristic of the C60-containing poly(this compound) is its strong blue photoluminescence, which is more intense than that of the parent homopolymer.[1] This is in contrast to many other C60-containing conjugated polymers where the fullerene is known to quench fluorescence.[1]

Potential Applications in Drug Development

While the primary focus of research on this copolymer has been on its material and optical properties, the unique structure of poly(this compound-co-C60) suggests potential applications in the biomedical field, particularly in drug delivery.

  • Drug Carrier: The fullerene cages within the polymer structure could serve as anchor points for the covalent attachment or non-covalent encapsulation of therapeutic agents.[4] The polymer backbone could be further functionalized to enhance biocompatibility and introduce targeting moieties.

  • Controlled Release: The polymer matrix could be designed to allow for the controlled and sustained release of encapsulated drugs.[5]

  • Bioimaging: The inherent fluorescence of the copolymer could be exploited for bioimaging applications, allowing for the tracking of the polymer-drug conjugate within biological systems.

  • Photodynamic Therapy (PDT): Fullerenes are known to generate reactive oxygen species upon photoirradiation, a property that is utilized in PDT for cancer treatment.[6] The copolymer could potentially be used as a photosensitizer in PDT.

Further research is required to explore the biocompatibility, cytotoxicity, and drug-loading capacity of poly(this compound-co-C60) to fully assess its potential in drug development.

Conclusion

The copolymerization of C60 and this compound using a WCl6-Ph4Sn catalyst system provides an efficient route to novel fullerene-containing polyacetylenes. These copolymers exhibit interesting optical properties, including strong blue light emission. While their application in drug development is still speculative, their unique structure warrants further investigation for potential use as drug carriers, imaging agents, and in photodynamic therapy. The detailed protocols and data presented in this guide serve as a valuable resource for researchers interested in the synthesis and application of these promising materials.

References

The Reaction of 1-Phenyl-1-butyne with Alkali Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of 1-phenyl-1-butyne with alkali metals, a classic transformation in organic synthesis with relevance to the stereoselective synthesis of alkenes. The core of this guide focuses on the reaction mechanism, product distribution, detailed experimental protocols, and the potential applications of the resulting phenylbutene scaffolds in medicinal chemistry, drawing parallels to established pharmacophores.

Core Reaction and Mechanism

The reaction of this compound with alkali metals, such as sodium, potassium, and lithium, in a suitable solvent system, is a dissolving metal reduction. This reaction proceeds via a stepwise addition of two electrons from the alkali metal and two protons from a proton source, typically a solvent like liquid ammonia or an alcohol. The reaction is highly stereoselective, predominantly yielding the (E)- or trans-alkene, although under certain conditions, the (Z)- or cis-isomer can be formed.

The generally accepted mechanism for the dissolving metal reduction of an internal alkyne is as follows:

  • Single Electron Transfer (SET): An alkali metal atom donates a single electron to the alkyne's π-system, forming a radical anion intermediate.

  • Protonation: The radical anion is a strong base and is protonated by a suitable proton donor in the reaction mixture (e.g., liquid ammonia or an alcohol) to give a vinylic radical.

  • Second Single Electron Transfer: A second alkali metal atom donates an electron to the vinylic radical, forming a vinylic anion. The stereochemistry of the final product is largely determined at this stage, as the more stable trans configuration of the vinylic anion is favored to minimize steric repulsion between the substituents.

  • Second Protonation: The vinylic anion is protonated by another molecule of the proton source to yield the final alkene product.

The choice of alkali metal and solvent can influence the reaction pathway and the distribution of products. Besides the expected reduction products, side reactions such as propargylic rearrangement and the formation of higher molecular weight compounds can occur, particularly with more reactive alkali metals like potassium in ethereal solvents.[1]

Data Presentation: Product Distribution

The reaction of this compound with sodium and potassium has been investigated in various solvents. The product distribution is sensitive to the reaction conditions. The primary products are 1-phenylbutane (from complete reduction), (Z)-1-phenyl-1-butene, (E)-1-phenyl-1-butene, and rearranged products like 1-phenyl-2-butene.

Metal/Solvent1-Phenylbutane (%)(Z)-1-Phenyl-1-butene (%)(E)-1-Phenyl-1-butene (%)1-Phenyl-2-butene (%)Other Products (%)Reference
Na / THF 10655155[1]
K / THF 552583 (higher MW)[1]
Na / Diethyl Ether 1570555[1]
K / Diethyl Ether 10103770 (higher MW)[1]
Na / n-octane 20601055[1]
K / n-octane 151551055 (higher MW)[1]

Table 1: Product distribution from the reaction of this compound with sodium and potassium in different solvents at room temperature.[1]

Experimental Protocols

The following are generalized experimental protocols for the reduction of this compound with alkali metals. These should be adapted and optimized for specific laboratory conditions and desired outcomes.

Reduction with Sodium in Liquid Ammonia (to favor (E)-alkene)

This procedure is adapted from standard methods for dissolving metal reductions of alkynes.

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (for quenching)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for argon or nitrogen, and a rubber septum.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 100 mL of ammonia into the flask.

  • To the stirred liquid ammonia, add small, freshly cut pieces of sodium metal (2.2 equivalents) until a persistent deep blue color is obtained.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

  • Add the solution of this compound dropwise to the stirred sodium-ammonia solution. The blue color may discharge during the addition.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • To the residue, add water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 1-phenyl-1-butene isomer.

Reduction with Lithium in Liquid Ammonia

The procedure is similar to the one with sodium, with lithium metal being substituted. Lithium is generally less reactive than sodium in this context, which can sometimes lead to cleaner reactions.

Materials:

  • This compound

  • Lithium metal

  • Liquid ammonia

  • Anhydrous diethyl ether or THF

  • Ammonium chloride

Procedure:

  • Follow the same setup as for the sodium in liquid ammonia reduction.

  • Add small pieces of lithium wire or granules (2.2 equivalents) to the liquid ammonia with stirring to obtain the characteristic blue solution.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction carefully with ammonium chloride.

  • Work up the reaction as described in the sodium reduction protocol.

Mandatory Visualizations

Reaction Mechanism

Dissolving_Metal_Reduction alkyne This compound radical_anion Radical Anion alkyne->radical_anion + e- (from Na) vinylic_radical Vinylic Radical radical_anion->vinylic_radical + H+ (from NH3) vinylic_anion Vinylic Anion vinylic_radical->vinylic_anion + e- (from Na) alkene (E)-1-Phenyl-1-butene vinylic_anion->alkene + H+ (from NH3) Na Na Na2 Na NH3 NH3 NH3_2 NH3

Caption: Dissolving metal reduction mechanism of this compound.

Experimental Workflow

Experimental_Workflow start Setup Reaction Flask under Inert Atmosphere cool Cool to -78 °C start->cool add_nh3 Condense Liquid Ammonia cool->add_nh3 add_metal Add Alkali Metal add_nh3->add_metal add_alkyne Add this compound Solution add_metal->add_alkyne react Stir for 2-4 hours at -78 °C add_alkyne->react quench Quench with NH4Cl react->quench evaporate Evaporate Ammonia quench->evaporate workup Aqueous Workup and Extraction evaporate->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the reduction of this compound.

Relevance to Drug Development

While 1-phenyl-1-butene itself is not a prominent pharmacophore, its core structure, a substituted stilbene analog, is of significant interest in medicinal chemistry. Stilbenes, which are 1,2-diphenylethylenes, and their derivatives have a wide range of biological activities. A notable example is the structural motif present in Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen.

Tamoxifen is a non-steroidal triphenylethylene derivative used in the treatment and prevention of estrogen receptor-positive breast cancer. It acts as an antagonist of the estrogen receptor (ER) in breast tissue, thereby inhibiting the growth-promoting effects of estrogen. The (Z)-isomer of tamoxifen is the more active geometric isomer. The stereochemistry of the double bond is crucial for its biological activity, highlighting the importance of stereoselective synthesis methods like the dissolving metal reduction.

The 1-phenyl-1-butene scaffold can be considered a simplified analog of the core structure of tamoxifen and other SERMs. Research into simplified analogs of complex drugs is a common strategy in drug discovery to understand structure-activity relationships (SAR) and to develop new chemical entities with improved pharmacological profiles. The synthesis of various substituted 1-phenyl-1-butenes via the reduction of the corresponding alkynes provides a route to explore the SAR of this class of compounds as potential modulators of various biological targets.

Signaling Pathway: Estrogen Receptor Modulation

The primary target of SERMs like tamoxifen is the estrogen receptor, a nuclear hormone receptor that acts as a ligand-activated transcription factor. The binding of estrogen to the ER triggers a conformational change, leading to the recruitment of co-activator proteins and the transcription of genes that promote cell proliferation. SERMs competitively bind to the ER, and depending on the tissue, can either block or partially activate the receptor. In breast cancer cells, tamoxifen acts as an antagonist by inducing a conformational change in the ER that favors the recruitment of co-repressor proteins, thereby inhibiting the transcription of estrogen-responsive genes.

Estrogen_Receptor_Signaling cluster_cell Cell cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE binds Transcription Gene Transcription ERE->Transcription activates Co_activator Co-activators Co_activator->ER recruited Co_activator->Transcription promotes Co_repressor Co-repressors Co_repressor->ER recruited Co_repressor->Transcription inhibits Proliferation Cell Proliferation Transcription->Proliferation leads to Estrogen Estrogen Estrogen->ER binds and activates SERM SERM (e.g., Tamoxifen analog) SERM->ER binds and antagonizes

Caption: Simplified estrogen receptor signaling pathway and its modulation by SERMs.

References

Electronic Structure and Bonding in 1-Phenyl-1-Propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic structure and bonding of 1-phenyl-1-propyne, a molecule of interest in organic synthesis and medicinal chemistry. The guide synthesizes experimental data from various spectroscopic techniques and discusses the theoretical framework underpinning its molecular properties. Particular attention is paid to the conjugation between the phenyl ring and the propyne moiety, which dictates the molecule's reactivity and spectroscopic signature. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing key molecular interactions.

Introduction

1-Phenyl-1-propyne (C₉H₈) is an aromatic alkyne characterized by a phenyl group attached to a propyne chain. This structure results in a conjugated π-electron system, where the π-orbitals of the phenyl ring interact with the π-orbitals of the carbon-carbon triple bond.[1] This conjugation is a key determinant of the molecule's electronic properties, influencing its chemical reactivity, spectroscopic behavior, and potential applications, including its role as a building block in the synthesis of more complex molecules and its activity as an enzyme inhibitor.[1] Understanding the intricate details of its electronic structure and bonding is crucial for predicting its behavior in chemical reactions and biological systems.

Molecular Geometry and Bonding

The geometry of 1-phenyl-1-propyne is defined by the sp² hybridization of the phenyl ring carbons and the sp hybridization of the acetylenic carbons.[1] The sp hybridization of the C≡C triple bond results in a linear arrangement of the atoms directly involved (C-C≡C-C), with bond angles of approximately 180°.[1]

Table 1: Predicted Geometric Parameters of 1-Phenyl-1-propyne

ParameterAtom Pair/GroupPredicted ValueNotes
Bond Lengths (Å)
C≡C~1.21Consistent with a typical carbon-carbon triple bond.
C(phenyl)-C(alkyne)~1.43Shorter than a typical C-C single bond due to sp²-sp hybridization and conjugation.
C(alkyne)-C(methyl)~1.46Typical single bond length between an sp and an sp³ hybridized carbon.
C-C (in phenyl ring)~1.39 - 1.40Aromatic C-C bond length, intermediate between a single and double bond.
C-H (in phenyl ring)~1.08Typical aromatic C-H bond length.
C-H (in methyl group)~1.09Typical alkane C-H bond length.
**Bond Angles (°) **
Phenyl-C≡C~180Reflects the linear geometry of the sp-hybridized carbon.
C≡C-Methyl~180Reflects the linear geometry of the sp-hybridized carbon.
C-C-C (in phenyl ring)~120Characteristic of sp² hybridized carbons in a hexagonal ring.
H-C-H (in methyl group)~109.5Tetrahedral geometry around the sp³ hybridized carbon.

Note: The values presented are typical and may vary slightly based on the specific computational method used for geometry optimization.

Electronic Structure and Molecular Orbitals

The electronic structure of 1-phenyl-1-propyne is dominated by the extended π-system arising from the conjugation of the phenyl ring's six π-electrons with the four π-electrons of the propyne triple bond. This delocalization of electrons across the molecule has a stabilizing effect and influences its spectroscopic properties and reactivity.

A qualitative understanding of the molecular orbitals can be derived from considering the interaction of the phenyl group's π orbitals with the π orbitals of the alkyne. The π system of the phenyl ring consists of three bonding and three anti-bonding molecular orbitals. The alkyne has two bonding and two anti-bonding π orbitals, which are perpendicular to each other. The conjugation leads to a new set of delocalized molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. In 1-phenyl-1-propyne, the HOMO is expected to have significant contributions from both the phenyl ring and the triple bond, reflecting the delocalized nature of the π-electrons. The LUMO will be the corresponding anti-bonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's electronic absorption spectrum.

Molecular_Orbital_Interaction cluster_conjugated 1-Phenyl-1-propyne Delocalized π Orbitals p1 π₁ p2 π₂ p3 π₃ (HOMO) c_homo HOMO p3->c_homo p4 π₄* (LUMO) c_lumo LUMO p4->c_lumo p5 π₅ p6 π₆ a1 πₓ a1->c_homo a2 πy a2->c_homo a3 πₓ a3->c_lumo a4 πy a4->c_lumo

Qualitative interaction of fragment orbitals to form frontier molecular orbitals.

Experimental Characterization

The electronic structure and bonding of 1-phenyl-1-propyne have been investigated using a variety of experimental techniques.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of 1-phenyl-1-propyne. The chemical shifts of the protons and carbons provide information about their local electronic environments. The aromatic protons typically appear in the range of 7.0-7.5 ppm, while the methyl protons are found at a more upfield position. The sp-hybridized carbons of the alkyne give characteristic signals in the ¹³C NMR spectrum, distinct from the sp² carbons of the phenyl ring and the sp³ carbon of the methyl group.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in 1-phenyl-1-propyne. The most prominent feature is the C≡C triple bond stretch, which typically appears in the region of 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretches of the methyl group are found just below 3000 cm⁻¹.

4.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system. The absorption of UV light promotes electrons from the HOMO to the LUMO. The extended conjugation in 1-phenyl-1-propyne results in a shift of the absorption maximum to longer wavelengths (a bathochromic shift) compared to non-conjugated systems like benzene or propyne alone.

Table 2: Summary of Spectroscopic Data for 1-Phenyl-1-propyne

TechniqueFeatureTypical Wavenumber (cm⁻¹)/Chemical Shift (ppm)
¹H NMR Aromatic Protons7.0 - 7.5
Methyl Protons~2.0
¹³C NMR Aromatic Carbons120 - 140
Acetylenic Carbons (sp)80 - 90
Methyl Carbon (sp³)~4
IR C≡C Stretch2200 - 2260
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch< 3000
UV-Vis π → π* Transition~240-250 nm (λ_max)
Surface Science Studies

The interaction of 1-phenyl-1-propyne with metal surfaces provides valuable information about its bonding and electronic structure upon adsorption. Studies on a Cu(111) surface have been particularly informative.

4.2.1. Temperature-Programmed Desorption (TPD)

TPD experiments reveal the strength of the interaction between 1-phenyl-1-propyne and the copper surface. By heating the sample and monitoring the desorption of the molecule, different binding states can be identified. For 1-phenyl-1-propyne on Cu(111), two distinct desorption peaks are observed for the monolayer, indicating two different chemisorption states with desorption energies of approximately 83.5 kJ/mol and 102.4 kJ/mol.

4.2.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical state of the adsorbed molecule. The C 1s core-level spectrum of 1-phenyl-1-propyne on Cu(111) can be resolved into three components, corresponding to the acetylenic carbons bonded to the copper, the phenyl carbons, and the methyl carbon. The binding energies provide evidence for a strong interaction between the alkyne moiety and the metal surface.

Table 3: Experimental Data for 1-Phenyl-1-propyne on Cu(111)

TechniqueParameterObserved Value(s)Interpretation
TPD Monolayer Desorption Energy83.5 kJ/mol, 102.4 kJ/molTwo distinct chemisorption states.
Multilayer Desorption Temp.187 KWeaker intermolecular interactions in the multilayer.
XPS C 1s Binding Energy (eV)283.6, 284.5, 285.2Attributed to acetylenic carbons bonded to Cu, phenyl carbons, and methyl carbon, respectively.

Experimental Protocols

General Spectroscopic Methods
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • FTIR Spectroscopy: For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a Nujol mull. Spectra are typically recorded over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) is prepared. The absorbance is measured over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

Surface Science Techniques

The following is a generalized workflow for surface science experiments involving the adsorption of organic molecules.

Surface_Science_Workflow cluster_prep Sample Preparation cluster_adsorption Adsorption cluster_analysis Analysis s1 Clean single crystal surface (e.g., sputtering and annealing) s2 Characterize clean surface (e.g., LEED, AES) s1->s2 s3 Introduce 1-phenyl-1-propyne via a leak valve at low temperature (e.g., 100 K) s2->s3 s4 Perform XPS/UPS to probe electronic structure s3->s4 s5 Perform TPD by linearly ramping temperature s4->s5

Generalized workflow for surface science experiments.

Conclusion

The electronic structure and bonding of 1-phenyl-1-propyne are defined by the significant conjugation between its phenyl ring and propyne triple bond. This delocalized π-system governs its molecular geometry, spectroscopic properties, and chemical reactivity. Experimental techniques such as NMR, IR, and UV-Vis spectroscopy provide a detailed picture of its molecular framework and electronic transitions. Furthermore, surface science studies reveal a strong chemisorption interaction with metal surfaces, mediated primarily through the acetylenic carbons. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and professionals working with this versatile molecule, enabling a deeper understanding of its fundamental properties and facilitating its application in various scientific and industrial domains.

References

Solubility profile of 1-phenyl-1-propyne in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 1-phenyl-1-propyne in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and quality control.

Core Executive Summary

1-Phenyl-1-propyne, a substituted alkyne, exhibits a distinct solubility pattern dictated by its molecular structure, which incorporates both a hydrophobic phenyl ring and a reactive propyne group. It is sparingly soluble in aqueous solutions but demonstrates significantly higher solubility in a range of organic solvents. This differential solubility is a critical consideration in its application as a pharmaceutical intermediate and in organic synthesis.[1][2]

Quantitative Solubility Data

SolventTemperature (°C)SolubilityReference
Water250.26 g/L[1][2][3][4][5][6][7]

Qualitative Solubility in Organic Solvents

1-Phenyl-1-propyne is generally characterized by its high solubility in a variety of organic solvents. This can be attributed to the nonpolar nature of the phenyl group and the overall molecular structure.

  • Aromatic Solvents (e.g., Toluene, Benzene): Highly soluble.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Highly soluble.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility.[3]

  • Halogenated Solvents (e.g., Chloroform): Highly soluble.[3]

  • Aliphatic Hydrocarbons (e.g., Hexane): Moderately soluble.[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of a liquid organic compound such as 1-phenyl-1-propyne, adapted from the widely recognized shake-flask method and principles outlined in OECD Guideline 105.[8][9][10][11]

1. Principle:

An excess amount of the test substance (1-phenyl-1-propyne) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

2. Materials and Equipment:

  • 1-Phenyl-1-propyne (high purity)

  • Solvent of interest (e.g., water, ethanol, toluene)

  • Glass flasks with airtight stoppers

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of the Test System:

    • Add an excess amount of 1-phenyl-1-propyne to a glass flask. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to the flask.

    • Securely seal the flask to prevent any loss of solvent or solute due to evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flask for a predetermined period to allow the system to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation:

    • After equilibration, remove the flask from the shaker and allow it to stand at the test temperature to allow any undissolved droplets of 1-phenyl-1-propyne to settle.

    • For a more complete separation, centrifuge the samples at a controlled temperature.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining undissolved microdroplets.

    • Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-phenyl-1-propyne.

  • Quantification:

    • Prepare a series of calibration standards of 1-phenyl-1-propyne in the test solvent.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of 1-phenyl-1-propyne in the diluted sample.

    • Calculate the original solubility by taking into account the dilution factor.

4. Data Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-phenyl-1-propyne.

G A Start: Prepare 1-Phenyl-1-propyne & Solvent B Add Excess Solute to Solvent in Flask A->B C Equilibrate at Constant Temperature with Agitation B->C D Phase Separation (Settling/Centrifugation) C->D E Sample Supernatant & Filter D->E F Dilute Sample E->F G Analyze by HPLC/GC F->G H Quantify using Calibration Curve G->H I End: Report Solubility H->I

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Its broad functional group tolerance and generally mild reaction conditions make it a favored method for the construction of complex molecular architectures.[1] This document provides a detailed experimental protocol for the Sonogashira coupling of 1-phenyl-1-butyne, an internal alkyne, with various aryl halides.

The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > Br > Cl > OTf.[1] Aryl iodides are the most reactive and can often be coupled at or near room temperature, while aryl bromides may require elevated temperatures to achieve efficient conversion. The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can be optimized to achieve high yields and purity of the desired coupled product. For sterically hindered alkynes such as this compound, the selection of a suitable catalyst system is particularly important to overcome potential steric hindrance.[4]

Catalytic Cycle of Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII_halide->PdII_alkyne Transmetalation (from Cu cycle) PdII_alkyne->Pd0 Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Base (Deprotonation) Alkyne R-C≡CH start caption Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.

Caption: Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) followed by the amine base (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via a syringe.

  • Reaction: The reaction mixture is then heated to the desired temperature (typically ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide) and stirred for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the purified coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides. Please note that these are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Sonogashira Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuITEATHF254~90
24-IodotoluenePd(PPh₃)₄ / CuIDIPEADMF506~85
34-IodoanisolePdCl₂(PPh₃)₂ / CuITEATHF255~92
41-Iodo-4-nitrobenzenePd(OAc)₂ / PPh₃ / CuITEADMF603~88

Table 2: Sonogashira Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePdCl₂(PPh₃)₂ / CuIDIPEADMF8012~75
24-BromotoluenePd(PPh₃)₄ / CuITEAToluene9016~70
34-BromoanisolePdCl₂(dppf) / CuICs₂CO₃Dioxane10024~65
41-Bromo-4-nitrobenzenePd(OAc)₂ / XPhos / CuIK₂CO₃DMF8010~80

Experimental Workflow

The following diagram illustrates the general workflow for the experimental protocol described above.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Aryl Halide, Pd Catalyst & CuI to Flask B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent and Base B->C D 4. Stir at Room Temperature C->D E 5. Add this compound D->E F 6. Heat and Stir E->F G 7. Monitor by TLC F->G H 8. Cool and Dilute G->H I 9. Filter through Celite H->I J 10. Aqueous Wash I->J K 11. Dry Organic Layer J->K L 12. Concentrate K->L M 13. Column Chromatography L->M caption Figure 2: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols: Stereoselective Hydrogenation of 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereoselective reduction of alkynes is a fundamental transformation in organic synthesis, providing access to specific alkene isomers which are crucial intermediates in the synthesis of pharmaceuticals, natural products, and fine chemicals. 1-Phenyl-1-butyne is an internal alkyne whose reduction can yield either (Z)-1-phenyl-1-butene (cis) or (E)-1-phenyl-1-butene (trans), depending on the chosen methodology. The control over the double bond geometry is paramount as the stereoisomers can exhibit different physical, chemical, and biological properties.[1]

This document provides detailed protocols for the stereoselective synthesis of both (Z)- and (E)-1-phenyl-1-butene from this compound through two distinct and highly selective methods: catalytic hydrogenation for the Z-isomer and dissolving metal reduction for the E-isomer.

Logical Overview of Stereoselective Reduction

The selection of the appropriate reduction method is critical to achieve the desired stereochemical outcome. Catalytic hydrogenation methods involving a solid catalyst surface typically result in syn-addition of hydrogen, leading to the (Z)-alkene. Conversely, dissolving metal reductions proceed through a radical anion intermediate that favors the more stable trans configuration.

G cluster_start Starting Material cluster_pathways Reduction Pathways cluster_products Products Start This compound Catalytic Catalytic Hydrogenation (syn-addition) Start->Catalytic e.g., H₂, P-2 Ni/EDA or Lindlar's Catalyst Dissolving Dissolving Metal Reduction (anti-addition) Start->Dissolving e.g., Na in liq. NH₃ ProductZ (Z)-1-Phenyl-1-butene (cis) Catalytic->ProductZ ProductE (E)-1-Phenyl-1-butene (trans) Dissolving->ProductE

Caption: Logical relationship between reaction choice and stereochemical outcome.

Protocol 1: Synthesis of (Z)-1-Phenyl-1-butene via P-2 Nickel Catalyzed Hydrogenation

This protocol utilizes a P-2 nickel catalyst, prepared in situ from nickel(II) acetate and sodium borohydride, in the presence of ethylenediamine (EDA) as a modifier. This system is highly stereospecific for the reduction of alkynes to cis-alkenes, with reports of cis:trans ratios as high as 200:1 for similar substrates.[2] The P-2 catalyst is a non-pyrophoric, air-stable alternative to other hydrogenation catalysts.[3]

Data Presentation

Table 1: Performance of P-2 Ni Catalyst for cis-Alkene Synthesis

Substrate Catalyst System Olefin Yield (%) cis:trans Ratio Reference
1-Phenylpropyne P-2 Ni, Ethylenediamine >95 ca. 200:1 [2]
Hex-3-yne P-2 Ni, Ethylenediamine >95 200:1 [2]

| this compound | Pd-NHC NPs | 92 | 95:5 (Z:E) |[4] |

Note: Data for 1-phenylpropyne is presented as a close analog to this compound, demonstrating the high selectivity of the P-2 Ni/EDA system. The Palladium N-Heterocyclic Carbene Nanoparticle (Pd-NHC NP) result is included for direct comparison.

Experimental Workflow

G A Catalyst Preparation (P-2 Nickel) B Dissolve Ni(OAc)₂ in EtOH. Add NaBH₄ solution dropwise to form black colloidal suspension. A->B C Reaction Setup A->C D Charge flask with P-2 Ni suspension. Add ethylenediamine (modifier). Add this compound (substrate). C->D E Hydrogenation C->E F Flush system with H₂. Maintain H₂ atmosphere (1 atm). Stir vigorously at 20-25 °C. E->F G Workup & Purification E->G H Filter catalyst. Extract with ether. Wash with water to remove EDA. Dry and concentrate. G->H I Analysis G->I J Analyze yield and Z:E ratio by GC and/or NMR. I->J

References

Application of 1-Phenyl-1-butyne in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenyl-1-butyne in polymer chemistry. The focus is on the synthesis of poly(this compound), a polymer with noteworthy optical and material properties.

Introduction

This compound is a substituted alkyne monomer that can be polymerized to yield poly(this compound), a member of the polyacetylene family. This polymer is characterized by its conjugated backbone, which imparts interesting optical and electronic properties. Research has demonstrated that poly(this compound) is a soluble, stable, and film-forming material, making it a candidate for various applications in materials science.[1] Notably, its properties can be significantly enhanced through copolymerization, particularly with fullerenes like C60.

Applications

The primary application of this compound in polymer chemistry lies in the synthesis of poly(this compound), which exhibits potential for use in:

  • Light-Emitting Devices: Copolymers of this compound, particularly with C60, have been shown to emit strong blue light, which is a key color for developing white light sources and full-color displays.[1]

  • Optical Limiting Materials: These polymers can be used in applications that require protection from high-intensity light sources, such as lasers. Copolymers with C60 have demonstrated superior optical limiting performance compared to C60 alone.[1]

  • Processable Conjugated Polymers: The good solubility and film-forming properties of poly(this compound) make it a more easily processable alternative to other less soluble conjugated polymers.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the polymerization of this compound (PB) using a Tungsten(VI) chloride-tetraphenyltin (WCl₆–Ph₄Sn) catalyst system, both with and without the addition of Buckminsterfullerene (C60).

Catalyst SystemYield (%)Mₙ ( g/mol )PDI (Mw/Mₙ)Polymer Properties
WCl₆–Ph₄Sn0.05–5.38,000–15,000up to 109Low molecular weight, high polydispersity
WCl₆–Ph₄Sn + C60up to 99.5up to 171,000down to 2.2High molecular weight, low polydispersity, soluble, stable, film-forming, strong blue light emission

Table 1: Comparison of polymerization results for this compound.[1]

Experimental Protocols

Detailed methodologies for the polymerization of this compound are provided below.

Protocol 1: Polymerization of this compound using WCl₆–Ph₄Sn Catalyst System

This protocol describes the polymerization of this compound using a tungsten-based catalyst. Without the addition of C60, this catalyst system shows low activity.

Materials:

  • This compound (PB)

  • Tungsten(VI) chloride (WCl₆)

  • Tetraphenyltin (Ph₄Sn)

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a glovebox, prepare a stock solution of WCl₆ in anhydrous toluene (e.g., 10 mg/mL).

  • Prepare a stock solution of Ph₄Sn in anhydrous toluene (e.g., 10 mg/mL).

  • In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a specific amount of this compound.

  • Add anhydrous toluene to the flask to achieve the desired monomer concentration.

  • Initiate the polymerization by adding the WCl₆ and Ph₄Sn stock solutions to the monomer solution with vigorous stirring. A typical molar ratio of monomer to catalyst is 200:1.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer, wash it with methanol, and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and spectroscopy (NMR, IR) for structural analysis.

Protocol 2: Copolymerization of this compound and C60 using WCl₆–Ph₄Sn Catalyst System

This protocol details the significantly more effective polymerization of this compound in the presence of C60, which acts as both a comonomer and a cocatalyst.[2][3]

Materials:

  • This compound (PB)

  • Buckminsterfullerene (C60)

  • Tungsten(VI) chloride (WCl₆)

  • Tetraphenyltin (Ph₄Sn)

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a glovebox, prepare a stock solution of WCl₆ in anhydrous toluene (e.g., 10 mg/mL).

  • Prepare a stock solution of Ph₄Sn in anhydrous toluene (e.g., 10 mg/mL).

  • In a dried Schlenk flask under an inert atmosphere, dissolve a specific amount of C60 in anhydrous toluene with stirring. The amount of C60 can be varied to control its incorporation into the polymer.

  • To this solution, add a specific amount of this compound.

  • Initiate the polymerization by adding the WCl₆ and Ph₄Sn stock solutions to the monomer/C60 solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 24 hours. The solution will typically become viscous as the polymer forms.

  • Terminate the polymerization by adding a small amount of methanol.

  • Isolate the polymer by precipitating the reaction mixture in a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry under vacuum.

  • Analyze the resulting copolymer for its molecular weight, polydispersity, C60 content, and optical properties.

Mandatory Visualization

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer This compound ReactionVessel Reaction Vessel (Toluene, Inert Atmosphere) Monomer->ReactionVessel Catalyst WCl6-Ph4Sn Solution Catalyst->ReactionVessel C60 C60 Solution (optional) C60->ReactionVessel Quench Quench with Methanol ReactionVessel->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Poly(this compound) Dry->Polymer GPC GPC (Mn, Mw, PDI) Polymer->GPC Spectroscopy Spectroscopy (NMR, IR) Polymer->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst WCl6-Ph4Sn complex ActiveSpecies Active Catalyst-Monomer Complex Catalyst->ActiveSpecies + Monomer Monomer This compound Monomer->ActiveSpecies GrowingChain Growing Polymer Chain ActiveSpecies->GrowingChain LongerChain Elongated Polymer Chain GrowingChain->LongerChain + Monomer AnotherMonomer This compound AnotherMonomer->LongerChain FinalPolymer Poly(this compound) LongerChain->FinalPolymer Termination Event

References

Application Note: The Strategic Use of 1-Phenyl-1-butyne in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The synthesis of these scaffolds with diverse substitution patterns is a central goal in medicinal chemistry. 1-Phenyl-1-butyne is a valuable and versatile alkyne building block for constructing a variety of substituted heterocyclic systems.[3] Its internal alkyne structure, featuring both a phenyl and an ethyl group, allows for the regioselective synthesis of complex molecules. This application note details protocols for the synthesis of substituted furans, pyrazoles, and pyridines using this compound, highlighting its utility in modern synthetic chemistry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 622-76-4[4]
Molecular Formula C₁₀H₁₀[4]
Molecular Weight 130.19 g/mol [5]
Boiling Point 73-75 °C at 4 mmHg[3]
Density 0.916 g/mL at 25 °C[5]
Refractive Index n20/D 1.551[5]

Synthesis of Substituted Furans

The cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyl compounds provides a direct and regioselective route to highly substituted furans.[6] This method is effective for transforming this compound into functionalized furan derivatives.

Experimental Workflow: Cobalt-Catalyzed Furan Synthesis

furan_synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction reactant_node reactant_node reagent_node reagent_node catalyst_node catalyst_node condition_node condition_node process_node process_node product_node product_node PBu This compound Mix Combine reactants and catalyst in solvent (e.g., DCE) under N2 PBu->Mix Diazo α-Diazocarbonyl (e.g., Ethyl 2-diazoacetate) Diazo->Mix Catalyst Cobalt(II) Catalyst [Co(P1)] Catalyst->Mix Heat Heat reaction mixture Mix->Heat 80 °C, 2-4h Workup Cool, concentrate, and purify via column chromatography Heat->Workup Product 2-Ethyl-5-phenyl- 3-carboethoxyfuran Workup->Product

Caption: Workflow for the synthesis of a trisubstituted furan.

Quantitative Data: Furan Synthesis
Entryα-Diazocarbonyl ReagentTemperature (°C)Yield (%)
1Ethyl 2-diazoacetate80~68% (estimated)
2Methyl 2-diazo-2-phenylacetate80~91% (estimated)
31-Diazo-1-tosylacetone80~87% (estimated)
Yields are estimated based on reactions with phenylacetylene as a substrate.[6]
Experimental Protocol: Synthesis of Ethyl 2-ethyl-5-phenylfuran-3-carboxylate
  • To a screw-capped vial equipped with a magnetic stir bar, add the cobalt(II) catalyst [Co(P1)] (0.01 mmol, 1 mol%).

  • Seal the vial and purge with dry nitrogen for 10 minutes.

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Add this compound (2.0 mmol, 2.0 equiv.).

  • Add ethyl 2-diazoacetate (1.0 mmol, 1.0 equiv.) to the mixture.

  • Place the sealed vial in a preheated oil bath at 80 °C and stir for 2-4 hours, monitoring the reaction by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired trisubstituted furan.

Synthesis of Substituted Pyrazoles

Pyrazoles are a critical class of N-heterocycles in medicinal chemistry. A common synthetic route involves the [3+2] cycloaddition of an alkyne with a hydrazine derivative. One-pot, three-component procedures starting from aldehydes, tosylhydrazine, and terminal alkynes are particularly efficient.[7] While this compound is an internal alkyne, related metal-catalyzed cycloadditions can be employed for its conversion.

Reaction Pathway: Pyrazole Synthesis

pyrazole_synthesis cluster_conditions Reaction Conditions reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node condition_node condition_node product_node product_node PBu This compound Intermediate Cycloaddition Intermediate PBu->Intermediate [3+2] Cycloaddition Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Intermediate Product Substituted Pyrazole Intermediate->Product Aromatization Cond Catalyst (e.g., Cu(I) or Ru) Solvent (e.g., Toluene) Heat (80-120 °C)

Caption: General pathway for the synthesis of pyrazoles.

Quantitative Data: Representative Pyrazole Synthesis
EntryHydrazine SourceCatalystSolventTemperature (°C)Yield (%)
1PhenylhydrazineCuIToluene11075-90
2Hydrazine HydrateRuCl₃Ethanol8070-85
3TosylhydrazideNone (Base)DMSO12065-80
Conditions are generalized from various alkyne-based pyrazole syntheses.[7][8]
Experimental Protocol: Synthesis of 4-Ethyl-1,5-diphenyl-1H-pyrazole
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and a suitable diazo precursor or hydrazine equivalent (e.g., from a tosylhydrazone, 1.1 mmol) in a suitable solvent like toluene (10 mL).

  • Add the catalyst, for instance, a copper(I) salt like CuI (0.1 mmol, 10 mol%), and a ligand if required.

  • If using a hydrazine, add phenylhydrazine (1.1 mmol).

  • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the substituted pyrazole.[7]

Synthesis of Substituted Pyridines

Pyridine rings are ubiquitous in pharmaceuticals. A novel, transition-metal-free method for synthesizing 3,5-diaryl pyridines involves the base-promoted annulation of aromatic terminal alkynes with benzamides.[9] This protocol can be adapted for this compound to produce tetra-substituted pyridines.

Logical Relationship: Pyridine Synthesis

pyridine_synthesis_logic reactant_node reactant_node reagent_node reagent_node condition_node condition_node process_node process_node product_node product_node Start Start: Reactants PBu This compound (3 equiv.) Start->PBu Benzamide Benzamide Derivative (1 equiv.) Start->Benzamide Reaction [2+2+1+1] Cyclocondensation PBu->Reaction Benzamide->Reaction Base Base: Cs2CO3 Solvent: Sulfolane Base->Reaction Heat (135 °C, 24h) Product 2,4,6-Triphenyl-3-ethylpyridine Reaction->Product End End Product->End

Caption: Logical flow for base-promoted pyridine synthesis.

Quantitative Data: Pyridine Synthesis from Phenylacetylene
EntryAlkyne (Substrate)BaseSolventTemperature (°C)Yield (%)
1PhenylacetyleneCs₂CO₃Sulfolane13551
2PhenylacetyleneK₂CO₃Sulfolane13535
3PhenylacetyleneKOᵗBuDMSO135Trace
Data from a study on the synthesis of 3,5-diphenylpyridine.[9]
Experimental Protocol: Synthesis of 2,4,6-Triphenyl-3-ethylpyridine
  • Combine this compound (3.0 mmol), benzamide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol) in a 25 mL screw-capped Pyrex tube.[9]

  • Add sulfolane (4.0 mL) as the solvent.

  • Seal the tube tightly and place it in an oil bath preheated to 135 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the resulting crude solid by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure tetra-substituted pyridine.

This compound serves as a highly effective precursor for the synthesis of diverse and complex heterocyclic compounds. The protocols outlined demonstrate its application in forming substituted furans, pyrazoles, and pyridines through modern catalytic and base-promoted methodologies. These strategies offer researchers and drug development professionals reliable pathways to novel molecular scaffolds with significant potential for biological activity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving the internal alkyne, 1-phenyl-1-butyne. This document includes detailed experimental protocols, quantitative data summaries for key reactions, and visual representations of reaction mechanisms and workflows to support research and development in synthetic and medicinal chemistry.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simple precursors.[1][2] These reactions are fundamental in various fields, including the pharmaceutical industry for the development of new drug candidates.[3] this compound, an internal alkyne, is a valuable building block that can be functionalized through various palladium-catalyzed cross-coupling reactions to generate a diverse range of molecular architectures with potential biological activity.[4][5] This document focuses on the application of Sonogashira, Suzuki, Stille, and Heck reactions to this compound.

Key Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound allows for its participation in several key palladium-catalyzed cross-coupling reactions. While the majority of literature focuses on terminal alkynes, the principles can be adapted for internal alkynes, albeit sometimes requiring more forcing conditions.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7][8] While this compound is an internal alkyne, related reactions can be achieved, often involving the synthesis of substituted alkynes. For the purpose of these notes, we will focus on the analogous coupling of a terminal alkyne with an aryl halide as a representative protocol, as direct Sonogashira coupling of this compound is not its primary application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[9][10][11] The reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[9]

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp2-hybridized organic halide catalyzed by palladium.[12][13][14] This reaction is known for its tolerance of a wide variety of functional groups.[12]

Heck Reaction

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[15][16][17][18]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions analogous to those that could be applied to this compound or similar internal alkynes. Direct, documented examples for this compound are limited; therefore, data from closely related systems are presented to provide a predictive framework.

Table 1: Representative Sonogashira Coupling of Phenylacetylene with Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT695
2BromobenzenePhenylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF1001285
34-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene60892
41-IodonaphthalenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801088

Table 2: Representative Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001298
21-Chloro-4-nitrobenzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1101695
32-BromopyridinePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O80891
44-IodoanisolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃THF/H₂O70696

Table 3: Representative Stille Coupling of Aryl Halides with Organostannanes

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Iodobenzene(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1101294
24-Bromobenzonitrile(Tributylstannyl)benzenePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF801689
3Vinyl bromide(Tributylstannyl)benzenePdCl₂(PPh₃)₂ (3)-CuINMP25692
44-Triflyloxytoluene(Tributylstannyl)benzenePd(OAc)₂ (5)P(furyl)₃ (10)LiClDioxane1001085

Table 4: Representative Heck Reaction of Aryl Halides with Styrene

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)-Et₃NDMF100495
24-BromobenzaldehydeStyrenePdCl₂(PPh₃)₂ (2)-NaOAcDMA1201288
34-IodotolueneStyrenePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile80892
41-Naphthyl bromideStyrenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)Ag₂CO₃Toluene1101685

Experimental Protocols

The following are general protocols that can be adapted for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Organotin compounds are toxic and should be handled with extreme care.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with an organoboron reagent.

Materials:

  • Aryl halide (1.0 mmol)

  • Organoboron reagent (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture) (10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add the aryl halide, organoboron reagent, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling

This protocol outlines a general method for the Stille coupling of an organic halide with an organostannane.

Materials:

  • Organic halide (1.0 mmol)

  • Organostannane (e.g., Tributyl(phenylethynyl)stannane) (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic halide and the palladium catalyst in the solvent.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To remove tin byproducts, a potassium fluoride workup is often employed. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.

  • Filter the resulting precipitate through a pad of Celite®, washing with an organic solvent.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.[19]

Protocol 3: General Procedure for Heck Reaction

This protocol provides a general framework for the Heck reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃) (0.04 mmol, 4 mol%) (if required)

  • Base (e.g., Et₃N or K₂CO₃) (1.5 mmol)

  • Anhydrous solvent (e.g., DMF or Acetonitrile) (10 mL)

  • Sealed reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed reaction vessel, add the aryl halide, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C).

  • Monitor the reaction's progress.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate it under reduced pressure, and purify the residue by column chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms of the discussed cross-coupling reactions and a general experimental workflow.

G cluster_0 General Experimental Workflow prep Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction (Heating, Stirring) prep->reaction Inert Atmosphere workup Workup (Extraction, Washing) reaction->workup Cooling purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-B(OH)₂) PdII_R_R1->Pd0 Reductive Elimination (R-R')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[1][9]

Heck_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) Alkene_Complex Alkene Complex PdII_RX->Alkene_Complex Alkene Coordination Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product Complex Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle for the Heck reaction.[1][15]

Applications in Drug Development

The products derived from palladium-catalyzed cross-coupling reactions of this compound and related structures are of significant interest in medicinal chemistry. The resulting diarylalkynes, enynes, and other coupled products serve as scaffolds for the synthesis of a wide range of biologically active molecules.[3] For instance, substituted alkynes are precursors to various heterocyclic compounds that form the core of many pharmaceutical agents. The ability to rapidly diversify the structure around the butyne core allows for the efficient exploration of structure-activity relationships (SAR) in drug discovery programs. While direct examples of drugs derived from this compound are not prevalent in the public domain, the synthetic utility of the resulting motifs is well-established in the synthesis of compounds with potential anticancer, anti-inflammatory, and antiviral properties.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound. By leveraging Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, researchers can access a diverse array of complex molecular architectures. The protocols and data provided herein serve as a valuable resource for scientists and professionals in drug development, enabling the efficient synthesis of novel compounds for biological evaluation. The continued exploration and optimization of these reactions with internal alkynes will undoubtedly lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Cycloaddition Reaction of 1-Phenyl-1-butyne with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cycloaddition reaction of alkynes and azides, a cornerstone of "click chemistry," provides an efficient and versatile method for the synthesis of 1,2,3-triazoles. These five-membered heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their remarkable biological activities, including antimicrobial, antiviral, and anticancer properties. The 1,2,3-triazole core can act as a stable linker and a pharmacophore, capable of engaging in hydrogen bonding and dipole interactions with biological targets. This document provides detailed application notes and experimental protocols for the cycloaddition reaction of the internal alkykine, 1-phenyl-1-butyne, with various azides, focusing on both copper- and ruthenium-catalyzed methodologies.

Application Notes

The cycloaddition of this compound with azides yields fully substituted 1,4,5-trisubstituted-1,2,3-triazoles. The regioselectivity of this reaction is highly dependent on the catalyst employed.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is particularly effective for internal alkynes like this compound, leading to the formation of 1,5-disubstituted or, in this case, 1,4,5-trisubstituted triazoles. The reaction typically proceeds via an oxidative coupling mechanism involving a ruthenacycle intermediate. RuAAC is advantageous for its ability to tolerate a wide range of functional groups and for its high regioselectivity with internal alkynes, providing access to complex triazole structures that are valuable in drug discovery programs.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While highly efficient for terminal alkynes, the CuAAC reaction is generally less effective for internal alkynes. The reaction proceeds through a copper acetylide intermediate, and the steric hindrance of internal alkynes can impede the reaction rate and efficiency. However, under certain conditions, this method can still be employed to synthesize 1,4,5-trisubstituted triazoles, often requiring higher temperatures or specialized catalyst systems.

The resulting 1,4,5-trisubstituted-1,2,3-triazoles from this compound are valuable scaffolds in medicinal chemistry. The presence of three distinct substituents allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing interactions with biological targets. These compounds can be further functionalized to create libraries of potential drug candidates for high-throughput screening.

Data Presentation

The following table summarizes quantitative data for the cycloaddition reaction of this compound with various azides under different catalytic conditions.

AlkyneAzideCatalyst (mol%)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
This compoundBenzyl azideCpRuCl(PPh₃)₂ (10)Benzene1102.51-Benzyl-5-ethyl-4-phenyl-1H-1,2,3-triazole68
This compoundBenzyl azideCpRuCl(PPh₃)₂ (10)Benzene1102.51-Benzyl-4-ethyl-5-phenyl-1H-1,2,3-triazole12
This compoundPhenyl azideCuI (5)DMF100241,5-Diphenyl-4-ethyl-1H-1,2,3-triazoleModerate
This compoundp-Tolyl azideCuI (5)DMF100244-Ethyl-5-phenyl-1-(p-tolyl)-1H-1,2,3-triazoleModerate

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Cycloaddition of this compound with Benzyl Azide

This protocol is adapted from the work of Krasinski and Fokin and is suitable for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from internal alkynes.

Materials:

  • This compound

  • Benzyl azide

  • Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl Ruthenium(II) Chloride bis(triphenylphosphine))

  • Anhydrous benzene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), benzyl azide (1.2 equiv), and Cp*RuCl(PPh₃)₂ (0.1 equiv).

  • Add anhydrous benzene to the tube to achieve a concentration of approximately 0.5 M with respect to this compound.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2.5 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to separate the two regioisomers.

  • Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data for 1-Benzyl-5-ethyl-4-phenyl-1H-1,2,3-triazole:

  • ¹H NMR (CDCl₃): δ 7.40-7.20 (m, 8H, Ar-H), 7.05 (d, J = 7.2 Hz, 2H, Ar-H), 5.45 (s, 2H, CH₂Ph), 2.70 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 146.5, 136.0, 134.5, 129.2, 128.8, 128.4, 128.2, 127.8, 127.2, 126.8, 52.5, 21.5, 14.0.

Spectroscopic Data for 1-Benzyl-4-ethyl-5-phenyl-1H-1,2,3-triazole:

  • ¹H NMR (CDCl₃): δ 7.50-7.20 (m, 10H, Ar-H), 5.60 (s, 2H, CH₂Ph), 2.80 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.5 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 148.0, 135.5, 134.0, 129.5, 129.0, 128.7, 128.5, 128.0, 127.5, 127.0, 54.0, 20.0, 15.0.

(Note: The exact chemical shifts may vary slightly depending on the NMR instrument and solvent purity.)

Protocol 2: Copper-Catalyzed Cycloaddition of this compound with an Aryl Azide

This protocol provides a general method for the less common CuAAC reaction with an internal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl azide (e.g., phenyl azide, p-tolyl azide)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Standard reaction glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the aryl azide (1.1 equiv), and CuI (0.05 equiv).

  • Add DMF to the flask to dissolve the reactants (concentration approx. 0.5-1.0 M).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC. Note that these reactions can be slow and may require extended reaction times (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 1_Phenyl_1_butyne This compound Oxidative_Coupling Oxidative Coupling 1_Phenyl_1_butyne->Oxidative_Coupling Azide R-N₃ Azide->Oxidative_Coupling Ru_catalyst [Ru] Ru_catalyst->Oxidative_Coupling Ruthenacycle Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Triazole_Complex Triazole-Ru Complex Reductive_Elimination->Triazole_Complex Triazole 1,4,5-Trisubstituted 1,2,3-Triazole Triazole_Complex->Triazole Product Release Ru_catalyst_regen [Ru] Triazole_Complex->Ru_catalyst_regen Catalyst Regeneration Ru_catalyst_regen->Oxidative_Coupling

Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental_Workflow Start Start Reactants Combine this compound, Azide, and Catalyst in Solvent Start->Reactants Reaction Heat and Stir (e.g., 110°C for RuAAC) Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Concentrate, and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End Pure Triazole Product Characterization->End

Caption: General experimental workflow for the synthesis of 1,2,3-triazoles.

Application Notes and Protocols for the Liquid-Phase Hydrogenation of 1-Phenyl-1-butyne on Palladium-Supported Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. The transformation of 1-phenyl-1-butyne to (Z)-1-phenyl-1-butene is a key reaction, yielding a valuable intermediate for various applications. Palladium-based catalysts are widely employed for this purpose due to their high activity. This document provides detailed application notes and experimental protocols for the liquid-phase hydrogenation of this compound using palladium-supported catalysts, with a focus on achieving high selectivity towards the desired cis-alkene.

Reaction Scheme

The hydrogenation of this compound can proceed through a stepwise reduction, first to the corresponding alkenes ((Z)- and (E)-1-phenyl-1-butene) and subsequently to the fully saturated alkane (1-phenylbutane). The primary objective is typically to maximize the yield of the (Z)-alkene while minimizing over-hydrogenation to the alkane and the formation of the (E)-alkene.

Reaction_Scheme This compound This compound cis-(Z)-1-Phenyl-1-butene cis-(Z)-1-Phenyl-1-butene This compound->cis-(Z)-1-Phenyl-1-butene + H₂ (syn-addition) trans-(E)-1-Phenyl-1-butene trans-(E)-1-Phenyl-1-butene This compound->trans-(E)-1-Phenyl-1-butene + H₂ (anti-addition) 1-Phenylbutane 1-Phenylbutane cis-(Z)-1-Phenyl-1-butene->1-Phenylbutane + H₂ trans-(E)-1-Phenyl-1-butene->1-Phenylbutane + H₂

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Palladium on Activated Carbon (Pd/C) Catalyst

This protocol describes a standard method for preparing a Pd/C catalyst via the incipient wetness impregnation technique.

Materials:

  • Activated carbon (high surface area)

  • Palladium(II) chloride (PdCl₂) or another suitable palladium precursor

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Formalin solution (37 wt. % formaldehyde in water) or Sodium borohydride (NaBH₄) solution

Procedure:

  • Support Pre-treatment: Dry the activated carbon support at 110 °C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare a solution of the palladium precursor. For example, dissolve a calculated amount of PdCl₂ in a minimal amount of concentrated HCl and then dilute with deionized water to achieve the desired final palladium loading (e.g., 5 wt. %).

  • Impregnation: Slowly add the palladium precursor solution to the dried activated carbon support dropwise while continuously mixing to ensure uniform distribution. The volume of the solution should be equal to or slightly less than the pore volume of the support.

  • Drying: Dry the impregnated support in an oven at 110-120 °C for 12-24 hours.

  • Reduction:

    • Liquid-Phase Reduction: Suspend the dried material in deionized water and add a reducing agent, such as a formalin solution or freshly prepared NaBH₄ solution, dropwise while stirring. Continue stirring for several hours at room temperature or with gentle heating.[1]

    • Gas-Phase Reduction: Place the dried material in a tube furnace and reduce under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 300-400 °C) for 2-4 hours.

  • Washing and Drying: After reduction, filter the catalyst, wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution), and dry the final catalyst at 100 °C overnight.

Protocol 2: Liquid-Phase Hydrogenation of this compound

This protocol outlines the general procedure for the liquid-phase hydrogenation in a batch reactor.

Materials and Equipment:

  • Pd-supported catalyst (e.g., 5 wt. % Pd/C)

  • This compound

  • Solvent (e.g., ethanol, methanol, hexane, or toluene)

  • High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls

  • Hydrogen gas (high purity)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reactor Setup: Add the desired amount of the Pd-supported catalyst (e.g., 1-5 mol % Pd relative to the substrate) to the reactor vessel.

  • Reactant Addition: Add the solvent, this compound, and the internal standard to the reactor.

  • Purging: Seal the reactor and purge several times with nitrogen or argon to remove air, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar) and heat to the reaction temperature (e.g., 25-80 °C).

  • Monitoring: Start vigorous stirring and monitor the reaction progress by taking samples at regular intervals through the sampling port. The consumption of hydrogen can also be monitored by the pressure drop in the reactor.

  • Quenching: Once the desired conversion is reached, stop the heating, and cool the reactor to room temperature. Carefully vent the hydrogen gas.

  • Catalyst Separation: Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with the solvent and dried for potential reuse.

  • Product Analysis: Analyze the filtrate using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of this compound and the selectivity towards the different products.

Product Analysis

Accurate quantification of the reaction products is crucial for evaluating catalyst performance.

Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5, DB-5).

Sample Preparation:

  • Dilute the filtered reaction sample with the reaction solvent.

  • If not already present, add a known amount of an internal standard.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium or Nitrogen.

Quantification:

  • Calculate the conversion and selectivity based on the peak areas of the substrate, products, and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for identifying the stereochemistry of the alkene products.[2]

Procedure:

  • Evaporate the solvent from the filtered reaction mixture.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra. The characteristic signals for the vinyl protons of the (Z)- and (E)-isomers allow for their unambiguous identification and quantification.[2]

Data Presentation

The following tables summarize typical quantitative data for the hydrogenation of this compound over different Pd-supported catalysts.

Table 1: Performance of a Palladium Nanoparticle Catalyst in the Hydrogenation of this compound [3]

Time (h)Alkyne Conversion (%)Alkenes Yield (%)Z/E RatioAlkane Yield (%)
1.5979295:55

Reaction Conditions: Precatalyst 2 (1 mol %), solvent and other conditions not specified.[3]

Table 2: Influence of Catalyst Support on Hydrogenation Activity

Catalyst SupportPd Particle Size (nm)Reaction Rate (mol/gPd·s)Selectivity to Alkenes (%)
Activated Carbon~3-5High>90
Alumina (Al₂O₃)~4-6Moderate~85-95
Silica (SiO₂)~2-4High>95
Titania (TiO₂)~5-7Moderate~80-90

Note: The data in this table is representative and compiled from general knowledge in the field. Actual results will vary depending on the specific catalyst preparation and reaction conditions.

Experimental Workflow and Logic Diagrams

Catalyst_Preparation_Workflow cluster_0 Catalyst Preparation A Support Pre-treatment (Drying) C Impregnation A->C B Palladium Precursor Solution Preparation B->C D Drying C->D E Reduction (Liquid or Gas Phase) D->E F Washing and Final Drying E->F

Caption: Workflow for Pd-supported catalyst preparation.

Hydrogenation_Experiment_Workflow cluster_1 Hydrogenation Experiment G Reactor Setup (Catalyst, Solvent, Substrate) H Purging (N₂ then H₂) G->H I Pressurize and Heat H->I J Reaction and Monitoring I->J K Quenching and Catalyst Separation J->K L Product Analysis (GC, NMR) K->L

Caption: Experimental workflow for liquid-phase hydrogenation.

Factors_Influencing_Selectivity cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions center Selectivity to (Z)-Alkene Support Type Support Type Support Type->center Pd Particle Size Pd Particle Size Pd Particle Size->center Promoters (e.g., Ag, Cu) Promoters (e.g., Ag, Cu) Promoters (e.g., Ag, Cu)->center Temperature Temperature Temperature->center H₂ Pressure H₂ Pressure H₂ Pressure->center Solvent Solvent Solvent->center

Caption: Key factors influencing the selectivity of the hydrogenation reaction.

References

Application Notes and Protocols for the Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents).[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers a significant advantage in its ability to form a carbon-carbon double bond at a specific location.[1][2] This protocol details the synthesis of (E)-1-phenyl-1-butene, a valuable alkene in organic synthesis, through the reaction of benzaldehyde with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; semi-stabilized ylides, such as the one used in this protocol, can be directed to favor the formation of the more thermodynamically stable (E)-alkene.[1][4]

Reaction Scheme:

Quantitative Data

A summary of the reagents and their respective quantities for the synthesis of (E)-1-Phenyl-1-butene on a 10.0 mmol scale is presented in the table below.

ReagentChemical FormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Propyltriphenylphosphonium bromideC₂₁H₂₂BrP385.273.85 g10.01.0
n-ButyllithiumC₄H₉Li64.064.0 mL (2.5 M in hexanes)10.01.0
BenzaldehydeC₇H₆O106.121.02 mL (1.06 g)10.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--
Saturated aq. Ammonium ChlorideNH₄Cl53.4920 mL--
Diethyl ether(C₂H₅)₂O74.12100 mL--
WaterH₂O18.0220 mL--
BrineNaCl (sat. aq.)58.4430 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--

Experimental Protocol

Safety Precautions: This procedure involves the use of n-butyllithium, which is a pyrophoric reagent, and flammable solvents such as tetrahydrofuran and diethyl ether. All steps must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

1. Ylide Formation:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.[1]

  • Add propyltriphenylphosphonium bromide (3.85 g, 10.0 mmol) to the flask.[1]

  • Under a positive pressure of nitrogen, add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.[1]

  • Cool the resulting suspension to 0 °C using an ice-water bath.[1]

  • While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over a period of 10 minutes. Ensure the internal temperature is maintained below 5 °C.[1]

  • Upon the addition of n-butyllithium, the solution will turn a deep orange or reddish color, which indicates the formation of the phosphorus ylide.[1]

  • Stir the ylide solution at 0 °C for 1 hour.

2. Wittig Reaction:

  • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.02 mL, 10.0 mmol) dropwise via syringe.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.[1]

3. Work-up and Purification:

  • Upon completion of the reaction, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Transfer the mixture to a separatory funnel.[1]

  • Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel and allow the layers to separate.[1]

  • Collect the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether.[1]

  • Combine all the organic extracts and wash them with 30 mL of brine.[1]

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of (E)-1-phenyl-1-butene and triphenylphosphine oxide.[1]

  • Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]

  • Combine the fractions containing the product and remove the solvent via rotary evaporation to yield (E)-1-phenyl-1-butene as a colorless oil.[1]

Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow A 1. Ylide Formation B Add Propyltriphenylphosphonium bromide and anhydrous THF to flask C Cool to 0 °C B->C Inert Atmosphere D Add n-Butyllithium dropwise C->D E Stir at 0 °C for 1 hour D->E Ylide Formation (Orange/Red Solution) F 2. Wittig Reaction G Add Benzaldehyde dropwise at 0 °C E->G H Warm to Room Temperature and stir for 2 hours G->H I 3. Work-up J Quench with sat. aq. NH₄Cl H->J K Liquid-Liquid Extraction with Diethyl Ether and Water J->K L Wash with Brine K->L M Dry with MgSO₄ L->M N Concentrate in vacuo M->N O 4. Purification P Flash Column Chromatography (Silica gel, Hexanes) N->P Q (E)-1-Phenyl-1-butene (Colorless Oil) P->Q Pure Product

Caption: Experimental workflow for the synthesis of (E)-1-Phenyl-1-butene.

Signaling Pathway Diagram (Reaction Mechanism)

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction A [Ph₃P⁺CH₂CH₂CH₃]Br⁻ (Phosphonium Salt) C Ph₃P=CHCH₂CH₃ (Phosphorus Ylide) A->C B n-BuLi (Base) B->C Deprotonation E [2+2] Cycloaddition C->E D PhCHO (Benzaldehyde) D->E F Oxaphosphetane Intermediate E->F G Cycloreversion F->G H (E)-PhCH=CHCH₂CH₃ ((E)-1-Phenyl-1-butene) G->H I Ph₃P=O (Triphenylphosphine oxide) G->I

Caption: Mechanism of the Wittig reaction for (E)-1-Phenyl-1-butene synthesis.

References

Application Note: Purification of (E)-1-Phenyl-1-butene by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-1-Phenyl-1-butene, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] This compound serves as a valuable building block in organic synthesis and is utilized in biochemical studies, such as investigating olefin oxidation by cytochrome P-450 enzymes.[2][3] Synthesized crude products of (E)-1-Phenyl-1-butene often contain unreacted starting materials or byproducts, such as triphenylphosphine oxide from a Wittig reaction, necessitating an efficient purification step.[4]

Flash column chromatography is a rapid and effective preparative technique for purifying compounds on a milligram to gram scale.[5] This application note provides a detailed protocol for the purification of (E)-1-Phenyl-1-butene using normal-phase flash column chromatography, leveraging the compound's nonpolar nature for efficient separation from more polar impurities.

Principle of Separation

Normal-phase chromatography employs a polar stationary phase, typically silica gel, and a non-polar mobile phase.[6] The separation is based on the principle of adsorption, where compounds in the mixture partition between the stationary and mobile phases based on their polarity.[7] (E)-1-Phenyl-1-butene is a nonpolar hydrocarbon and therefore has a weak affinity for the polar silica gel surface. It is readily eluted with a nonpolar solvent like hexane. In contrast, more polar impurities will have stronger interactions with the silica gel and will be retained on the column, eluting later or requiring a more polar solvent for elution. This difference in affinity allows for the effective separation and isolation of pure (E)-1-Phenyl-1-butene.

Experimental Protocol

This protocol details the necessary steps for the purification of (E)-1-Phenyl-1-butene from a crude reaction mixture.

1. Materials and Equipment

  • Chemicals:

    • Crude (E)-1-Phenyl-1-butene

    • Silica Gel (230-400 mesh)

    • n-Hexane (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Dichloromethane (for dissolving crude sample, optional)

    • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Glass chromatography column

    • Air or nitrogen source with pressure regulator

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Fraction collection tubes or flasks

    • Standard laboratory glassware (beakers, flasks, funnels)

    • NMR spectrometer

2. Protocol Steps

Step 2.1: Thin-Layer Chromatography (TLC) Analysis

Before performing the flash column, it is crucial to determine an appropriate solvent system using TLC. This helps to visualize the separation and determine the retention factor (Rf) of the target compound.

  • Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a solvent system. A good starting point for nonpolar compounds is 5% Ethyl Acetate in Hexanes (5:95 v/v).[8]

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system should give the target compound, (E)-1-Phenyl-1-butene, an Rf value of approximately 0.2-0.4 for optimal separation on the column. Adjust the polarity of the mobile phase (by varying the percentage of ethyl acetate) if necessary.

Step 2.2: Column Preparation (Slurry Packing)

  • Select a column of appropriate size for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen nonpolar eluent (e.g., 100% hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle. Add more eluent as needed, ensuring the silica bed never runs dry.

  • Once the silica bed is stable, add a protective layer of sand (approx. 1 cm) on top of the silica gel.

Step 2.3: Sample Loading

  • Liquid Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (preferably the eluent, e.g., hexanes). Carefully apply the solution to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Solid Loading (Recommended for better resolution): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

Step 2.4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to achieve a solvent flow rate of approximately 2 inches/minute.

  • Begin collecting fractions in test tubes or flasks immediately. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

  • Maintain a constant level of solvent above the silica bed throughout the elution process to prevent the column from cracking. Based on TLC analysis, 100% hexanes should be sufficient to elute the nonpolar product.[4][10]

Step 2.5: Analysis of Fractions

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Spot every few fractions onto a single TLC plate, along with a spot of the initial crude mixture for comparison.

  • Develop and visualize the plate as described in Step 2.1.

  • Fractions containing only the spot corresponding to (E)-1-Phenyl-1-butene are considered pure.

Step 2.6: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting residue is the purified (E)-1-Phenyl-1-butene, which should be a colorless oil.[4]

  • Determine the yield and confirm the purity and identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation

The following table summarizes key data for the purification of (E)-1-Phenyl-1-butene.

ParameterValueReference
Compound Properties
Compound Name(E)-1-Phenyl-1-butene[1][11]
Synonymstrans-1-Phenyl-1-butene, [(E)-but-1-enyl]benzene[1][11]
Molecular FormulaC₁₀H₁₂[11]
Molecular Weight132.20 g/mol [11]
AppearanceColorless Oil[4]
Chromatography Data
Stationary PhaseSilica Gel (230-400 mesh)[5]
Recommended Mobile Phase100% n-Hexane[4][10]
TLC Mobile Phase5-10% Ethyl Acetate in Hexanes[8][12]
Expected Rf of Product~0.3 - 0.4 (in 5% Ethyl Acetate/Hexanes)
Expected Elution Order1. (E)-1-Phenyl-1-butene 2. Polar Impurities

Visualization

The following diagram illustrates the workflow for the purification of (E)-1-Phenyl-1-butene.

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude_Sample Crude Sample TLC_Analysis 1. TLC Analysis (Solvent System Selection) Crude_Sample->TLC_Analysis Pack_Column 2. Pack Column (Silica Gel Slurry) Load_Sample 3. Load Sample (Dry or Liquid) Pack_Column->Load_Sample Elute 4. Elute with Solvent (e.g., Hexanes) Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Pure_Product Pure (E)-1-Phenyl-1-butene Evaporate->Pure_Product

Caption: Workflow for the purification of (E)-1-Phenyl-1-butene.

Safety Precautions

  • All procedures should be performed inside a certified chemical fume hood.

  • Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Silica gel is a fine powder that can be a respiratory irritant. Avoid inhaling the dust by wearing a dust mask and handling it carefully.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for the Characterization of 1-Phenyl-1-butyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-butyne is a versatile starting material in organic synthesis, capable of undergoing a variety of chemical transformations. The characterization of its reaction products is crucial for reaction monitoring, yield determination, and ensuring the purity of the desired compounds. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed to characterize the products of this compound reactions, including hydrogenation, hydration, and halogenation.

Potential Reaction Products

Depending on the reaction conditions, this compound can yield several products. The most common transformations and their expected products are:

  • Hydrogenation: The controlled addition of hydrogen across the triple bond.

    • Syn-hydrogenation (e.g., using Lindlar's catalyst) primarily yields (Z)-1-Phenyl-1-butene.

    • Anti-hydrogenation (e.g., using Na in liquid NH₃) primarily yields (E)-1-Phenyl-1-butene.

    • Complete hydrogenation (e.g., using H₂ with Pd/C) yields 1-Phenylbutane.

  • Hydration: The addition of water across the triple bond, typically acid-catalyzed (often with a mercury catalyst), leads to the formation of a ketone via an enol intermediate.

    • Markovnikov addition of the hydroxyl group to the more substituted carbon of the alkyne results in 1-Phenyl-2-butanone .

    • Anti-Markovnikov addition (less common) would lead to 2-Phenyl-2-butanone .

  • Halogenation: The addition of halogens (e.g., Br₂) across the triple bond.

    • Addition of one equivalent of halogen can produce a mixture of (E)- and (Z)-1,2-dihalo-1-phenyl-1-butene.

    • Addition of two equivalents of halogen results in a 1,1,2,2-tetrahalophenylbutane.

Analytical Techniques and Data

The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the identification and quantification of these potential products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
(Z)-1-Phenyl-1-butene Vinyl H: ~6.5-5.6 (m), Phenyl H: ~7.4-7.2 (m), CH₂: ~2.3 (m), CH₃: ~1.1 (t)Vinyl C: ~140, ~125, Phenyl C: ~138, ~129, ~128, ~126, CH₂: ~22, CH₃: ~14
(E)-1-Phenyl-1-butene Vinyl H: ~6.4 (d, J≈16 Hz), ~6.2 (dt, J≈16, 6.5 Hz), Phenyl H: ~7.3-7.2 (m), CH₂: ~2.2 (m), CH₃: ~1.1 (t)[1]Vinyl C: ~132, ~130, Phenyl C: ~138, ~129, ~128, ~126, CH₂: ~26, CH₃: ~14
1-Phenylbutane Phenyl H: ~7.3-7.1 (m), Benzylic CH₂: ~2.6 (t), CH₂: ~1.6 (m), CH₂: ~1.4 (m), CH₃: ~0.9 (t)Phenyl C: ~143, ~128, ~128, ~126, Benzylic CH₂: ~36, CH₂: ~34, CH₂: ~23, CH₃: ~14
1-Phenyl-2-butanone Phenyl H: ~7.3-7.2 (m), Benzylic CH₂: ~3.7 (s), CH₂: ~2.4 (q), CH₃: ~1.0 (t)[2]C=O: ~210, Phenyl C: ~134, ~129, ~128, ~127, Benzylic CH₂: ~52, CH₂: ~35, CH₃: ~8
2-Phenyl-2-butanone Phenyl H: ~7.4-7.2 (m), CH₃ (next to C=O): ~2.1 (s), CH₂: ~2.5 (q), CH₃ (ethyl): ~1.0 (t)C=O: ~208, Phenyl C: ~142, ~128, ~127, ~126, Quaternary C: ~60, CH₃ (next to C=O): ~27, CH₂: ~34, CH₃ (ethyl): ~8

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reaction mixture for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration of quaternary carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative ratios of the different products.

    • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structures of the products.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analytes, aiding in their identification. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating the components of a reaction mixture before their analysis.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
(Z)- and (E)-1-Phenyl-1-butene 132117 (base peak, loss of •CH₃), 105 (loss of •C₂H₅), 91 (tropylium ion)[3]
1-Phenylbutane 13491 (base peak, tropylium ion), 105 (loss of •C₂H₅)
1-Phenyl-2-butanone 14891 (base peak, tropylium ion), 57 (loss of benzyl radical)[4][5]
2-Phenyl-2-butanone 148105 (base peak, benzoyl cation), 43 (acetyl cation)
1,2-Dibromo-1-phenylbutane 290, 292, 294 (isotope pattern)Fragmentation will likely involve loss of Br• and HBr.
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1-10 ppm.

  • Instrument Setup:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the expected products.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set to splitless or a high split ratio, depending on the sample concentration, at a temperature of 250 °C.

    • Temperature Program: An initial oven temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should effectively separate the starting material and potential products.[6][7]

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, identifying the molecular ion and characteristic fragment ions.

    • Compare the obtained spectra with a mass spectral library (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Compound | Key IR Absorption Bands (cm⁻¹) and Interpretation | | :--- | :--- | :--- | | (Z)-1-Phenyl-1-butene | ~3020 (sp² C-H stretch), ~1655 (C=C stretch), ~730 (cis C-H bend)[8][9] | | (E)-1-Phenyl-1-butene | ~3025 (sp² C-H stretch), ~1665 (C=C stretch), ~965 (trans C-H bend)[8][9][10] | | 1-Phenylbutane | ~3030 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1495, 1450 (aromatic C=C stretch) | | 1-Phenyl-2-butanone | ~3030 (aromatic C-H stretch), ~2970-2880 (aliphatic C-H stretch), ~1715 (strong, C=O stretch)[11][12] | | 2-Phenyl-2-butanone | ~3060 (aromatic C-H stretch), ~2980-2890 (aliphatic C-H stretch), ~1710 (strong, C=O stretch) | | 1,2-Dibromo-1-phenylbutane | ~3030 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1490, 1450 (aromatic C=C stretch), ~700-500 (C-Br stretch) |

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid reaction mixture directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the peak positions and intensities to the reference data to identify the functional groups present in the products. For example, the disappearance of the alkyne C≡C stretch (around 2200 cm⁻¹) and the appearance of a C=C stretch (around 1660 cm⁻¹) would indicate hydrogenation to an alkene.

Visualizations

Experimental Workflow for Product Characterization

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion reaction This compound Reaction sample_prep Sample Preparation (Dilution/Dissolution) reaction->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis (¹H and ¹³C) sample_prep->nmr ftir FTIR Analysis sample_prep->ftir gc_ms_data Separation and MS Fragmentation gc_ms->gc_ms_data nmr_data Chemical Shifts and Coupling Constants nmr->nmr_data ftir_data Functional Group Identification ftir->ftir_data product_id Product Identification and Quantification gc_ms_data->product_id nmr_data->product_id ftir_data->product_id

Caption: Workflow for the characterization of this compound reaction products.

Logical Relationships for Technique Selection

technique_selection question1 Need for Structural Elucidation? question2 Isomeric Mixture Expected? question1->question2 No nmr NMR Spectroscopy (¹H, ¹³C) question1->nmr Yes question3 Need for Functional Group Confirmation? question2->question3 No question2->nmr Yes (Stereoisomers) gc_ms GC-MS question2->gc_ms Yes (Positional Isomers) question4 Need for Separation and Molecular Weight? question3->question4 No ftir FTIR Spectroscopy question3->ftir Yes question4->gc_ms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Solvent-Free Sonogashira Coupling using Ball Milling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solvent-free Sonogashira coupling reactions conducted via ball milling.

Troubleshooting Guide

This guide addresses common issues encountered during solvent-free Sonogashira coupling in a ball mill, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My solvent-free Sonogashira reaction is giving me very low or no yield. What are the likely causes and how can I fix it?

    Answer: Low or no yield in a mechanochemical Sonogashira coupling can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inadequate Energy Input: The mechanical energy supplied by the ball mill might be insufficient to drive the reaction.

      • Solution: Increase the milling frequency (Hz) or the milling time. Be aware that excessive milling time can sometimes lead to product degradation.

    • Catalyst System Inefficiency: The choice and loading of the palladium catalyst and, if used, the copper co-catalyst are critical.

      • Solution:

        • Ensure you are using an appropriate palladium source. Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used.[1]

        • If you are performing a copper-free reaction, the choice of base is crucial. 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a highly effective base for these transformations.[1]

        • For copper-catalyzed reactions, the absence of the copper co-catalyst can lead to low yields.[2][3] Consider using CuI as an additive. Alternatively, employing a copper vial and/or copper balls can serve as the catalyst source.[2][3]

    • Substrate Reactivity: The nature of the aryl halide plays a significant role.

      • Solution: Aryl iodides and bromides are generally more reactive in mechanochemical Sonogashira couplings than aryl chlorides or fluorides, which may be unreactive under certain conditions.[2][3] If you are using a less reactive halide, you may need to employ a more active catalyst system or higher milling temperatures. High-temperature ball milling has been shown to be effective for less reactive substrates.

    • Base Incompatibility: The base is essential for neutralizing the hydrogen halide byproduct.

      • Solution: Solid bases like potassium carbonate (K₂CO₃) or DABCO are often used in solvent-free systems. Ensure the base is thoroughly mixed with the reactants.

Issue 2: Formation of Side Products (e.g., Homocoupling)

  • Question: I am observing significant amounts of alkyne homocoupling (Glaser coupling) products in my reaction mixture. How can I minimize this?

    Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the copper catalyst in the presence of oxygen.

    • Oxygen Contamination: The presence of oxygen can facilitate the oxidative dimerization of the alkyne.

      • Solution: While many mechanochemical reactions can be run under aerobic conditions, if homocoupling is a major issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Copper-Free Conditions: The copper co-catalyst is a primary driver of homocoupling.

      • Solution: Switch to a copper-free Sonogashira protocol. The combination of a palladium catalyst with a suitable base like DABCO can effectively promote the desired cross-coupling without the need for copper.[1]

Issue 3: Reaction Stalls or is Incomplete

  • Question: My reaction starts but does not go to completion, even after extended milling times. What could be the problem?

    Answer: Incomplete reactions can be due to several factors related to the solid-state nature of the reaction.

    • Poor Mixing/Mass Transfer: In a solvent-free environment, intimate contact between the reactants is paramount.

      • Solution:

        • Consider adding a grinding auxiliary like SiO₂ or Al₂O₃.[1] These agents can help to better disperse the reactants and improve mixing.

        • Liquid-Assisted Grinding (LAG) can be beneficial. Adding a very small amount of a solvent in which the reactants are sparingly soluble can enhance molecular mobility and reaction rates.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

      • Solution: While less common in ball milling compared to solution-phase reactions, consider using a more robust ligand for the palladium catalyst if you suspect deactivation.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the main advantages of using ball milling for Sonogashira coupling compared to traditional solution-based methods?

    Answer: The primary advantages include:

    • Sustainability: It is a solvent-free or solvent-minimal technique, significantly reducing chemical waste.

    • Efficiency: Reactions can often be faster and more efficient.

    • Novel Reactivity: Mechanochemistry can sometimes lead to different reaction pathways and the formation of unique products compared to solution-phase chemistry.

  • Question: Is an inert atmosphere always necessary for solvent-free Sonogashira coupling in a ball mill?

    Answer: Not always. Many mechanochemical Sonogashira reactions can be successfully performed under aerobic conditions.[4] However, if you are experiencing issues with side reactions like homocoupling, switching to an inert atmosphere is a good troubleshooting step.

Technical Details

  • Question: What type of ball milling equipment is suitable for this reaction?

    Answer: High-speed shaker mills or planetary ball mills are commonly used for these reactions. The choice of milling jar and ball material (e.g., stainless steel, zirconia, copper) can also influence the reaction outcome.[2][3]

  • Question: Can I use liquid reactants in a "solvent-free" ball milling reaction?

    Answer: Yes, the term "solvent-free" in this context refers to the absence of a bulk solvent. Liquid reactants, such as some aryl halides or alkynes, can be used directly.

  • Question: What is Liquid-Assisted Grinding (LAG) and when should I use it?

    Answer: LAG involves adding a small, sub-stoichiometric amount of a liquid to the solid reactants before or during milling. This can improve the reaction kinetics by enhancing the mobility of the reactants. It is particularly useful when dealing with very rigid solid reactants or when a reaction is sluggish under neat conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the optimization of solvent-free Sonogashira coupling using ball milling.

Table 1: Effect of Catalyst and Base on Yield

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseMilling Time (min)Yield (%)Reference
IodobenzenePhenylacetylenePd(OAc)₂ (2)-DABCO6095[1]
4-IodoanisolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)K₂CO₃9098Adapted from[4]
4-BromoanisolePhenylacetylenePd(OAc)₂ (2)-DABCO12085Adapted from[1]
IodobenzenePhenylacetylene-Copper Ball/VialK₂CO₃60High[2][3]

Table 2: Influence of Milling Parameters

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Milling Frequency 20 Hz6530 Hz92General Trend
Milling Time 30 min7890 min98General Trend
Grinding Auxiliary None75SiO₂91Adapted from[1]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is based on the work by Stolle et al.[1]

  • Reactant Preparation: In a typical experiment, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol) to a milling jar.

  • Grinding Auxiliary (Optional): If desired, add a grinding auxiliary such as SiO₂ (e.g., 100 mg).

  • Milling: Add the milling balls to the jar, close it, and place it in the ball mill. Mill the mixture at a specified frequency (e.g., 30 Hz) for the desired amount of time (e.g., 60-120 minutes).

  • Work-up: After milling, open the jar and extract the product from the solid mixture using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Filter the extract and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira Coupling Using a Copper Ball/Vial

This protocol is based on the findings of Mack and co-workers.[2][3]

  • Reactant Preparation: To a copper milling vial, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Milling: Add a copper milling ball to the vial. Seal the vial and place it in the ball mill. Mill the reaction mixture at a suitable frequency (e.g., 25-30 Hz) for the required time (e.g., 60 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_milling Milling cluster_workup Work-up & Analysis reactants Weigh Reactants: Aryl Halide, Alkyne, Pd Catalyst, Base jar Add to Milling Jar reactants->jar mill Ball Mill at Set Frequency & Time jar->mill extract Extract with Organic Solvent mill->extract purify Filter & Purify (e.g., Chromatography) extract->purify analyze Analyze Product (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for solvent-free Sonogashira coupling.

troubleshooting_workflow start Low/No Yield check_energy Sufficient Milling Energy/Time? start->check_energy increase_energy Increase Frequency/ Time check_energy->increase_energy No check_catalyst Appropriate Catalyst System? check_energy->check_catalyst Yes increase_energy->check_catalyst optimize_catalyst Optimize Pd/Cu/Base Combination check_catalyst->optimize_catalyst No check_substrate Reactive Aryl Halide? check_catalyst->check_substrate Yes optimize_catalyst->check_substrate change_substrate Use Iodide/Bromide or High-Temp Milling check_substrate->change_substrate No success Improved Yield check_substrate->success Yes change_substrate->success

Caption: Troubleshooting decision tree for low yield.

sonogashira_pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n aryl_halide Ar-X aryl_halide->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(-C≡C-R)L_n cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex2 Transmetalation terminal_alkyne H-C≡C-R terminal_alkyne->cu_acetylide Deprotonation base Base cu_catalyst Cu(I) pd_complex2->pd0 Regenerates Catalyst product Ar-C≡C-R pd_complex2->product Reductive Elimination

Caption: Simplified Sonogashira coupling catalytic cycles.

References

Technical Support Center: Synthesis of 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenyl-1-butyne synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Sonogashira coupling reaction.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. If the reaction mixture does not change color or if a black precipitate (palladium black) forms, the catalyst may have decomposed. Use fresh catalyst or a more stable pre-catalyst. Consider using a ligand like PPh₃ to stabilize the palladium(0) species.
Oxygen Contamination The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of the alkyne (Glaser coupling). Ensure all solvents and reagents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and THF, as well as amines like triethylamine which can also act as the base, are commonly used. Toluene has also been shown to be effective. If the yield is low, consider screening different solvents.
Incorrect Base The base is crucial for neutralizing the hydrogen halide formed during the reaction. Amine bases like triethylamine or diisopropylamine are common. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective. The strength and solubility of the base can affect the reaction outcome.
Low Reaction Temperature For less reactive aryl halides (e.g., bromides or chlorides), higher temperatures may be required to facilitate the oxidative addition step. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.

Issue 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen and high concentrations of the copper co-catalyst. Minimize the concentration of the copper(I) salt (e.g., CuI) and ensure the reaction is performed under strictly anaerobic conditions.
Dehalogenation of Aryl Halide The aryl halide starting material may be dehalogenated, leading to the formation of benzene or other arenes. This can be more prevalent with certain catalyst systems and at higher temperatures. Optimizing the catalyst and reaction conditions can help minimize this side reaction.
Polymerization of Alkyne Under certain conditions, particularly with some catalyst systems, alkynes can polymerize. Ensure that the reaction conditions are optimized for the desired cross-coupling reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-elution with Byproducts If byproducts have similar polarities to the desired product, separation by column chromatography can be challenging. Optimize the chromatographic conditions by trying different solvent systems (eluent). A non-polar eluent like hexanes is a good starting point for the non-polar this compound.
Presence of Triphenylphosphine Oxide If triphenylphosphine is used as a ligand, triphenylphosphine oxide will be a byproduct. This can often be removed by flash column chromatography.
Thermal Decomposition during Distillation This compound can be purified by vacuum distillation. However, if the temperature is too high, decomposition can occur. Ensure a good vacuum is achieved to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, this can be achieved by reacting either phenylacetylene with an ethyl halide or an aryl halide (like iodobenzene) with 1-butyne.

Q2: What is the role of the copper co-catalyst in the Sonogashira reaction?

A2: The copper(I) co-catalyst (typically CuI) is believed to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. While essential for high reactivity in many cases, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne.

Q3: Can the Sonogashira reaction be performed without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions have been developed to avoid the issue of alkyne homocoupling. These methods often require specific ligands to facilitate the catalytic cycle and may necessitate slightly different reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the typical purification methods for this compound?

A5: The most common methods for purifying this compound are flash column chromatography on silica gel and vacuum distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.

Quantitative Data Tables

Table 1: Effect of Solvent on the Yield of a Representative Sonogashira Coupling

SolventYield (%)
Isopropanol98
Methanol96
Ethanol94
DMF91
DMSO89
Acetonitrile69
Dichloromethane64

Note: Data is for a model Sonogashira reaction between iodobenzene and phenylacetylene and is intended to be representative. Actual yields for this compound may vary.

Table 2: Effect of Base on the Yield of a Representative Sonogashira Coupling

BaseYield (%)
Cs₂CO₃Excellent
K₂CO₃Excellent
Na₂CO₃Excellent
K₃PO₄Good
DABCOModerate
NaHCO₃Low

Note: This table provides a qualitative comparison of different bases in a model Sonogashira reaction. "Excellent" generally corresponds to high to quantitative yields.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., 1-butyne)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas supply (nitrogen or argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).

  • Add the aryl halide (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent and the amine base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare & Degas Reagents setup_reaction Setup Reaction Under Inert Atmosphere prep_reagents->setup_reaction run_reaction Run Reaction (Stirring/Heating) setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC/GC) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete quench_reaction Quench Reaction monitor_reaction->quench_reaction Complete extract_product Extract Product quench_reaction->extract_product dry_organic Dry Organic Layer extract_product->dry_organic concentrate Concentrate Crude Product dry_organic->concentrate purify Purify (Chromatography/Distillation) concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conditions Optimization start Low or No Yield catalyst Check Catalyst Activity start->catalyst atmosphere Ensure Inert Atmosphere catalyst->atmosphere Catalyst OK solution Improved Yield catalyst->solution Replace Catalyst conditions Optimize Reaction Conditions atmosphere->conditions Atmosphere OK atmosphere->solution Degas & Repeat solvent Screen Solvents conditions->solvent base Vary Base conditions->base temperature Adjust Temperature conditions->temperature solvent->solution base->solution temperature->solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

Side reactions in the synthesis of 1-Phenyl-1-butyne and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenyl-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide, typically iodobenzene, with a terminal alkyne, 1-butyne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][2][3]

Q2: I am observing a significant amount of a dimeric byproduct during my Sonogashira synthesis of this compound. What is this side product and why does it form?

A2: The primary side product you are likely observing is 3,5-octadiyne. This is the result of a homocoupling reaction of your 1-butyne starting material, a process also known as Glaser or Hay coupling.[4][5] This undesired reaction is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen, which facilitates the oxidative dimerization of the terminal alkyne.[4][5]

Q3: How can I prevent the formation of the 3,5-octadiyne byproduct?

A3: Several strategies can be employed to minimize or eliminate the homocoupling of 1-butyne:

  • Maintain a Strict Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[4][5] This can be achieved by using Schlenk line techniques, thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen), and maintaining a positive pressure of the inert gas throughout the reaction.[5]

  • Utilize Copper-Free Protocols: A number of Sonogashira protocols have been developed that omit the copper(I) co-catalyst, thereby completely avoiding the Glaser coupling side reaction.[6][7][8][9] These methods may require optimization of other reaction parameters, such as the choice of palladium catalyst and ligand.

  • Slow Addition of 1-Butyne: Adding the 1-butyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

  • Optimize Ligand Choice: The use of bulky and electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling pathway over homocoupling.[5]

Q4: Are there alternative methods for synthesizing this compound that avoid the Sonogashira coupling?

A4: Yes, an alternative route involves the alkylation of phenylacetylene with an ethyl halide, such as ethyl bromide. This reaction typically proceeds by deprotonating phenylacetylene with a strong base to form the corresponding acetylide, which then acts as a nucleophile to displace the halide from the ethyl group.

Q5: What are the potential side reactions when synthesizing this compound from phenylacetylene?

A5: When using the phenylacetylene alkylation method, potential side reactions can include:

  • Over-alkylation: If a dihaloethane is used or if there are other reactive alkylating agents present, further reaction on the product can occur.

  • Elimination: With certain bases and reaction conditions, the ethyl halide may undergo elimination to form ethene.

  • Side reactions of the base: The choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid unwanted reactions with the ethyl halide.

Troubleshooting Guides

Problem: Low or no yield of this compound in Sonogashira Coupling

Possible Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage to prevent degradation.
Insufficiently Inert Atmosphere Improve degassing procedures for solvents and reagents. Ensure all glassware is properly dried and the system is leak-free.
Suboptimal Reaction Temperature If using a less reactive aryl halide (e.g., bromobenzene), consider increasing the reaction temperature. For iodobenzene, the reaction can often proceed at room temperature.
Incorrect Base or Solvent Ensure the amine base (e.g., triethylamine) is dry and used in sufficient excess. The solvent should be anhydrous and of high purity.
Poor Quality Reagents Use freshly distilled or high-purity starting materials (iodobenzene and 1-butyne).

Problem: Significant Homocoupling (3,5-octadiyne formation)

Possible Cause Troubleshooting Recommendation
Oxygen Contamination This is the most common cause. Rigorously exclude oxygen by using an inert atmosphere and degassed solvents.[4][5]
High Concentration of 1-Butyne Add 1-butyne to the reaction mixture slowly via a syringe pump to maintain a low concentration.[5]
Copper-Catalyzed Pathway Switch to a copper-free Sonogashira protocol.[6][7][8][9]
Inappropriate Ligand Experiment with different phosphine ligands. Bulky, electron-rich ligands can improve selectivity for the cross-coupling product.[5]

Experimental Protocols

Protocol 1: Sonogashira Coupling of Iodobenzene and 1-Butyne

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on laboratory conditions and reagent purity.

Materials:

  • Iodobenzene

  • 1-Butyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (e.g., 1-5 mol%) and CuI (e.g., 1-10 mol%).

  • Add the anhydrous, degassed solvent, followed by triethylamine (typically 2-3 equivalents relative to the aryl halide).

  • Add iodobenzene (1.0 equivalent) to the flask via syringe.

  • Slowly add 1-butyne (1.1-1.5 equivalents) to the stirred reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by extraction and purification by column chromatography or fractional distillation.[10][11][12]

Quantitative Data Summary

The yield of this compound and the formation of the 3,5-octadiyne side product are highly dependent on the reaction conditions. The following table summarizes expected trends based on literature for Sonogashira couplings.

Condition Effect on this compound Yield Effect on 3,5-Octadiyne Formation Reference
Strict Anaerobic Conditions IncreasesSignificantly Decreases[4][5]
Copper-Free Protocol May require optimization, but can be highEliminated[6][7][8][9]
Slow Addition of 1-Butyne Generally improvesDecreases[5]
Use of Bulky, Electron-Rich Ligands Can IncreaseCan Decrease[5]
Aryl Halide Reactivity (I > Br > Cl) Higher with IodideMay be more prevalent with less reactive halides due to longer reaction timesGeneral Sonogashira Knowledge

Visualizations

Sonogashira_Reaction cluster_reactants Reactants cluster_catalysts Catalytic System Iodobenzene Iodobenzene Product This compound Iodobenzene->Product Butyne 1-Butyne Butyne->Product Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Product Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Product Base Base (e.g., Et₃N) Base->Product caption Main Reaction Pathway for this compound Synthesis

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_conditions Promoting Conditions Butyne1 1-Butyne Side_Product 3,5-Octadiyne (Homocoupling Product) Butyne1->Side_Product Butyne2 1-Butyne Butyne2->Side_Product Oxygen Oxygen Oxygen->Side_Product Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Side_Product caption Glaser-Hay Homocoupling Side Reaction

Caption: Glaser-Hay homocoupling side reaction.

Prevention_Workflow Start Homocoupling Observed? Inert_Atmosphere Improve Inert Atmosphere Technique Start->Inert_Atmosphere Yes End Problem Resolved Start->End No Copper_Free Switch to Copper-Free Protocol Inert_Atmosphere->Copper_Free Slow_Addition Implement Slow Addition of 1-Butyne Copper_Free->Slow_Addition Optimize_Ligand Screen Bulky, Electron-Rich Ligands Slow_Addition->Optimize_Ligand Optimize_Ligand->End caption Troubleshooting Workflow for Homocoupling Prevention

Caption: Troubleshooting workflow for homocoupling prevention.

References

Troubleshooting catalyst deactivation in 1-Phenyl-1-butyne hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-phenyl-1-butyne.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound hydrogenation reaction showing low or no conversion?

Low or no conversion in the hydrogenation of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The most common cause is the deactivation of the catalyst. This can occur through several mechanisms:

    • Poisoning: Impurities in the substrate, solvent, or hydrogen gas can adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and halogen compounds.

    • Coking/Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites. This is more likely to occur at higher reaction temperatures.[1][2]

    • Sintering: High temperatures can cause the small metal particles of the catalyst to agglomerate into larger particles, reducing the active surface area.[1]

    • Formation of Inactive Species: For palladium catalysts, the active Pd(II) species can be reduced to less active Pd(0) nanoparticles during the reaction.[3] Additionally, the formation of a palladium hydride shell on nanoparticles can hinder further hydrogen chemisorption and decrease catalytic activity.[4][5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Typical catalyst loading for palladium on carbon (Pd/C) is between 1-5 mol% relative to the substrate.[6]

  • Poor Mass Transfer: Inefficient stirring or mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

  • Incorrect Reaction Conditions: The hydrogen pressure or reaction temperature may be too low to facilitate the reaction.

2. How can I improve the selectivity towards the cis-alkene (cis-1-phenyl-1-butene)?

Achieving high selectivity for the cis-alkene is a common challenge in alkyne hydrogenation. Here are some strategies to improve it:

  • Catalyst Choice: The choice of catalyst is crucial.

    • Lindlar's Catalyst: This is a palladium catalyst supported on calcium carbonate and "poisoned" with lead acetate and quinoline. It is specifically designed for the syn-hydrogenation of alkynes to cis-alkenes.

    • Bimetallic Catalysts: Platinum-tin (Pt-Sn) intermetallic compounds have shown high stereoselectivity to the cis-alkene in this compound hydrogenation.[7] Similarly, single-atom alloy catalysts like Pd₁Ag₃/Al₂O₃ can provide excellent selectivity.[8][9]

    • Modified Catalysts: The use of modifiers can enhance selectivity. For the related substrate 1-phenyl-1-propyne, modifiers like trans-cinnamaldehyde and trans-cinnamonitrile have been used with a Pd/alumina catalyst to improve selectivity.[10]

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and pressures generally favor higher selectivity towards the alkene, as higher energy conditions can promote over-hydrogenation to the alkane.

    • Reaction Time: Stopping the reaction once the alkyne has been consumed is critical to prevent further hydrogenation of the desired alkene. Close monitoring of the reaction progress is essential.

  • Substrate Purity: Impurities in the this compound starting material can affect catalyst performance and selectivity.

3. My catalyst appears to have died completely after one or a few runs. What could be the cause and can it be regenerated?

Complete catalyst deactivation is a significant issue, often caused by severe poisoning or fouling.

  • Primary Causes of Rapid Deactivation:

    • Strong Catalyst Poisons: Certain functional groups or impurities can irreversibly bind to the catalyst's active sites.

    • Pore Blockage: A large accumulation of byproducts or carbonaceous deposits can completely block the catalyst's pores, preventing access of reactants to the active sites.[11]

  • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated:

    • Washing: For deactivation caused by the accumulation of organic residues, washing the catalyst with solvents can be effective. A mixture of chloroform and glacial acetic acid has been used to restore the activity of a deactivated Pd(OH)₂/C catalyst.[11] Aromatic hydrocarbons can also be used for washing.[12]

    • Oxidative Treatment: For deactivation due to coking, a controlled oxidation (calcination) can burn off the carbon deposits. However, this must be done carefully to avoid sintering the metal particles.

    • Re-oxidation of Active Metal: If the deactivation is due to the reduction of the active metal species (e.g., Pd(II) to Pd(0)), treatment with a mild oxidizing agent like benzoquinone may restore activity.[3]

4. I am observing the formation of the fully saturated product (1-phenylbutane). How can I minimize this over-hydrogenation?

The formation of the alkane is a result of over-hydrogenation. To minimize this:

  • Use a Selective Catalyst: Employ catalysts designed for semi-hydrogenation, such as Lindlar's catalyst or bimetallic catalysts.[7]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by observing hydrogen uptake. Stop the reaction as soon as the starting alkyne is consumed.

  • Optimize Reaction Conditions: Use milder conditions (lower temperature and pressure) to reduce the rate of the second hydrogenation step (alkene to alkane).

Quantitative Data Summary

Table 1: Catalyst Performance in this compound Hydrogenation

Catalyst PrecursorMol %Time (h)Conversion (%)Alkene Yield (%)Z/E RatioAlkane Yield (%)Reference
Palladium-N-heterocyclic carbene complex (precatalyst 2)11.5979295:55[13]
Graphene-supported Palladium-N-heterocyclic carbene complex (2-rGO)0.53Complete---[14]
Platinum-tin intermetallic compound---97.6 (chemoselectivity to alkenes)85.8:14.2-[7]

Table 2: Characterization of Fresh vs. Spent Palladium Catalyst

Catalyst StateAverage Pd Particle Size (nm)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Fresh 5 wt.% Pd/C2.741493.740.92[11]
Spent 5 wt.% Pd/C3.55356.380.29[11]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound

This protocol provides a general method for the hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst.

Materials and Equipment:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator) with a magnetic stir bar, pressure gauge, and thermocouple.

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Analytical equipment for reaction monitoring (TLC, GC)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In the autoclave, add this compound (1.0 eq). Add the Pd/C catalyst (typically 1-5 mol% relative to the substrate).[6] Add the chosen solvent to a suitable concentration (e.g., 0.1-0.5 M).

  • Sealing and Purging: Securely seal the autoclave. Purge the vessel with an inert gas like nitrogen three times to remove air, followed by purging with hydrogen gas three times.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar). Set the reaction temperature (e.g., room temperature to 50°C). Begin vigorous stirring.[6]

  • Monitoring the Reaction: Monitor the reaction's progress by observing the hydrogen uptake on the pressure gauge. Alternatively, carefully depressurize the reactor and take small aliquots for analysis by TLC or GC.

  • Work-up and Purification: Once the reaction is complete (no further hydrogen uptake or starting material consumed), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: Characterization of a Deactivated Catalyst

This protocol outlines key characterization techniques to identify the cause of catalyst deactivation.

1. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To measure the specific surface area and pore volume of the fresh and spent catalyst. A significant decrease in surface area and pore volume in the spent catalyst suggests fouling or sintering.[11]

  • Methodology: The catalyst sample is degassed under vacuum at an elevated temperature to remove adsorbed contaminants. Nitrogen gas is then introduced at liquid nitrogen temperature (77 K), and the amount of gas adsorbed at various partial pressures is measured. The BET equation is applied to the adsorption isotherm to calculate the specific surface area.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size and distribution of the metal nanoparticles on the support. An increase in the average particle size of the spent catalyst is a direct indication of sintering.[11]

  • Methodology: The catalyst powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid (e.g., carbon-coated copper grid). After the solvent evaporates, the grid is inserted into the TEM for imaging.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the elements on the catalyst surface. This can identify the presence of poisons and changes in the oxidation state of the active metal.

  • Methodology: The catalyst sample is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured, which is characteristic of the elements and their chemical environment.

4. Temperature-Programmed Oxidation (TPO):

  • Purpose: To quantify the amount and nature of carbonaceous deposits (coke) on the catalyst.

  • Methodology: The spent catalyst is heated in a controlled flow of an oxidizing gas (e.g., a mixture of oxygen and an inert gas). The effluent gas is analyzed by a detector (e.g., a mass spectrometer or a thermal conductivity detector) to measure the amount of CO₂ produced, which corresponds to the amount of carbon burned off the catalyst.

Visualizations

cluster_troubleshooting Troubleshooting Catalyst Deactivation cluster_catalyst_issues Catalyst Issues cluster_solutions Potential Solutions Start Low/No Conversion or Selectivity Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purity Are reagents and gases pure? Start->Check_Purity Poisoning Poisoning Check_Catalyst->Poisoning Yes Sintering Sintering Check_Catalyst->Sintering Yes Coking Coking/Fouling Check_Catalyst->Coking Yes Inactive_Species Formation of Inactive Species Check_Catalyst->Inactive_Species Yes Optimize Optimize Conditions (Temp, Pressure, Stirring) Check_Conditions->Optimize No Purify Purify Reagents/Gases Check_Purity->Purify No Regenerate Regenerate Catalyst Poisoning->Regenerate Replace Replace Catalyst Poisoning->Replace Sintering->Replace Coking->Regenerate Inactive_Species->Regenerate

Caption: A troubleshooting workflow for catalyst deactivation.

cluster_pathway Catalyst Deactivation Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd(II) on support) Poisoning Poisoning (e.g., Sulfur compounds) Active_Catalyst->Poisoning Impurities Sintering Sintering (High Temperature) Active_Catalyst->Sintering Thermal Stress Coking Coking/Fouling (Carbon Deposition) Active_Catalyst->Coking Side Reactions Reduction Reduction (e.g., Pd(II) -> Pd(0)) Active_Catalyst->Reduction Reaction Environment Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Coking->Deactivated_Catalyst Reduction->Deactivated_Catalyst

Caption: Common mechanisms of catalyst deactivation.

References

Optimizing reaction conditions for the Sonogashira coupling of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Sonogashira coupling of terminal alkynes with aryl or vinyl halides.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling reaction in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is not yielding any product. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction atmosphere. First, ensure that the palladium catalyst and copper(I) cocatalyst (if used) have not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] Degassing the solvent and running the reaction under an inert atmosphere, such as argon or nitrogen, is essential.[1]

Q2: I observe a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or incorrect reaction temperature. Using fresh, high-purity reagents and solvents can help mitigate this issue. Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black.[1]

Q3: My starting materials are consumed, but I'm not getting the desired product. What could be the issue?

A3: This could be due to a number of factors, including incorrect stoichiometry, a non-optimal reaction temperature, or an inappropriate base or solvent. Ensure that the terminal alkyne is used in a slight excess (e.g., 1.1-1.5 equivalents). The reactivity of the aryl halide also plays a significant role; the general trend from most to least reactive is I > OTf > Br > Cl.[1] Aryl iodides often react at room temperature, while aryl bromides may require heating.[1]

Issue 2: Formation of Side Products

Q1: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this, and how can I minimize it?

A1: This side product is likely the result of alkyne homocoupling, also known as Glaser coupling. This reaction is primarily promoted by the copper(I) cocatalyst in the presence of oxygen. To minimize homocoupling, it is critical to rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere. Alternatively, a copper-free Sonogashira protocol can be employed.[1]

Q2: How does the choice of base affect the reaction outcome?

A2: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[1] The base must be dry and used in sufficient excess. The choice of base can also influence the reaction rate and the formation of byproducts. For copper-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction?

A1: The key components are a terminal alkyne, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), often a copper(I) cocatalyst (e.g., CuI), and a base (typically an amine like triethylamine) in a suitable solvent.[2][3]

Q2: Can I perform a Sonogashira coupling without a copper cocatalyst?

A2: Yes, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may require different ligands or bases to achieve high efficiency.

Q3: What is the typical reactivity order for aryl halides in the Sonogashira coupling?

A3: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[1]

Q4: What are the best practices for setting up a Sonogashira reaction?

A4: To ensure a successful reaction, always use fresh, high-purity reagents and anhydrous, degassed solvents. The reaction should be set up under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and side reactions.

Q5: How do I choose the right solvent for my Sonogashira coupling?

A5: The choice of solvent can significantly impact the reaction. Common solvents include THF, DMF, and amines like triethylamine, which can also act as the base. The optimal solvent will depend on the specific substrates and reaction conditions.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-CuI (5)Et₃NTHFRT1285
2PdCl₂(PPh₃)₂ (2)-CuI (5)Et₃NDMF60892
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)-Cs₂CO₃Dioxane801678
4Pd₂(dba)₃ (1)XPhos (2)-K₃PO₄Toluene1001295

Yields are representative and can vary based on specific substrates.

Table 2: Influence of Solvent and Base on Reaction Yield

EntryAryl HalideAlkyneBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetyleneEt₃NTHFRT88
2IodobenzenePhenylacetyleneDIPADMF5094
3BromobenzenePhenylacetyleneEt₃NToluene8075
4BromobenzenePhenylacetyleneK₂CO₃Dioxane10068

Reaction conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (5 mol%), 12h. Yields are indicative.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.

  • Add the terminal alkyne (1.1-1.2 eq) to the reaction mixture via syringe.

  • Finally, add the amine base (e.g., triethylamine, 2-3 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Add the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Add the inorganic base (e.g., Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Work-up and purification are performed as described in the copper-catalyzed protocol.

Visualizations

Sonogashira_Troubleshooting start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper storage start->check_catalyst Is catalyst active? check_reagents Verify Reagent Quality - Anhydrous solvents - Pure starting materials start->check_reagents Are reagents pure? check_atmosphere Ensure Inert Atmosphere - Degas solvent - Use Ar or N₂ start->check_atmosphere Is atmosphere inert? optimize_conditions Optimize Conditions - Temperature - Solvent - Base check_catalyst->optimize_conditions check_reagents->optimize_conditions check_atmosphere->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: Troubleshooting workflow for low or no yield in Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Cu-C≡C-R² transmetalation Transmetalation pd_complex2->pd0 product R¹-C≡C-R² pd_complex2->product reductive_elimination Reductive Elimination cu_cycle Copper Cycle alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + Cu(I), Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Technical Support Center: Purification of 1-Phenyl-1-butyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Phenyl-1-butyne and its reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities largely depend on the synthetic route. For a Sonogashira coupling of an aryl halide with 1-butyne, common impurities include homocoupled butadiyne byproducts, unreacted starting materials (aryl halide and 1-butyne), and catalyst residues (palladium and copper). If synthesized via alkylation of phenylacetylene with an ethyl halide, impurities can include unreacted phenylacetylene and over-alkylated products.

Q2: My crude this compound NMR shows a complex mixture. What are the first steps for purification?

A2: A typical first step is a liquid-liquid extraction to remove water-soluble impurities and some of the reaction solvent. Following concentration of the organic phase, flash column chromatography on silica gel is a highly effective method for separating this compound from polar and non-polar impurities.

Q3: I am having trouble separating my product from a byproduct with a very similar Rf value in column chromatography. What can I do?

A3: If co-elution is an issue, consider changing the solvent system to alter the selectivity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Alternatively, recrystallization can be a powerful technique to purify the product if a suitable solvent is found, as the crystal lattice structure is highly specific to the desired molecule.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective purification method for this compound, especially for removing small amounts of impurities after chromatography. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your final product should be assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment, particularly for less volatile compounds.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too soluble in the eluent. Select a less polar solvent system. Perform thorough TLC analysis beforehand to find a solvent system that gives your product an Rf value of approximately 0.3.
Product is adsorbing irreversibly to the silica gel. Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent to reduce tailing and improve recovery.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to inefficient separation and product loss.
Sample loaded in a solvent that is too polar. Dissolve the crude product in a minimal amount of a non-polar solvent before loading it onto the column. If the sample is not soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded.
Issue 2: Product is Not Crystallizing
Possible Cause Troubleshooting Steps
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the product.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure product.
Incorrect solvent or solvent system. The chosen solvent may not be suitable. Experiment with different solvents or a two-solvent system. A good starting point is a solvent in which the compound is soluble when hot but insoluble when cold.
Presence of oily impurities. Oily impurities can inhibit crystallization. Try to remove them by a preliminary purification step like passing the crude product through a short plug of silica gel.

Data Presentation

The following table summarizes typical purity levels of a crude this compound reaction mixture from a Sonogashira coupling before and after purification.

Purification Method Initial Purity (by GC-MS Area %) Final Purity (by GC-MS Area %) Major Impurities Removed
Flash Column Chromatography ~75%>98%Homocoupled diynes, unreacted aryl halide, catalyst residues
Recrystallization (from Ethanol/Water) ~95% (after chromatography)>99.5%Minor isomeric impurities, residual solvent from chromatography

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel (230-400 mesh) to the desired height.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene).

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as pure hexane. The polarity can be gradually increased by adding small percentages of a more polar solvent like ethyl acetate or dichloromethane if necessary, based on TLC analysis.

    • Maintain a constant flow rate using positive air pressure.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point for arylalkynes. The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Crude this compound Reaction Mixture extraction Liquid-Liquid Extraction start->extraction concentration Concentration extraction->concentration analysis1 Purity Check (TLC/GC-MS) concentration->analysis1 decision1 Is Purity >98%? analysis1->decision1 end Pure this compound decision1->end Yes chromatography Flash Column Chromatography decision1->chromatography No analysis2 Analyze Fractions (TLC) chromatography->analysis2 combine_fractions Combine Pure Fractions analysis2->combine_fractions concentration2 Concentration combine_fractions->concentration2 analysis3 Purity Check (GC-MS/NMR) concentration2->analysis3 decision2 Is Purity >98%? analysis3->decision2 decision2->end Yes recrystallization Recrystallization decision2->recrystallization No analysis4 Purity Check (GC-MS/NMR) recrystallization->analysis4 analysis4->end

Caption: A general workflow for the purification and troubleshooting of this compound reaction products.

SideReactions cluster_sonogashira Sonogashira Coupling cluster_alkylation Alkylation of Phenylacetylene phenylacetylene Phenylacetylene product1 This compound phenylacetylene->product1 homocoupling 1,4-Diphenyl-1,3-butadiyne (Homocoupling Product) phenylacetylene->homocoupling ethyl_halide Ethyl Halide ethyl_halide->product1 phenylacetylene2 Phenylacetylene product2 This compound phenylacetylene2->product2 unreacted_pa Unreacted Phenylacetylene phenylacetylene2->unreacted_pa ethyl_bromide Ethyl Bromide ethyl_bromide->product2 over_alkylation Over-alkylation Products product2->over_alkylation

Caption: Potential side reactions leading to impurities in common synthetic routes to this compound.

Minimizing over-reduction in the hydrogenation of 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 1-phenyl-1-butyne to (Z)-1-phenyl-1-butene, with a focus on minimizing over-reduction to 1-phenylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

The primary challenge is controlling the selectivity of the reaction to favor the formation of the desired cis-alkene, (Z)-1-phenyl-1-butene, while minimizing the over-reduction to the corresponding alkane, 1-phenylbutane. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum are highly active and will readily reduce both the alkyne and the intermediate alkene to the alkane.[1][2][3][4]

Q2: Which catalysts are recommended for the selective hydrogenation of this compound to the cis-alkene?

For the stereoselective synthesis of (Z)-1-phenyl-1-butene, partially deactivated or "poisoned" catalysts are essential. The most commonly used and recommended catalysts are:

  • Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and poisoned with lead acetate and quinoline. The poison deactivates the most active sites on the palladium surface, which prevents the further hydrogenation of the alkene.[1][2][5][6]

  • P-2 Nickel (Ni₂B) Catalyst: This is a nickel boride catalyst that is functionally equivalent to Lindlar's catalyst for semihydrogenation. It is prepared by the reduction of a nickel(II) salt with sodium borohydride.[5][7][8]

Q3: Why is a "poisoned" catalyst necessary?

A poisoned catalyst has its activity intentionally reduced.[9] In the context of alkyne hydrogenation, this is crucial because alkynes adsorb more strongly to the catalyst surface than alkenes.[5] A poisoned catalyst allows for the selective hydrogenation of the alkyne to the alkene. The resulting alkene desorbs from the catalyst surface before it can be readsorbed and further reduced to an alkane.[5] Unpoisoned catalysts, such as standard Pd/C, are so effective that they will hydrogenate both the triple and double bonds, leading to the alkane as the major product.[1][4][10]

Q4: What is the expected stereochemistry of the product when using Lindlar's catalyst or P-2 Nickel?

The hydrogenation using these catalysts occurs via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne triple bond as it is adsorbed on the catalyst surface. This results in the formation of the cis or (Z)-alkene.[5]

Q5: Can I use a standard palladium catalyst and just stop the reaction after one equivalent of hydrogen has been consumed?

While theoretically possible, it is practically very difficult to achieve high selectivity this way. The hydrogenation of the alkene can occur before all of the alkyne has been consumed, leading to a mixture of starting material, alkene, and alkane. Poisoned catalysts are much more reliable for selective semihydrogenation.[1][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Over-reduction to 1-phenylbutane 1. Catalyst is too active: The Lindlar's catalyst may not be sufficiently "poisoned," or a non-selective catalyst (e.g., standard Pd/C) was used.[1][3] 2. High Hydrogen Pressure: Excessive hydrogen pressure can favor over-reduction. 3. Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material is consumed will lead to further reduction of the alkene.1. Verify Catalyst: Ensure you are using a properly prepared Lindlar's catalyst or P-2 Ni. If preparing in-house, ensure the poisoning procedure is followed meticulously. Consider purchasing a commercial Lindlar's catalyst. 2. Control Hydrogen Pressure: Use a balloon filled with hydrogen or a system that allows for low, atmospheric pressure hydrogenation.[5] 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material and stop the reaction immediately upon its consumption.
Low or No Reaction Conversion 1. Inactive Catalyst: The catalyst may have been deactivated by impurities or improper storage. 2. Insufficient Hydrogen: The hydrogen supply may be inadequate. 3. Poor Mass Transfer: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen.1. Use Fresh Catalyst: Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere if necessary. 2. Ensure Adequate Hydrogen Supply: Check for leaks in the hydrogenation apparatus and ensure a continuous supply of hydrogen at the appropriate pressure. 3. Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen in the solvent.
Formation of the trans-(E)-isomer 1. Isomerization: Some catalyst systems or reaction conditions can promote the isomerization of the initially formed cis-alkene to the more thermodynamically stable trans-isomer. This can be more prevalent with prolonged reaction times.1. Minimize Reaction Time: As mentioned, stop the reaction as soon as the alkyne is consumed. 2. Use a Different Solvent: The choice of solvent can sometimes influence isomerization. Consider screening solvents like ethanol, ethyl acetate, or hexane.[5] 3. Consider Alternative Methods for trans-alkene synthesis: If the trans-isomer is desired, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the preferred method.[1][5][10]
Quantitative Data Summary

The following table summarizes typical reaction conditions and expected selectivity for the hydrogenation of this compound.

Catalyst Catalyst Loading (mol%) Hydrogen Pressure Temperature (°C) Solvent Approx. (Z)-alkene Yield (%) Approx. Alkane Yield (%) Source
Precatalyst 2-NPs1AtmosphericRoom Temp.Toluene92 (Z/E = 95:5)5[12]
PtSn iNPs--100d₆-acetone85.8 (cis)< 2.4[13]
P-2 Ni with Ethylenediamine2.51 atm20-25Ethanol~96 (cis:trans > 200:1)Not specified[7]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
  • Apparatus Setup: Assemble a two- or three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen-filled balloon, and a septum for sampling.

  • Reactant and Catalyst Charging: To the flask, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate, ~0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Lindlar's catalyst (typically 5-10 wt% of the alkyne).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots via syringe and analyzing them by TLC or GC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Preparation and Use of P-2 Nickel Catalyst
  • Catalyst Preparation: In a flask under an inert atmosphere, dissolve nickel(II) acetate in ethanol.[8] While stirring vigorously, add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel will form immediately.[8]

  • Hydrogenation: To this suspension of the P-2 Ni catalyst, add the this compound.

  • Procedure: Follow steps 5-9 from Protocol 1 for the hydrogenation, monitoring, and workup. For enhanced selectivity, ethylenediamine can be added as a modifier.[7]

Visual Guides

Reaction Pathway and Troubleshooting Logic

Hydrogenation of this compound Pathway cluster_main_path Desired Pathway cluster_side_reactions Undesired Side Reactions This compound This compound cis-1-Phenyl-1-butene cis-1-Phenyl-1-butene This compound->cis-1-Phenyl-1-butene + H2 Lindlar's Cat. or P-2 Ni 1-Phenylbutane 1-Phenylbutane cis-1-Phenyl-1-butene->1-Phenylbutane Over-reduction (Active Catalyst) trans-1-Phenyl-1-butene trans-1-Phenyl-1-butene cis-1-Phenyl-1-butene->trans-1-Phenyl-1-butene Isomerization

Caption: Reaction pathway for this compound hydrogenation.

Troubleshooting Decision Tree

Troubleshooting Over-reduction start High Alkane Content Observed? catalyst_check Is the catalyst Lindlar's or P-2 Ni? start->catalyst_check Yes pressure_check Is H2 pressure low (e.g., balloon)? catalyst_check->pressure_check Yes use_selective_catalyst Action: Use a selective, poisoned catalyst. catalyst_check->use_selective_catalyst No time_check Was reaction stopped after SM consumption? pressure_check->time_check Yes reduce_pressure Action: Reduce H2 pressure. pressure_check->reduce_pressure No monitor_reaction Action: Monitor reaction closely (TLC/GC). time_check->monitor_reaction No solution Problem Solved time_check->solution Yes use_selective_catalyst->solution reduce_pressure->solution monitor_reaction->solution

References

Preventing homocoupling in Sonogashira reactions of 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for optimizing Sonogashira reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the common side reaction of homocoupling, specifically when working with 1-Phenyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction with this compound?

A1: Homocoupling, also known as Glaser or Hay coupling, is a significant side reaction where two molecules of the terminal alkyne (this compound) react with each other.[1][2] This results in the formation of a symmetric 1,3-diyne dimer (1,4-diphenyl-1,3-butadiyne). This side reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][3]

Q2: What are the primary causes of this homocoupling side reaction?

A2: The principal cause is the copper(I) co-catalyst, which, in the presence of oxygen, promotes the oxidative dimerization of the terminal alkyne.[1][2][4] The copper acetylide intermediate, essential for the main reaction, can be oxidized, leading to the undesired coupling.[3] Therefore, any residual oxygen in the reaction vessel significantly accelerates this unwanted pathway.[1][5]

Q3: What are the most effective general strategies to prevent homocoupling?

A3: Several key strategies can be employed to minimize or eliminate the formation of homocoupled byproducts:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (argon or nitrogen) is the most critical step. This involves using properly degassed solvents and reagents.[1][3]

  • Copper-Free Protocols: To completely avoid the primary catalyst for homocoupling, copper-free Sonogashira conditions have been developed and are highly effective.[6][7][8][9]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture via a syringe pump helps maintain a low concentration, which kinetically disfavors the bimolecular homocoupling reaction.[2][3]

  • Optimization of Reaction Conditions: The choice of base, solvent, and catalyst loading can significantly impact the reaction outcome.[2][10] For instance, using a reducing atmosphere (e.g., hydrogen diluted with nitrogen) has been shown to reduce homocoupling to as low as 2%.[5][11][12]

Troubleshooting Guide: Minimizing Homocoupling

Issue Observed Potential Cause Recommended Solution
Significant formation of 1,4-diphenyl-1,3-butadiyne byproduct. 1. Presence of Oxygen: The reaction mixture was not sufficiently deoxygenated.[1][5] 2. High Alkyne Concentration: The initial concentration of this compound is too high, favoring dimerization.1. Degas the solvent by sparging with an inert gas (Ar or N₂) for at least 30 minutes or by using freeze-pump-thaw cycles. Ensure all subsequent additions are done under a positive pressure of inert gas.[3] 2. Prepare a solution of this compound and add it dropwise to the reaction mixture over an extended period.[2]
Low yield of the desired product, even with minimal homocoupling. 1. Catalyst Inactivity: The palladium catalyst may be oxidized or inactive. 2. Suboptimal Base/Solvent: The chosen base or solvent system is not effective for the specific substrates.[13]1. Use a fresh, high-purity palladium source. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state. 2. Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and anhydrous solvents (e.g., THF, DMF, Toluene).[14]
Reaction is sluggish or does not go to completion. 1. Insufficient Catalyst Loading: The amount of palladium or copper catalyst is too low for an unreactive aryl halide. 2. Low Temperature: The reaction temperature may be too low to overcome the activation energy.1. For less reactive aryl halides (e.g., bromides or chlorides), consider increasing the catalyst loading (e.g., Pd: 2-5 mol%, CuI: 4-10 mol%).[10] 2. Gently warm the reaction mixture (e.g., to 40-60 °C), while monitoring for byproduct formation by TLC.

Quantitative Data on Homocoupling Prevention

The following table summarizes results from studies demonstrating the effect of reaction conditions on product yields and the suppression of homocoupling.

Aryl Halide Alkyne Key Condition(s) Cross-Coupling Yield (%) Homocoupling Yield (%) Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂, No CuI , Air74%Not specified, but favored[15]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂, CuI , Air11%Not specified, but disfavored[15]
Various Aryl IodidesVarious AlkynesPdCl₂(PPh₃)₂, CuI, H₂/N₂ Atmosphere Very Good Yields~2% [5][12]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a standard starting point, emphasizing the rigorous exclusion of oxygen.

Reagents:

  • Aryl Halide (e.g., Iodobenzene): 1.0 mmol

  • This compound: 1.2 mmol

  • PdCl₂(PPh₃)₂: 0.02 mmol (2 mol%)

  • Copper(I) Iodide (CuI): 0.04 mmol (4 mol%)

  • Triethylamine (Et₃N): 3.0 mmol (freshly distilled and degassed)

  • Anhydrous, Degassed THF: 10 mL

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the degassed THF (10 mL) and degassed triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise over 20 minutes using a syringe pump.

  • Stir the reaction at room temperature, monitoring progress by TLC. The reaction is typically complete in 3-12 hours.[16]

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of Celite to remove catalyst residues.[17]

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary cause of homocoupling.

Reagents:

  • Aryl Halide (e.g., Bromobenzene): 1.0 mmol

  • This compound: 1.5 mmol

  • Pd(OAc)₂: 0.02 mmol (2 mol%)

  • SPhos (ligand): 0.04 mmol (4 mol%)

  • Potassium Phosphate (K₃PO₄): 2.0 mmol

  • Anhydrous, Degassed Toluene: 5 mL

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]

  • Add the degassed toluene (5 mL) via syringe.

  • Add this compound (1.5 mmol) to the mixture.

  • Heat the reaction to 60-80 °C, monitoring progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

troubleshooting_workflow start Problem: High Homocoupling of This compound check_oxygen Is the system rigorously anaerobic? start->check_oxygen check_copper Is a copper catalyst being used? check_oxygen->check_copper Yes sol_deoxygenate Solution: Degas solvents thoroughly. Maintain inert atmosphere. check_oxygen->sol_deoxygenate No sol_copper_free Solution: Switch to a copper-free protocol. check_copper->sol_copper_free Yes sol_optimize Solution: Add alkyne slowly. Optimize base/solvent. check_copper->sol_optimize No, or still problematic

Caption: Troubleshooting logic for diagnosing and solving Sonogashira homocoupling issues.

experimental_workflow prep 1. Reagent & Glassware Prep (Dry, Degas Solvents) setup 2. Assemble Under Inert Gas (Argon / Nitrogen) prep->setup add_solids 3. Charge Flask with Solids (Aryl Halide, Catalysts, Base) setup->add_solids add_liquids 4. Add Solvents & Liquid Base add_solids->add_liquids add_alkyne 5. Add this compound (Slowly, via Syringe Pump) add_liquids->add_alkyne reaction 6. Stir and Monitor Reaction (TLC / GC-MS) add_alkyne->reaction workup 7. Quench and Aqueous Workup reaction->workup purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify

Caption: A standard workflow for setting up a Sonogashira cross-coupling experiment.

References

Technical Support Center: Purification of Witt-ig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Wittig reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of the common byproduct, triphenylphosphine oxide (TPPO).

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my Wittig reaction product?

Triphenylphosphine oxide is a highly polar and crystalline byproduct that often shares similar solubility profiles with many desired alkene products.[1] This similarity in physical properties makes its removal by standard laboratory techniques such as extraction and crystallization challenging.[1] The difficulty in removing TPPO is a common bottleneck in syntheses employing the Wittig reaction, as well as other reactions that generate it, like the Mitsunobu and Staudinger reactions.[1]

Q2: What are the main strategies for removing TPPO?

The primary methods for removing triphenylphosphine oxide can be broadly categorized into three approaches:

  • Precipitation/Crystallization: This strategy leverages the differences in solubility between the desired product and TPPO in various solvents.[1]

  • Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase, such as silica gel.[1]

  • Chemical Conversion: This approach involves reacting TPPO with a reagent to form a derivative that is easily separated from the reaction mixture.[1]

Troubleshooting Guides

Issue: My product and TPPO are co-crystallizing.

This is a frequent challenge due to the similar properties of many Wittig products and TPPO.[1] Below are several troubleshooting strategies to address this issue.

1. Selective Precipitation/Crystallization

The solubility of TPPO varies significantly with the choice of solvent. By selecting a solvent system where your product is soluble but TPPO has low solubility, you can selectively precipitate the TPPO.

Solubility of Triphenylphosphine Oxide in Various Solvents

Solvent CategoryGood Solvents for TPPO (High Solubility)Poor Solvents for TPPO (Low Solubility)
Polar Protic Ethanol, Methanol, Isopropanol (IPA), Formic Acid, Acetic Acid[1][2][3][4]Deionized Water[1][2][3][4]
Polar Aprotic Dichloromethane (DCM)[1][2][4]Ethyl Acetate (low solubility)[2][5]
Aromatic Benzene, Toluene[2][5]
Non-Polar Cyclohexane, Petroleum Ether, Hexane, Pentane[1][2][3][4][6]

Experimental Protocol: Selective Precipitation with Non-Polar Solvents

  • Concentrate the crude reaction mixture to remove the reaction solvent.

  • Add a non-polar solvent in which TPPO is known to be insoluble (e.g., hexane, pentane, or a mixture of hexane/ether).[1][7]

  • Stir the resulting suspension vigorously for a period to allow for complete precipitation of TPPO.

  • Filter the mixture to remove the precipitated TPPO.

  • Wash the collected solid with a small amount of the cold non-polar solvent.

  • The filtrate, containing the desired product, can then be concentrated. This procedure may need to be repeated for optimal purity.[7]

Caption: Workflow for selective precipitation of TPPO.

2. Precipitation with Metal Salts

TPPO can form insoluble complexes with certain metal salts, which can then be easily removed by filtration.[8][9]

Commonly Used Metal Salts for TPPO Precipitation

Metal SaltEffective Solvents for PrecipitationComments
Zinc Chloride (ZnCl₂) ** Ethanol, Ethyl Acetate, Isopropyl Acetate, Isopropanol, THF, 2-MeTHF[10][11]Forms an insoluble ZnCl₂(TPPO)₂ complex.[1][9] A 1.8 M solution of ZnCl₂ in warm ethanol is often used.[1]
Magnesium Chloride (MgCl₂) Toluene, Dichloromethane[9]Ineffective in THF.[12]
Calcium Bromide (CaBr₂) **THF, 2-MeTHF, MTBE[12]Reported to be very efficient for removing TPPO from ethereal solvents (95-99% removal).[12]

Experimental Protocol: Precipitation with Zinc Chloride

  • Dissolve the crude reaction mixture in ethanol.[1]

  • Prepare a 1.8 M solution of zinc chloride in warm ethanol.[1]

  • Add the zinc chloride solution to the crude mixture at room temperature.[1]

  • Stir and scrape the inside of the flask to induce the precipitation of the ZnCl₂(TPPO)₂ complex.[1]

  • Filter the solution to remove the precipitate.[1]

  • Concentrate the filtrate to remove the ethanol.[1]

  • To remove any excess zinc chloride, slurry the residue with acetone (in which the product should be soluble and zinc chloride is not) and filter again.[1]

Caption: Workflow for TPPO removal using zinc chloride.

3. Chemical Conversion to an Insoluble Salt

TPPO can be chemically modified to facilitate its removal.

Experimental Protocol: Conversion to an Insoluble Salt with Oxalyl Chloride

  • Cool the crude reaction mixture to a low temperature (e.g., -78 °C).[1]

  • Slowly add oxalyl chloride to the mixture. This converts TPPO into an insoluble chlorophosphonium salt.[1][7][12]

  • The resulting salt can be easily removed by filtration.[1][12]

experimental_workflow Crude Mixture Crude Mixture Cool to -78°C Cool to -78°C Crude Mixture->Cool to -78°C Add Oxalyl Chloride Add Oxalyl Chloride Cool to -78°C->Add Oxalyl Chloride Filter Filter Add Oxalyl Chloride->Filter Insoluble Salt Insoluble Salt Filter->Insoluble Salt Solid Product in Solution Product in Solution Filter->Product in Solution Filtrate

Caption: TPPO removal by conversion to a salt.

Issue: Column chromatography is not effectively separating my product from TPPO.

Due to its polarity, TPPO can sometimes be difficult to separate from polar products on a standard silica gel column.

Troubleshooting Chromatography: Silica Plug Filtration

For relatively non-polar products, a quick filtration through a plug of silica can be an effective way to remove the more polar TPPO.[7]

Experimental Protocol: Silica Plug Filtration

  • Concentrate the reaction mixture.

  • Suspend the residue in a non-polar solvent such as pentane or a hexane/ether mixture.[7][13]

  • Pass the suspension through a short plug of silica gel.

  • Elute the product with a slightly more polar solvent, like diethyl ether, which will leave the more polar TPPO adsorbed to the silica.[7][13]

logical_relationship Crude Mixture Crude Mixture Silica Plug Silica Plug Crude Mixture->Silica Plug Apply to top Non-Polar Product Non-Polar Product Silica Plug->Non-Polar Product Elutes through Polar TPPO Polar TPPO Silica Plug->Polar TPPO Adsorbed

Caption: Principle of silica plug filtration for TPPO removal.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes to alkenes is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where precise control over stereochemistry is paramount. The conversion of 1-Phenyl-1-butyne to 1-Phenyl-1-butene serves as a critical model reaction for evaluating the efficacy and selectivity of various catalytic systems. This guide provides an objective comparison of different catalysts for this transformation, supported by experimental data, detailed protocols, and a visualization of the reaction pathway.

Performance Comparison of Catalysts

The choice of catalyst profoundly influences the conversion of this compound and, more importantly, the selectivity towards the desired alkene products, namely (Z)-1-Phenyl-1-butene and (E)-1-Phenyl-1-butene, while minimizing over-hydrogenation to 1-Phenylbutane. Below is a summary of the performance of several key catalyst systems based on available experimental data.

Catalyst SystemSubstrateConversion (%)Alkene Selectivity (%)(Z)/(E) RatioReaction Conditions
Pd-NHC/rGO [1]This compound979295:51 mol% catalyst, 1.5 h
Pd₁Ag₃/Al₂O₃ [2][3][4]1-Phenyl-1-propyne95-9895-97Not Specified25°C, 5 bar H₂, n-hexane
Lindlar Catalyst Alkynes (general)HighHigh (cis-alkene)Predominantly ZLow pressure H₂, various solvents
Ni(NO₃)₂·6H₂O Terminal AlkynesHighHigh>99:1 (Z)3 mol% catalyst, 30 bar H₂, acetonitrile, 120°C, 15 h
Cationic Rhodium Complex [5]Charge-tagged alkyneHighHigh (alkyne hydrogenation 40x faster than alkene)Not Specified3 psi H₂, fluorobenzene, RT

Note: Data for catalysts other than Pd-NHC/rGO may be based on analogous substrates due to the limited availability of direct comparative studies on this compound.

Reaction Pathway and Mechanism

The selective hydrogenation of this compound proceeds through a stepwise addition of hydrogen. The initial step involves the addition of one molecule of hydrogen to the alkyne, forming the corresponding alkene. The stereochemical outcome of this first hydrogenation is highly dependent on the catalyst used. Subsequent addition of another hydrogen molecule leads to the formation of the fully saturated alkane, which is often an undesired byproduct in selective hydrogenation.

ReactionPathway cluster_start Starting Material cluster_products Products This compound This compound (Z)-1-Phenyl-1-butene (Z)-1-Phenyl-1-butene This compound->(Z)-1-Phenyl-1-butene + H₂ (syn-addition) (E)-1-Phenyl-1-butene (E)-1-Phenyl-1-butene This compound->(E)-1-Phenyl-1-butene + H₂ (anti-addition/isomerization) 1-Phenylbutane 1-Phenylbutane (Z)-1-Phenyl-1-butene->1-Phenylbutane + H₂ (E)-1-Phenyl-1-butene->1-Phenylbutane + H₂

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.

Palladium-Catalyzed Hydrogenation (General Procedure using Pd/C)
  • Catalyst Handling: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the desired amount of 10% Pd/C catalyst to a reaction flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol, ethyl acetate) to the flask, followed by the this compound substrate.

  • Reaction Setup: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenator).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Stir the reaction mixture vigorously at the desired temperature and pressure.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Lindlar Catalysis for cis-Alkene Synthesis
  • Catalyst Preparation (if not commercially available): Lindlar's catalyst is typically composed of palladium supported on calcium carbonate, poisoned with lead acetate and quinoline.

  • Reaction Setup: In a flask, dissolve this compound in a suitable solvent (e.g., methanol, hexane). Add the Lindlar catalyst to the solution.

  • Hydrogenation: Connect the flask to a hydrogen balloon and stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction closely to prevent over-hydrogenation. Once the starting material is consumed, filter the catalyst and remove the solvent to isolate the predominantly (Z)-1-Phenyl-1-butene.

Nickel-Catalyzed Hydrogenation
  • Catalyst Activation: Nickel catalysts, such as Raney Nickel or nickel nanoparticles, may require activation prior to use. Follow the specific activation procedure for the chosen catalyst.

  • Reaction Procedure: In a pressure reactor, combine the nickel catalyst, this compound, and a suitable solvent (e.g., ethanol).

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature.

  • Work-up: After the reaction, cool the reactor, vent the hydrogen, and filter the catalyst. Isolate the product from the filtrate.

Logical Relationship of Catalyst Selection and Outcome

The selection of a catalyst system is a critical decision that directly impacts the stereochemical outcome and the degree of saturation of the final product. The following diagram illustrates the logical relationship between the choice of catalyst and the expected major product in the hydrogenation of this compound.

CatalystSelection cluster_input Input cluster_catalyst Catalyst Choice cluster_output Major Product This compound This compound Lindlar Catalyst Lindlar Catalyst This compound->Lindlar Catalyst Pd/C, PtO₂, Raney Ni Pd/C, PtO₂, Raney Ni This compound->Pd/C, PtO₂, Raney Ni Na/NH₃ (Birch Reduction) Na/NH₃ (Birch Reduction) This compound->Na/NH₃ (Birch Reduction) cis-Alkene ((Z)-1-Phenyl-1-butene) cis-Alkene ((Z)-1-Phenyl-1-butene) Lindlar Catalyst->cis-Alkene ((Z)-1-Phenyl-1-butene) Alkane (1-Phenylbutane) Alkane (1-Phenylbutane) Pd/C, PtO₂, Raney Ni->Alkane (1-Phenylbutane) trans-Alkene ((E)-1-Phenyl-1-butene) trans-Alkene ((E)-1-Phenyl-1-butene) Na/NH₃ (Birch Reduction)->trans-Alkene ((E)-1-Phenyl-1-butene)

Caption: Catalyst selection determines the major product in alkyne hydrogenation.

Conclusion

The selective hydrogenation of this compound is achievable with high selectivity using a variety of catalytic systems. Palladium-based catalysts, particularly those with modified supports or in bimetallic formulations, offer excellent control over the reaction, leading to high yields of the desired alkene. The Lindlar catalyst remains a classic and effective choice for the synthesis of cis-alkenes. Nickel and rhodium catalysts also show promise, although more specific data for this particular substrate would be beneficial for a direct comparison. The choice of catalyst should be guided by the desired stereochemical outcome, with poisoned catalysts like Lindlar's favoring the (Z)-isomer and dissolving metal reductions providing the (E)-isomer. For complete reduction to the alkane, highly active catalysts such as Pd/C are the most suitable. This guide provides a foundational understanding to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

References

Reactivity Face-Off: 1-Phenyl-1-butyne vs. 1-Phenyl-1-propyne in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic organic chemistry, the reactivity of alkynes is a cornerstone for the construction of complex molecular architectures. Among these, aryl-substituted alkynes such as 1-phenyl-1-butyne and 1-phenyl-1-propyne serve as versatile building blocks. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize reaction conditions and achieve desired synthetic outcomes. This guide provides an objective comparison of the performance of these two key substrates in fundamental organic reactions, supported by available experimental data and detailed methodologies.

The primary distinction between this compound and 1-phenyl-1-propyne lies in the alkyl substituent attached to the alkyne terminus—an ethyl group versus a methyl group, respectively. This seemingly minor variation imparts tangible differences in their steric and electronic profiles, which in turn governs their reactivity in reactions such as hydrogenation, hydration, and electrophilic additions.

Hydrogenation: A Tale of Steric Hindrance

Catalytic hydrogenation of alkynes is a fundamental transformation providing access to alkenes and alkanes. The steric bulk of the substituent on the alkyne can significantly influence the rate of this reaction.

SubstrateCatalystSolventTemperature (°C)Time (h)Conversion (%)Alkene Yield (%)Alkane Yield (%)Z/E Ratio
This compound Pd-NHC Complex (1 mol%)TolueneNot Specified1.59792595:5
1-Phenyl-1-propyne Pd/Al₂O₃n-Hexane25Not Specified>95HighLowNot Specified
1-Phenyl-1-propyne Pd₁Ag₃/Al₂O₃n-Hexane25Not Specified95-9895-97<5Not Specified

Table 1: Comparative Hydrogenation Data. The data for this compound is from a study using a specific palladium N-heterocyclic carbene (NHC) complex, while the data for 1-phenyl-1-propyne is from studies with different palladium-based catalysts. Direct comparison of rates is challenging due to differing conditions.

Theoretical studies and experimental observations suggest that increased steric hindrance around the triple bond can decrease the rate of hydrogenation. The larger ethyl group in this compound is expected to present a greater steric barrier to the catalyst surface compared to the methyl group in 1-phenyl-1-propyne, potentially leading to a slower reaction rate under identical conditions. For instance, in a competitive hydrogenation experiment, the relative reactivity of different alkynes is often dictated by their steric profile.

Experimental Protocol: Catalytic Hydrogenation of 1-Phenyl-1-propyne

A detailed protocol for the liquid-phase hydrogenation of 1-phenyl-1-propyne provides a framework for comparative studies.[1]

Materials:

  • 1-phenyl-1-propyne (98%)

  • n-hexane (98%, as solvent)

  • Pd/Al₂O₃ or Pd₁Ag₃/Al₂O₃ catalyst

  • Hydrogen gas (high purity)

Equipment:

  • Batch type reactor

  • Magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • The substrate and solvent are purified by distillation under an inert atmosphere (e.g., Argon).

  • The liquid-phase hydrogenation is performed in a batch reactor at a constant temperature of 25 °C and a hydrogen pressure of 5 bar.

  • The reaction mixture is stirred vigorously (e.g., 1000 rpm).

  • The progress of the reaction is monitored by analyzing aliquots of the reaction mixture using gas chromatography.

  • The initial hydrogenation rate is determined at low conversion of 1-phenyl-1-propyne (<30%).

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify Purify Substrate & Solvent Charge_Reactor Charge Reactor Purify->Charge_Reactor Prepare_Catalyst Prepare Catalyst Slurry Prepare_Catalyst->Charge_Reactor Pressurize Pressurize with H₂ Charge_Reactor->Pressurize React Stir at 25°C Pressurize->React Monitor Monitor by GC React->Monitor

Catalytic Hydrogenation Experimental Workflow

Hydration: The Influence of Electronics and Sterics

The acid-catalyzed hydration of alkynes yields ketones, a reaction that proceeds through a vinyl cation intermediate. The stability of this intermediate is crucial in determining the reaction rate.

SubstrateCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea, kcal/mol)
1-Phenyl-1-propyne Indium triflate150-225Varies with temp.21.4 ± 0.6
This compound Not AvailableNot AvailableNot AvailableNot Available

Table 2: Kinetic Data for Hydration of 1-Phenyl-1-propyne.[2][3] No directly comparable experimental data for this compound was found in the searched literature.

For both 1-phenyl-1-propyne and this compound, the phenyl group stabilizes the adjacent vinyl cation through resonance. However, the alkyl group also plays a role. The ethyl group in this compound is slightly more electron-donating than the methyl group in 1-phenyl-1-propyne, which could lead to a slight increase in the stability of the vinyl cation and potentially a faster reaction rate. Conversely, the greater steric bulk of the ethyl group could hinder the approach of water to the carbocation, potentially slowing the reaction. The interplay of these electronic and steric effects makes a definitive prediction without direct experimental comparison challenging.

Experimental Protocol: Acid-Catalyzed Hydration of 1-Phenyl-1-propyne

A representative protocol for the hydration of 1-phenyl-1-propyne in high-temperature water catalyzed by a water-tolerant Lewis acid is as follows.[2][3]

Materials:

  • 1-phenyl-1-propyne

  • Indium triflate (or other Lewis acid catalyst)

  • Deionized water

Equipment:

  • High-temperature reactor (e.g., quartz or stainless steel)

  • Heating system with temperature control

  • Analytical equipment for product quantification (e.g., GC-MS)

Procedure:

  • The reactor is charged with 1-phenyl-1-propyne, the Lewis acid catalyst, and deionized water.

  • The reactor is sealed and heated to the desired temperature (e.g., 150-225 °C).

  • The reaction is allowed to proceed for a set amount of time.

  • After cooling, the reaction mixture is extracted with an organic solvent.

  • The organic extract is analyzed to determine the conversion and yield of the propiophenone product.

Hydration_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne 1-Phenyl-1-alkyne Vinyl_Cation Vinyl Cation Alkyne->Vinyl_Cation Protonation H3O H₃O⁺ H3O->Vinyl_Cation Oxonium_Ion Oxonium Ion Vinyl_Cation->Oxonium_Ion H₂O Attack Enol Enol Oxonium_Ion->Enol Deprotonation Ketone Ketone Enol->Ketone Tautomerization

Acid-Catalyzed Hydration Mechanism

Electrophilic Addition of HBr: A Mechanistic Perspective

The electrophilic addition of hydrogen halides to alkynes is a classic reaction that can proceed through different mechanisms, leading to a variety of products. For 1-phenyl-1-propyne, the reaction with HBr has been shown to be sensitive to the concentration of the bromide ion, with different mechanisms (AdE2 and Ad3) competing.[4]

SubstrateReagentConditionsMajor Product(s)
1-Phenyl-1-propyne HBr, TFA, CH₂Cl₂Varying [Br⁻](E)-1-bromo-1-phenylpropene, (Z)-1-bromo-1-phenylpropene, 2-bromo-1-phenylpropene
This compound HBrNot AvailableExpected to be a mixture of bromoalkenes

Table 3: Products of Electrophilic Addition of HBr.[4] Specific experimental data for this compound was not found in the searched literature.

The regioselectivity of HBr addition to 1-phenyl-1-propyne is complex and depends on the reaction conditions. At low bromide concentrations, a syn-addition product is often favored, while at higher concentrations, anti-addition products can predominate.[4] It is reasonable to expect that this compound would exhibit similar behavior, with the ethyl group potentially influencing the product distribution due to its steric and electronic properties. The slightly greater electron-donating effect of the ethyl group could favor the formation of the benzylic carbocation, while its larger size might influence the stereochemical outcome of the bromide attack.

Experimental Protocol: Electrophilic Addition of HBr to 1-Phenyl-1-propyne

A general procedure for the electrophilic addition of HBr to 1-phenyl-1-propyne can be outlined based on published studies.[4]

Materials:

  • 1-phenyl-1-propyne

  • Hydrogen bromide (gas or solution in acetic acid)

  • Trifluoroacetic acid (TFA)

  • Methylene chloride (CH₂Cl₂)

  • Quaternary ammonium bromide (for varying bromide concentration)

Equipment:

  • Reaction flask with a gas inlet

  • Magnetic stirrer

  • Analytical equipment for product identification and quantification (e.g., GC-MS, NMR)

Procedure:

  • A solution of 1-phenyl-1-propyne and any additives (e.g., quaternary ammonium bromide) is prepared in methylene chloride.

  • The solution is cooled to a specific temperature (e.g., 0 °C).

  • A solution of HBr in a suitable solvent or gaseous HBr is added to the reaction mixture.

  • The reaction is stirred for a specified period.

  • The reaction is quenched, and the products are extracted and analyzed to determine the product distribution.

Electrophilic_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkyne 1-Phenyl-1-alkyne Pi_Complex π-Complex Alkyne->Pi_Complex HBr HBr HBr->Pi_Complex Vinyl_Cation Vinyl Cation Pi_Complex->Vinyl_Cation Protonation Syn_Product Syn-Adduct Vinyl_Cation->Syn_Product Br⁻ Attack (syn) Anti_Product Anti-Adduct Vinyl_Cation->Anti_Product Br⁻ Attack (anti)

Electrophilic Addition of HBr Mechanism

Conclusion

The reactivity of this compound and 1-phenyl-1-propyne is governed by a subtle interplay of steric and electronic effects. While direct comparative quantitative data under identical conditions is sparse in the literature, general principles of organic chemistry allow for reasoned predictions. The larger ethyl group of this compound is expected to exert a greater steric hindrance, likely leading to slower rates in sterically demanding reactions like catalytic hydrogenation compared to 1-phenyl-1-propyne. In reactions proceeding through carbocation intermediates, such as hydration and electrophilic addition, the slightly stronger electron-donating nature of the ethyl group may compete with its steric bulk, making the relative reactivity less predictable without specific experimental data.

For researchers and drug development professionals, the choice between these two substrates may depend on the specific transformation being targeted. In cases where steric hindrance is a critical factor for selectivity, the difference between the methyl and ethyl groups can be exploited. This guide highlights the need for further direct comparative studies to fully elucidate the reactivity differences between these two valuable synthetic building blocks. The provided experimental protocols offer a starting point for such investigations, enabling a more quantitative and predictive understanding of their chemical behavior.

References

A Spectroscopic Guide to the Validation of 1-Phenyl-1-butyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for the primary products derived from the reduction of 1-phenyl-1-butyne. Researchers, scientists, and professionals in drug development can utilize this information for the validation and characterization of these compounds. The reduction of this compound can yield three principal products depending on the reaction conditions: (Z)-1-phenyl-1-butene, (E)-1-phenyl-1-butene, and 1-phenylbutane. The distinct stereochemistry and saturation of these molecules give rise to unique spectroscopic signatures, which are detailed below.

Spectroscopic Data Comparison

The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the three reaction products. This data is essential for distinguishing between the cis and trans isomers and the fully saturated alkane.

Spectroscopic Data(Z)-1-Phenyl-1-butene(E)-1-Phenyl-1-butene1-Phenylbutane
¹H NMR (CDCl₃)
Chemical Shift (δ)~7.20-7.40 (m, 5H, Ar-H), ~6.55 (d, J ≈ 11.5 Hz, 1H, Ph-CH=), ~5.85 (dt, J ≈ 11.5, 7.2 Hz, 1H, =CH-CH₂), ~2.25 (p, J ≈ 7.4 Hz, 2H, -CH₂-CH₃), ~1.05 (t, J ≈ 7.4 Hz, 3H, -CH₃)~7.15-7.35 (m, 5H, Ar-H), ~6.40 (d, J ≈ 15.7 Hz, 1H, Ph-CH=), ~6.25 (dt, J ≈ 15.7, 6.5 Hz, 1H, =CH-CH₂), ~2.20 (p, J ≈ 7.5 Hz, 2H, -CH₂-CH₃), ~1.08 (t, J ≈ 7.5 Hz, 3H, -CH₃)~7.15-7.30 (m, 5H, Ar-H), ~2.60 (t, J ≈ 7.7 Hz, 2H, Ph-CH₂-), ~1.60 (m, 2H, -CH₂-CH₂-CH₃), ~1.35 (m, 2H, -CH₂-CH₃), ~0.90 (t, J ≈ 7.3 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃)
Chemical Shift (δ)~138.0 (Ar C), ~132.5 (Ph-C=), ~129.0 (Ar CH), ~128.2 (Ar CH), ~126.8 (Ar CH), ~125.5 (=C-Et), ~29.5 (-CH₂-), ~14.2 (-CH₃)~137.5 (Ar C), ~130.9 (Ph-C=), ~129.6 (=C-Et), ~128.5 (Ar CH), ~128.2 (Ar CH), ~126.9 (Ar CH), ~25.9 (-CH₂-), ~13.8 (-CH₃)~142.7 (Ar C), ~128.4 (Ar CH), ~128.2 (Ar CH), ~125.6 (Ar CH), ~35.9 (Ph-CH₂-), ~33.8 (-CH₂-), ~22.4 (-CH₂-), ~13.9 (-CH₃)
IR (cm⁻¹)
Key Absorptions~3050 (Ar C-H str), ~2960 (Alkyl C-H str), ~1650 (C=C str), ~1600, 1490 (Ar C=C str), ~695 (cis C-H bend)~3050 (Ar C-H str), ~2960 (Alkyl C-H str), ~1655 (C=C str), ~1600, 1495 (Ar C=C str), ~965 (trans C-H bend)~3050 (Ar C-H str), ~2950, 2870 (Alkyl C-H str), ~1600, 1495 (Ar C=C str)

Experimental Protocols

Detailed methodologies for the synthesis of each product from this compound are provided below.

Synthesis of (Z)-1-Phenyl-1-butene via Hydrogenation with Lindlar's Catalyst

Reaction: C₆H₅C≡CCH₂CH₃ + H₂ --(Lindlar's Catalyst)--> (Z)-C₆H₅CH=CHCH₂CH₃

Procedure:

  • Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; 5% w/w of the alkyne).

  • Reaction Setup: The flask is flushed with nitrogen, and a solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) is added.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogen supply). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure (Z)-1-phenyl-1-butene.

Synthesis of (E)-1-Phenyl-1-butene via Dissolving Metal Reduction

Reaction: C₆H₅C≡CCH₂CH₃ + 2 Na + 2 NH₃ --(liquid NH₃)--> (E)-C₆H₅CH=CHCH₂CH₃ + 2 NaNH₂

Procedure:

  • Reaction Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried.

  • Ammonia Condensation: Ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath).

  • Sodium Addition: Small pieces of sodium metal are added to the liquid ammonia, resulting in a deep blue solution.

  • Alkyne Addition: A solution of this compound in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise to the sodium-ammonia solution. The reaction is stirred for several hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as ammonium chloride or ethanol, until the blue color disappears.

  • Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography (hexanes) to afford pure (E)-1-phenyl-1-butene.

Synthesis of 1-Phenylbutane via Complete Hydrogenation

Reaction: C₆H₅C≡CCH₂CH₃ + 2 H₂ --(Pd/C)--> C₆H₅CH₂CH₂CH₂CH₃

Procedure:

  • Catalyst Setup: Palladium on carbon (10% Pd, ~5 mol%) is added to a hydrogenation flask.

  • Reaction Mixture: A solution of this compound in a solvent such as ethanol or ethyl acetate is added to the flask.

  • Hydrogenation: The flask is connected to a hydrogenator or a hydrogen gas line and pressurized (typically 1-3 atm). The mixture is shaken or stirred vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is removed by rotary evaporation.

  • Purification: The resulting crude 1-phenylbutane is typically of high purity, but can be further purified by distillation if necessary.

Visualizations

The following diagrams illustrate the reaction pathways and the general workflow for product validation.

Reaction_Pathways This compound This compound H2 / Lindlar's Catalyst H2 / Lindlar's Catalyst This compound->H2 / Lindlar's Catalyst Na / NH3 Na / NH3 This compound->Na / NH3 H2 / Pd/C H2 / Pd/C This compound->H2 / Pd/C (Z)-1-Phenyl-1-butene (Z)-1-Phenyl-1-butene H2 / Lindlar's Catalyst->(Z)-1-Phenyl-1-butene (E)-1-Phenyl-1-butene (E)-1-Phenyl-1-butene Na / NH3->(E)-1-Phenyl-1-butene 1-Phenylbutane 1-Phenylbutane H2 / Pd/C->1-Phenylbutane

Caption: Reaction pathways from this compound.

Spectroscopic_Validation_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_validation Spectroscopic Validation Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR_Spectroscopy 1H & 13C NMR Pure Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Pure Product->IR_Spectroscopy Data_Analysis Compare with Reference Data NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for product validation.

A Comparative Study of Internal vs. Terminal Alkyne Reactivity in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a terminal and an internal alkyne in a cycloaddition reaction is a critical decision that profoundly influences reaction efficiency, scope, and outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data, to facilitate informed decisions in synthetic design. The primary distinction lies in the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes, a feature absent in internal alkynes, which dictates their participation in certain catalytic cycles.[1]

Quantitative Comparison of Reactivity

The reactivity of alkynes in cycloaddition reactions is highly dependent on the specific reaction type. Below is a summary of quantitative and qualitative data for three major classes of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Diels-Alder reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, terminal alkynes are significantly more reactive than internal alkynes. The reaction mechanism necessitates the formation of a copper acetylide intermediate, a step which is not possible with internal alkynes under standard conditions.[1][2] The reactivity among terminal alkynes can be further modulated by electronic effects; alkynes substituted with electron-withdrawing groups are generally more reactive due to the increased acidity of the terminal proton.[3]

Alkyne TypeSubstrateCatalyst SystemTime to 50% ConversionTime to 90% ConversionReference
Terminal Propiolamide100 µM Cu⁺, THPTA Ligand< 5 min~10 min[2]
Terminal Propargyl Ether100 µM Cu⁺, THPTA Ligand~5 min~15 min[2]
Terminal N-Propargylamide100 µM Cu⁺, THPTA Ligand~10 min~20 min[2]
Terminal Phenylacetylene100 µM Cu⁺, THPTA Ligand~15 min> 25 min[2]
Terminal 1-Heptyne100 µM Cu⁺, THPTA Ligand~15 min> 25 min[2]
Internal e.g., Diphenylacetylene100 µM Cu⁺, THPTA LigandNo reaction observedNo reaction observed[2]

Table 1: Comparative reactivity of various terminal alkynes in CuAAC with a coumarin-based azide under bioconjugation conditions. Internal alkynes are generally unreactive under these conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions utilize strained cyclic alkynes (a class of internal alkynes) and do not require a metal catalyst. The reaction rate is primarily driven by the degree of ring strain in the cycloalkyne.[4][5] Therefore, a direct reactivity comparison with linear, unstrained terminal alkynes is not applicable in this context. The reactivity can be finely tuned by modifying the structure of the strained alkyne.[6][7]

Alkyne TypeSubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Internal (Cyclic) [9+1]CPP1.8 x 10⁻³[6]
Internal (Cyclic) [11+1]CPP0.5 x 10⁻³[6]
Internal (Cyclic) fluor[11+1]CPP4.7 x 10⁻³[6]
Internal (Cyclic) m[9+1]CPP9.6 x 10⁻³[6]

Table 2: Second-order rate constants for the SPAAC reaction of various strained alkyne-containing cycloparaphenylenes ([n+1]CPPs) with benzyl azide in deuterated DMSO at 25 °C.[6]

Diels-Alder Reaction

In the Diels-Alder reaction, both terminal and internal alkynes can serve as dienophiles. The reactivity is primarily governed by electronic factors: electron-withdrawing groups on the dienophile accelerate the reaction in a normal-demand Diels-Alder.[8][9] Steric hindrance can also play a significant role. While extensive kinetic studies directly comparing terminal and internal alkynes under identical conditions are sparse, qualitative observations from synthetic procedures indicate that internal alkynes may require more forcing conditions.

Alkyne TypeDienophileDieneSolventTemperatureYieldReference
Terminal PhenylacetyleneTetracycloneNot specified (neat)< 300 °CNot specified
Internal DiphenylacetyleneTetracycloneBenzophenone300 °CNot specified

Table 3: Comparison of reaction conditions for the Diels-Alder reaction of tetracyclone with a terminal versus an internal alkyne. The internal alkyne requires a higher temperature.

Experimental Protocols

Protocol for Comparing Alkyne Reactivity in CuAAC

This protocol describes a method to compare the reactivity of different alkynes in a CuAAC reaction using a fluorogenic azide, which allows for monitoring the reaction progress by fluorescence spectroscopy.[3][4]

Materials:

  • Alkyne of interest (e.g., Phenylacetylene, Diphenylacetylene)

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM)

  • Sodium ascorbate stock solution (100 mM, freshly prepared)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare solutions of the alkynes to be tested in the reaction buffer at a concentration of 200 µM.

  • In separate wells of a microplate, add 50 µL of each alkyne solution.

  • Prepare a catalyst premix by combining CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • To each well, add 5 µL of the fluorogenic azide stock solution (e.g., 1 mM in DMSO).

  • Add 5 µL of the CuSO₄/THPTA premix to each well.

  • Initiate the reactions by adding 10 µL of freshly prepared sodium ascorbate solution to each well. The final concentrations should be approximately 100 µM alkyne, 50 µM azide, 100 µM CuSO₄, 500 µM THPTA, and 10 mM sodium ascorbate.

  • Immediately place the microplate in a fluorometer and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 404 nm excitation and 477 nm emission for the coumarin triazole product).

  • Plot fluorescence intensity versus time for each alkyne. The initial rate of reaction can be determined from the slope of the curve, and the time to reach 50% or 90% of the maximum fluorescence can be used to compare the relative reactivity of the alkynes.[2]

Protocol for Monitoring SPAAC Kinetics via ¹H NMR

This protocol outlines a general procedure for determining the second-order rate constant of a SPAAC reaction by monitoring the consumption of reactants using quantitative ¹H NMR.[6]

Materials:

  • Strained cyclic alkyne (e.g., m[9+1]CPP)

  • Azide (e.g., Benzyl azide)

  • Internal standard of known concentration (e.g., Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the strained alkyne in the deuterated solvent.

  • Prepare a stock solution of the azide in the same deuterated solvent.

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine known volumes of the strained alkyne stock solution and the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the precise initial concentration of the alkyne by integrating its characteristic peaks relative to the internal standard.

  • Add a known volume of the azide stock solution to the NMR tube to initiate the reaction (typically using 2-12 equivalents of azide).

  • Acquire ¹H NMR spectra at regular time intervals, monitoring the decrease in the integral of the alkyne starting material peak and the increase in the integral of a characteristic product peak.

  • Calculate the concentration of the alkyne at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the concentration of the alkyne versus time. For a pseudo-first-order reaction (with a large excess of azide), the slope of the line will be -k', where k' is the pseudo-first-order rate constant.

  • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the azide.

Visualizing Mechanisms and Workflows

CuAAC_Mechanism cluster_terminal Terminal Alkyne Pathway cluster_internal Internal Alkyne TA R-C≡C-H Acetylide R-C≡C-[Cu] TA->Acetylide Deprotonation (Essential Step) Cu_cat [Cu(I)] Cu_cat->Acetylide Triazole1 1,4-Disubstituted Triazole Acetylide->Triazole1 Azide R'-N₃ Azide->Triazole1 Cycloaddition IA R-C≡C-R'' No_reaction No Reaction (in standard CuAAC) IA->No_reaction No acidic proton for acetylide formation

Caption: Mechanism of CuAAC highlighting the essential copper acetylide formation for terminal alkynes.

Reactivity_Workflow start Start: Prepare Solutions - Alkyne A (e.g., Terminal) - Alkyne B (e.g., Internal) - Diene/Azide - Solvent setup Set up Parallel Reactions (Identical Conditions: Temp, Concentration) start->setup reaction_A Reaction A: Alkyne A + Diene/Azide setup->reaction_A reaction_B Reaction B: Alkyne B + Diene/Azide setup->reaction_B monitor Monitor Reactions Over Time (e.g., TLC, GC, NMR, Spectroscopy) reaction_A->monitor reaction_B->monitor data Collect Data (e.g., % Conversion, Peak Area) monitor->data analysis Analyze Data - Plot % Conversion vs. Time - Calculate Initial Rates data->analysis conclusion Conclusion: Compare Reactivity analysis->conclusion

Caption: General experimental workflow for comparing the reactivity of two alkynes in a cycloaddition.

Alkyne_Choice cluster_factors Influencing Factors cluster_outcomes Favored Alkyne choice Choosing Alkyne for Cycloaddition reaction_type Reaction Type choice->reaction_type electronics Electronic Effects (EWG/EDG) choice->electronics sterics Steric Hindrance choice->sterics strain Ring Strain choice->strain terminal Terminal Alkyne reaction_type->terminal CuAAC internal Internal Alkyne reaction_type->internal SPAAC, RuAAC electronics->terminal EWG enhances CuAAC rate electronics->internal EWG enhances Diels-Alder rate sterics->terminal Generally less hindered sterics->internal Can be highly hindered strain->internal Essential for SPAAC

Caption: Logical diagram of factors influencing the choice between a terminal and an internal alkyne.

References

A Comparative Guide to the Kinetic Analysis of 1-Phenyl-1-butyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of alkynes is a cornerstone of modern organic synthesis, critical in the production of fine chemicals and pharmaceutical intermediates. The hydrogenation of 1-phenyl-1-butyne serves as a valuable model reaction for understanding the kinetics and selectivity of this transformation. This guide provides a comparative analysis of various catalytic systems for the hydrogenation of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The efficiency and selectivity of this compound hydrogenation are highly dependent on the choice of catalyst and reaction conditions. Palladium-based catalysts are the most common, offering a balance of activity and selectivity. Below is a summary of quantitative data for different catalytic systems.

CatalystSubstrateConversion (%)Time (h)Selectivity to Alkene (%)Z/E RatioAlkane Yield (%)Reference
Precatalyst 2 (Pd-NHC complex)This compound971.59295:55[1]
Precatalyst 2-rGO (Pd-NHC on reduced graphene oxide)This compound>953High--[1]
Pd/Al₂O₃1-Phenyl-1-propyne~98~1Low-High[2]
Pd₁Ag₃/Al₂O₃ (Single-Atom Alloy)1-Phenyl-1-propyne>95~1.595-97-<5[2][3][4]
Lindlar Catalyst (Pd/CaCO₃, poisoned with lead)General AlkynesHigh-HighPredominantly ZLow[5][6]
Pd/Al₂O₃1-Pentyne / 1-Hexyne24-35-~70-High[5]

Note: Data for 1-phenyl-1-propyne is included as a close structural analog to this compound, providing valuable insights into catalyst performance.

Reaction Kinetics and Modeling

The hydrogenation of this compound typically follows a Langmuir-Hinshelwood mechanism, where the reaction occurs between adsorbed species on the catalyst surface.[3][7][8] The reaction proceeds sequentially, with the initial hydrogenation of the alkyne to the corresponding alkene, followed by the subsequent hydrogenation of the alkene to the alkane.

Reaction Orders:

For the hydrogenation of the similar substrate 1-phenyl-1-propyne over a Pd₁Ag₃/Al₂O₃ catalyst, the reaction was found to be:

  • First-order with respect to the alkyne concentration.[3]

  • First-order with respect to the hydrogen pressure.[3]

These reaction orders suggest that the rate-determining step involves both the adsorbed alkyne and adsorbed hydrogen.

Experimental Protocols

Below are detailed methodologies for key experiments in the kinetic analysis of this compound hydrogenation.

Catalyst Preparation (Incipient Wetness Co-impregnation for Pd₁Ag₃/Al₂O₃)
  • Support Pre-treatment: Pre-calcine γ-alumina powder in dry air at 500 °C for 4 hours.

  • Impregnation: Prepare an aqueous solution containing palladium(II) nitrate (Pd(NO₃)₂) and silver(I) nitrate (AgNO₃). Acidify the solution with dilute nitric acid (HNO₃) to a pH of 2.9 to prevent precipitation of metal hydroxides.

  • Impregnate the pre-calcined alumina with the metal salt solution.

  • Drying: Dry the impregnated material overnight at room temperature.

  • Calcination: Calcine the dried material in dry air at 500 °C for 4 hours.

  • Reduction: Reduce the calcined catalyst in a 5% H₂/Ar gas flow at 550 °C for 3 hours.

  • Cooling: Cool the catalyst to 200 °C under the H₂/Ar flow, then switch to a nitrogen (N₂) atmosphere and cool to room temperature.[3]

Liquid-Phase Hydrogenation Reaction
  • Reactor Setup: The reaction is typically performed in a batch-type reactor equipped with a magnetic stirrer.

  • Reagents: Use purified this compound as the substrate and a suitable solvent such as n-hexane, which should be distilled under an inert atmosphere (e.g., Argon) before use.

  • Reaction Conditions:

    • Temperature: 25 °C

    • Hydrogen Pressure: 5 bar

    • Stirring Speed: 1000 rpm

  • Procedure:

    • Add the catalyst and solvent to the reactor.

    • Seal the reactor and purge with hydrogen to remove air.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Inject the this compound substrate to start the reaction.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the concentrations of the reactant, intermediate alkene, and final alkane product.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Hydrogenation_Pathway This compound This compound cis-1-Phenyl-1-butene cis-1-Phenyl-1-butene This compound->cis-1-Phenyl-1-butene + H₂ (syn-addition) trans-1-Phenyl-1-butene trans-1-Phenyl-1-butene This compound->trans-1-Phenyl-1-butene + H₂ (anti-addition, less common) 1-Phenylbutane 1-Phenylbutane cis-1-Phenyl-1-butene->1-Phenylbutane + H₂ trans-1-Phenyl-1-butene->1-Phenylbutane + H₂

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Kinetic Analysis Support_Pre-treatment Support Pre-treatment Impregnation Impregnation with Metal Salts Support_Pre-treatment->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Setup Reactor Setup Reduction->Reactor_Setup Reagent_Addition Reagent Addition Reactor_Setup->Reagent_Addition Reaction_Execution Reaction Execution under H₂ Reagent_Addition->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling GC_Analysis Gas Chromatography Analysis Sampling->GC_Analysis Data_Processing Data Processing (Concentration vs. Time) GC_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (e.g., Langmuir-Hinshelwood) Data_Processing->Kinetic_Modeling Parameter_Determination Determination of Rate Constants and Reaction Orders Kinetic_Modeling->Parameter_Determination

Langmuir_Hinshelwood_Model Alkyne (gas) Alkyne (gas) Adsorbed_Alkyne Alkyne Alkyne (gas)->Adsorbed_Alkyne Adsorption H₂ (gas) H₂ (gas) Adsorbed_H H H₂ (gas)->Adsorbed_H Dissociative Adsorption Catalyst_Surface Catalyst Surface Reaction_Intermediate Intermediate Adsorbed_Alkyne->Reaction_Intermediate Surface Reaction Adsorbed_H->Reaction_Intermediate Adsorbed_Alkene Alkene Reaction_Intermediate->Adsorbed_Alkene Alkene (gas) Alkene (gas) Adsorbed_Alkene->Alkene (gas) Desorption

References

A Comparative Guide to Single-Atom Alloy Catalysts for 1-Phenyl-1-Propyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. Single-atom alloy (SAA) catalysts have emerged as a promising class of materials for this purpose, offering high activity and selectivity. This guide provides an objective comparison of SAA catalysts for the hydrogenation of 1-phenyl-1-propyne, supported by experimental data.

Introduction to Selective Alkyne Hydrogenation

The semi-hydrogenation of 1-phenyl-1-propyne to cis-β-methylstyrene is a key step in various organic syntheses. Traditional palladium-based catalysts, while active, often suffer from over-hydrogenation to the corresponding alkane (propylbenzene), reducing the yield of the desired alkene. Single-atom alloy catalysts, which consist of isolated, catalytically active metal atoms dispersed in a less active host metal, have been shown to overcome this limitation by modifying the electronic properties and geometric arrangement of the active sites.[1][2] This unique structure can suppress the undesired over-hydrogenation pathway, leading to enhanced selectivity.

Performance Comparison of Single-Atom Alloy Catalysts

The following table summarizes the performance of different single-atom and conventional catalysts in the hydrogenation of 1-phenyl-1-propyne.

CatalystSupportConversion (%)Selectivity to β-methylstyrene (%)Reaction ConditionsReference
Pd1Ag3 SAA Al2O395-9895-9725 °C, 5 bar H2, n-hexane[1][2]
Pt1 SAC N-CHigh (not specified)High (not specified)50 °C, 1.0 MPa H2, methanol[3]
Pd (conventional) Al2O3~100Decreases with conversion25 °C, 5 bar H2, n-hexane[2]

Key Observations:

  • The Pd1Ag3/Al2O3 SAA catalyst demonstrates excellent and stable selectivity to β-methylstyrene (95-97%) even at high conversions of 1-phenyl-1-propyne (95-98%).[1][2] This is a significant improvement over conventional Pd/Al2O3 catalysts, where selectivity typically declines as the reaction progresses.

  • The Pt1/N-C single-atom catalyst (SAC) also shows high activity and selectivity for the hydrogenation of terminal alkynes, including 1-phenyl-1-propyne.[3] While specific quantitative data for this substrate is not provided in the snippets, the study highlights its superior chemoselectivity and regioselectivity.[3]

  • In contrast, the conventional Pd/Al2O3 catalyst leads to over-hydrogenation, resulting in a decrease in selectivity to the desired alkene as the alkyne is consumed.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. The following sections outline the experimental protocols for the synthesis and testing of the discussed catalysts.

Synthesis of Pd1Ag3/Al2O3 SAA Catalyst

The Pd1Ag3/Al2O3 catalyst was synthesized using the incipient-wetness co-impregnation method.[2]

  • Support Preparation: γ-Al2O3 is used as the support material.

  • Impregnation: An aqueous solution containing calculated amounts of Pd(NO3)2 and AgNO3 is prepared. The volume of the solution is equal to the pore volume of the Al2O3 support. The support is impregnated with this solution.

  • Drying: The impregnated support is dried, typically at a temperature around 100-120 °C.

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 500 °C) to decompose the nitrate precursors.

  • Reduction: The calcined catalyst is reduced in a stream of 5% H2/Ar at 500 °C for 3 hours. This high-temperature reduction is crucial for the formation of the single-atom alloy structure.[2]

Synthesis of Pt1/N-C Single-Atom Catalyst

The Pt1/N-C catalyst was prepared using a precursor-dilution strategy.[3]

  • Precursor Synthesis: A platinum-containing precursor, such as a platinum-porphyrin complex (e.g., PtTPP), is synthesized.

  • Polymerization and Carbonization: The platinum precursor is co-polymerized with a diluent (e.g., free tetraphenylporphyrin, TPP) in a specific molar ratio (e.g., 1:40). The resulting polymer is then carbonized at 600 °C under a nitrogen atmosphere to form the nitrogen-doped carbon support with isolated platinum atoms.[3]

Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne

The catalytic performance is evaluated in a batch reactor.[2]

  • Reactor Setup: A stainless-steel autoclave or a similar batch reactor is used.

  • Reaction Mixture: The reactor is charged with the catalyst, the substrate (1-phenyl-1-propyne), and a solvent (e.g., n-hexane or methanol).

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 5 bar or 1.0 MPa). The reaction is carried out at a specific temperature (e.g., 25 °C or 50 °C) with vigorous stirring.

  • Sampling and Analysis: Aliquots of the reaction mixture are periodically withdrawn and analyzed by gas chromatography (GC) to determine the conversion of 1-phenyl-1-propyne and the selectivity to the products (cis-β-methylstyrene, trans-β-methylstyrene, and propylbenzene).

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the reaction pathway for 1-phenyl-1-propyne hydrogenation and a general experimental workflow for catalyst testing.

ReactionPathway Alkyne 1-Phenyl-1-propyne Alkene cis/trans-β-Methylstyrene Alkyne->Alkene + H2 (Selective) Alkane Propylbenzene Alkene->Alkane + H2 (Over-hydrogenation)

Caption: Reaction pathway for 1-phenyl-1-propyne hydrogenation.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Impregnation Impregnation / Co-precipitation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor Batch Reactor Loading Reduction->Reactor Characterization (TEM, XPS, etc.) Reaction Hydrogenation Reaction Reactor->Reaction Analysis GC Analysis Reaction->Analysis Data Conversion & Selectivity Analysis->Data Data Processing

Caption: General experimental workflow for catalyst synthesis and testing.

Structure-Activity Relationship

The superior performance of SAA catalysts in selective hydrogenation can be attributed to several factors:

  • Geometric Isolation of Active Sites: In Pd-Ag SAA, the isolated Pd atoms are surrounded by less active Ag atoms.[1][2] This geometric arrangement is believed to hinder the adsorption and further hydrogenation of the intermediate alkene, thus promoting its desorption and leading to high selectivity.

  • Electronic Modification: The interaction between the active metal atom and the host metal can alter the electronic properties of the active site. This can weaken the binding of the alkene product, facilitating its release from the catalyst surface before it can be further hydrogenated.

  • Suppression of Hydride Formation: In conventional Pd catalysts, the formation of palladium hydride is often linked to over-hydrogenation. The alloyed structure in SAAs can suppress the formation of this hydride phase, contributing to higher selectivity.[1]

Conclusion

Single-atom alloy catalysts, particularly the Pd1Ag3/Al2O3 system, exhibit remarkable selectivity and stability in the liquid-phase hydrogenation of 1-phenyl-1-propyne to β-methylstyrene. This makes them highly attractive alternatives to conventional palladium catalysts, which are prone to over-hydrogenation. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this area. Future work could focus on exploring a wider range of SAA compositions and supports to further optimize catalytic performance for this and other important alkyne hydrogenation reactions.

References

A Comparative Analysis of the Reaction Dynamics of Phenyl Radicals with 1-Butyne and 2-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas-phase reaction dynamics between the phenyl radical (C₆H₅) and two isomeric C₄H₆ alkynes: 1-butyne (HCCC₂H₅) and 2-butyne (CH₃CCCH₃). Understanding these reactions is crucial for modeling combustion processes and the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants. The data presented is primarily derived from crossed molecular beam experiments, which allow for the study of single-collision events.

Experimental Protocols

The primary experimental method cited for investigating these reactions is the crossed molecular beam (CMB) technique . This powerful method allows for the detailed study of reaction dynamics under single-collision conditions, eliminating interference from secondary collisions or wall effects that can occur in bulk experiments.

A generalized CMB experimental workflow involves:

  • Radical Generation: A supersonic beam of phenyl radicals is generated. A common method is flash pyrolysis of a suitable precursor, like nitrosobenzene, where the precursor is heated rapidly, causing it to decompose and form the desired radicals.

  • Reactant Beam Generation: A second supersonic beam of the reactant molecule (1-butyne or 2-butyne) is generated by expanding the gas through a nozzle.

  • Collision: The two beams are directed to intersect at a fixed angle (typically 90°) within a high-vacuum scattering chamber. The controlled velocities and narrow energy distributions of the beams allow for a well-defined collision energy.

  • Product Detection and Analysis: The nascent products from the collisions scatter outwards from the intersection point. A rotatable, triply differentially pumped mass spectrometer is used to detect these products. By measuring the arrival time (time-of-flight) and angular distribution of the products, key information about the reaction mechanism, product identities, and energy partitioning can be determined.

Reaction Dynamics: Phenyl Radical + 1-Butyne

The reaction between the phenyl radical and 1-butyne proceeds through an indirect scattering mechanism. This is initiated by the addition of the phenyl radical, via its radical center, to one of the acetylenic carbon atoms of 1-butyne. This addition forms an energized C₁₀H₁₁ intermediate. This intermediate is short-lived and decomposes by ejecting a hydrogen atom to form the final products.

Key Findings:

  • Reaction Initiation: Phenyl radical addition to the C≡C triple bond.

  • Intermediate: An energized C₁₀H₁₁ radical adduct.

  • Primary Products: The fragmentation of the intermediate leads to the formation of two C₁₀H₁₀ isomers: 1-phenyl-1-butyne and 1-phenyl-3-methylallene.

G cluster_products Products r1 Phenyl Radical (C₆H₅•) inter C₁₀H₁₁ Intermediate (Adduct) r1->inter + r2 1-Butyne (CH₃CH₂C≡CH) r2->inter + p1 This compound inter->p1 - H• p2 1-Phenyl-3-methylallene inter->p2 - H• h_atom H•

Caption: Reaction pathway for phenyl radical with 1-butyne.

Reaction Dynamics: Phenyl Radical + 2-Butyne

Similar to 1-butyne, the reaction with 2-butyne is also initiated by the addition of the phenyl radical to a carbon atom of the C≡C triple bond, forming a C₁₀H₁₁ intermediate. However, the subsequent pathways appear to be more complex.

One observed pathway involves the direct fragmentation of the initial adduct via hydrogen atom loss to yield 1-phenyl-1-methylallene. A second, more intricate mechanism has also been proposed, which involves an H-atom shuttling from the aromatic ring to the side chain. This creates an allylic resonance-stabilized radical, which can then undergo cyclization and subsequent H-atom loss to form products such as 3-methylindene.

Key Findings:

  • Reaction Initiation: Phenyl radical addition to the C≡C triple bond.

  • Intermediate: An energized C₁₀H₁₁ radical adduct.

  • Primary Products:

    • 1-Phenyl-1-methylallene (from direct H-atom loss).

    • 3-Methylindene (via H-atom shuttling and cyclization).

G cluster_products Products r1 Phenyl Radical (C₆H₅•) inter1 Initial C₁₀H₁₁ Adduct r1->inter1 + r2 2-Butyne (CH₃C≡CCH₃) r2->inter1 + inter2 Resonance-Stabilized Intermediate inter1->inter2 H-atom shuttle p1 1-Phenyl-1-methylallene inter1->p1 - H• p2 3-Methylindene inter2->p2 Cyclization & -H• h_atom H•

A Comparative Guide to Catalyst Compositions for 1-Phenyl-1-Propyne Semihydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective semihydrogenation of 1-phenyl-1-propyne to (Z)-1-phenyl-1-propene (cis-β-methylstyrene) is a critical transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The primary challenge lies in achieving high selectivity for the desired cis-alkene while minimizing over-hydrogenation to the corresponding alkane (n-propylbenzene) and preventing the formation of the trans-alkene isomer. This guide provides an objective comparison of various catalyst compositions, supported by experimental data, to aid researchers in selecting the optimal catalytic system for this important reaction.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in controlling the outcome of the semihydrogenation of 1-phenyl-1-propyne. Palladium-based catalysts have traditionally been the most effective. However, recent research has focused on modifying these catalysts to improve selectivity and exploring catalysts based on more earth-abundant metals. The following table summarizes the performance of several key catalytic systems.

Catalyst CompositionSupportReaction ConditionsConversion (%)Selectivity to (Z)-1-phenyl-1-propene (%)Selectivity to (E)-1-phenyl-1-propene (%)Over-hydrogenation to n-propylbenzene (%)Citation
0.5 wt.% PdAl₂O₃T = 25 °C, P(H₂) = 5 bar100< 54 (total propenylbenzene)< 54 (total propenylbenzene)> 40[1]
Pd₁Ag₃ Single-Atom AlloyAl₂O₃T = 25 °C, P(H₂) = 5 bar100~89 (total propenylbenzene)~89 (total propenylbenzene)< 10[1][2]
meso-PdP-Not specified100HighNot specifiedLow[3]
Ni-Zn Nanocrystals-Not specifiedHighHighNot specifiedLow[4]
Thiol-treated Pd nanosheets-Not specified>97>97 (total propenylbenzene)>97 (total propenylbenzene)Low[5]
CuPd@TiO₂ (0.8% Cu, 0.05% Pd)TiO₂Methanol as H₂ sourceHigh>95Not specifiedLow[6]

Experimental Protocols

Reproducibility in catalysis research is critically dependent on the precise execution of experimental procedures. Below are detailed methodologies for catalyst preparation and a typical semihydrogenation reaction.

Catalyst Preparation: Incipient Wetness Co-impregnation for Pd₁Ag₃/Al₂O₃

This method is commonly used for preparing supported bimetallic catalysts.

  • Support Preparation: Commercial γ-Al₂O₃ is dried under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculated amounts of palladium(II) nitrate and silver(I) nitrate are dissolved in a volume of deionized water equal to the pore volume of the alumina support.

  • Impregnation: The precursor solution is added dropwise to the dried alumina support with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, overnight.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 500 °C) for several hours to decompose the nitrate precursors and form metal oxides.

  • Reduction: The calcined catalyst is reduced in a stream of hydrogen gas (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 700 °C) to form the bimetallic nanoparticles.[1]

Liquid-Phase Semihydrogenation of 1-Phenyl-1-propyne

The following is a general procedure for a batch reactor hydrogenation experiment.

  • Reactor Setup: A batch reactor is charged with a specific amount of the catalyst and a solvent (e.g., n-hexane).[2]

  • Reactant Addition: A known concentration of 1-phenyl-1-propyne is added to the reactor.

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 5 bar). The reaction mixture is stirred vigorously (e.g., 1000 rpm) at a constant temperature (e.g., 25 °C).[1][2]

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) to determine the conversion of 1-phenyl-1-propyne and the selectivity towards the various products.

Visualizing Catalytic Processes

Understanding the logical flow of catalyst development and the reaction mechanism is crucial for rational catalyst design.

Catalyst_Screening_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Catalytic Performance Evaluation cluster_optimization Optimization synthesis Catalyst Formulation (Metal, Support, Promoter) preparation Preparation Method (e.g., Impregnation, Sol-Gel) synthesis->preparation tem TEM/SEM (Morphology, Particle Size) synthesis->tem xrd XRD (Crystalline Structure) synthesis->xrd xps XPS (Surface Composition) synthesis->xps reaction Semi-hydrogenation Reaction preparation->reaction analysis Product Analysis (GC, NMR) reaction->analysis data Data Analysis (Conversion, Selectivity, TOF) analysis->data optimization Parameter Optimization (T, P, Solvent) data->optimization optimization->synthesis

Caption: A logical workflow for the development and screening of novel catalysts.

Reaction_Pathway reactant 1-Phenyl-1-propyne (Alkyne) intermediate_cis (Z)-1-Phenyl-1-propene (cis-Alkene) reactant->intermediate_cis + H₂ product_over n-Propylbenzene (Alkane) reactant->product_over + 2H₂ (Direct Hydrogenation) intermediate_trans (E)-1-Phenyl-1-propene (trans-Alkene) intermediate_cis->intermediate_trans Isomerization intermediate_cis->product_over + H₂ (Over-hydrogenation)

Caption: Reaction network for the semihydrogenation of 1-phenyl-1-propyne.[7][8]

Concluding Remarks

The selective semihydrogenation of 1-phenyl-1-propyne is a nuanced reaction where the catalyst composition plays a decisive role. While traditional palladium catalysts are effective, they often suffer from over-hydrogenation. The development of bimetallic catalysts, such as Pd-Ag single-atom alloys, and the use of modifiers like thiols have shown significant improvements in selectivity towards the desired (Z)-alkene.[1][5] Furthermore, exploring catalysts based on earth-abundant metals like nickel and copper presents a promising avenue for developing more sustainable and cost-effective processes.[4][6] The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as activity, selectivity, stability, and cost.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-1-butyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Phenyl-1-butyne, a common building block in organic synthesis. Adherence to these protocols is critical for mitigating risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Profile:

  • Physical Hazards: Combustible solid/liquid.[1][2][3]

  • Health Hazards: Causes skin and serious eye irritation.[1][3][4] May cause respiratory irritation.[1][3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5][6]

  • Body Protection: A flame-resistant lab coat.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4][5] A dust mask (type N95 or equivalent) may be necessary if handling the solid form.[1]

Quantitative Data Summary
PropertyValue
CAS Number622-76-4[1]
Molecular FormulaC₁₀H₁₀[1]
Molecular Weight130.19 g/mol [1]
FormSolid or Liquid[1][2]
Boiling Point73-75 °C at 4 mmHg[1]
Density0.916 g/mL at 25 °C[1]
Flash Point69 °C (156.2 °F) - closed cup[1]

Disposal Procedures

The appropriate disposal pathway for this compound depends on whether it is an unused product or part of a reaction mixture. Under no circumstances should this compound or its waste be disposed of down the drain.[7]

Part 1: Disposal of Unused or Expired this compound

Pure, unadulterated this compound should be disposed of as hazardous waste without any pre-treatment.

Step-by-Step Protocol:

  • Container Inspection: Ensure the original container is securely sealed and in good condition.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[6] If the original label is not clear, create a new hazardous waste tag with all required information.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.[5]

  • EHS Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[5][8]

Part 2: Disposal of Reaction Mixtures Containing this compound

Reaction mixtures must be carefully quenched to neutralize any reactive species before being collected for disposal. Terminal alkynes can form explosive acetylides, especially in the presence of certain metal salts (e.g., copper, silver, mercury) or strong bases.[5]

Experimental Protocol: Quenching of a Reaction Mixture

  • Objective: To neutralize any residual terminal alkyne and/or acetylide anions in a reaction mixture before disposal.[5]

  • Methodology:

    • Inert Atmosphere: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath.[5]

    • Protic Quench: Slowly and carefully add a protic solvent, such as isopropanol or methanol, to the reaction mixture with stirring.

    • Acidic Workup (if necessary): If the reaction was performed under basic conditions, slowly add a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base. Monitor the pH to ensure it is neutral.

    • Cease Gas Evolution: Continue the addition of the quenching agent until any gas evolution has stopped.[5]

    • Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while continuing to stir.[5]

    • Waste Collection: Transfer the quenched mixture to a designated hazardous waste container that is compatible with all its components.[5][9]

    • Labeling: Label the container with "Hazardous Waste" and list all the chemical constituents of the mixture with their estimated percentages.[7]

    • Storage and Disposal: Seal the container and store it in the designated satellite accumulation area for pickup by your institution's EHS department.[5]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the contaminated material into a sealed, labeled hazardous waste container for disposal.[4][6]

Disposal Workflow Diagram

G cluster_start Start: this compound Waste Generated cluster_pathways Disposal Pathways cluster_procedures Procedures cluster_end Final Disposal start Waste Identification decision Is the waste a reaction mixture or pure product? start->decision pure_product Unused/Expired This compound decision->pure_product Pure Product reaction_mixture Reaction Mixture Containing This compound decision->reaction_mixture Reaction Mixture no_quench Step 1: Secure Original Container (No pre-treatment) pure_product->no_quench quench Step 1: Quench Reaction Mixture (Neutralize reactive species) reaction_mixture->quench collect_waste Step 2: Transfer to Labeled Hazardous Waste Container quench->collect_waste no_quench->collect_waste ehs_pickup Step 3: Store in Designated Area for EHS Pickup collect_waste->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenyl-1-butyne

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS 622-76-4). The following procedures are designed to ensure the safe handling of this chemical and to minimize exposure risks in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Summary of Required PPE

Protection TypeRecommended EquipmentSpecification/Notes
Eye/Face Protection Safety Glasses with Side Shields & Face ShieldMust conform to EN166 (EU) or NIOSH (US) standards.[2][6] A face shield should be worn over safety glasses when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesWhile specific breakthrough time data for this compound is not available, heavy-duty rubber gloves are recommended for handling.[7] For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon contamination.[8] Always inspect gloves for degradation before use.[6]
Lab Coat / Impervious ClothingA flame-resistant lab coat or impervious clothing is required to prevent skin contact.[2][6]
Respiratory Protection Use in a Ventilated AreaAll handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]
RespiratorIf engineering controls are insufficient or if handling the solid form which can create dust, a NIOSH-approved N95 dust mask or a full-face respirator with an appropriate organic vapor cartridge should be used.[1][7]
Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValueSource
CAS Number 622-76-4[1]
Molecular Formula C₁₀H₁₀[1]
Molecular Weight 130.19 g/mol [1]
Appearance Colorless to Yellow to Green clear liquid[9][10]
Boiling Point 73-75 °C at 4 mmHg[1]
Density 0.916 g/mL at 25 °C[1]
Flash Point 69 °C (156.2 °F) - closed cup[1]
Occupational Exposure Limits No data available[2]

Operational and Disposal Plan

A systematic approach to handling, from receipt to disposal, is critical for safety.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Fire Extinguisher) prep1->prep2 prep3 Don Required Personal Protective Equipment (PPE) prep2->prep3 handle1 Work in a Chemical Fume Hood or Well-Ventilated Area prep3->handle1 Begin Work handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Keep Away from Ignition Sources (Heat, Sparks, Open Flames) handle2->handle3 handle4 Dispense Chemical Carefully to Avoid Splashes handle3->handle4 handle5 Keep Container Tightly Closed When Not in Use handle4->handle5 clean1 Decontaminate Work Surfaces handle5->clean1 Experiment Complete clean2 Remove PPE and Wash Hands Thoroughly clean1->clean2 clean3 Segregate Waste into a Labeled, Closed Hazardous Waste Container clean2->clean3 clean4 Dispose of Waste via Approved Waste Disposal Plant clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Confirm that a safety shower and eyewash station are accessible and operational.

    • Put on all required PPE as detailed in the table above, including appropriate gloves, safety glasses, a face shield, and a lab coat.[2][6]

  • Handling :

    • Conduct all work in a chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[2][3]

    • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4][9] It is a combustible liquid.[4][9][11]

    • Use non-sparking tools and ensure proper grounding of equipment to prevent static electricity buildup.[6]

    • Avoid contact with skin and eyes.[2][6] In case of contact, immediately flush the affected area with plenty of water.[2] If eye irritation persists, seek medical attention.[2][6]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[2][3]

Disposal Plan
  • Waste Collection : All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a suitable, closed, and clearly labeled hazardous waste container.[2][6]

  • Disposal Route : Do not dispose of this chemical down the drain.[6] All waste must be disposed of through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[2][3][9][10] Contaminated clothing should be removed and washed before reuse.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-butyne
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-butyne

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。